7,8-Dimethoxycoumarin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7,8-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBBSMUTOCUVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179212 | |
| Record name | 7,8-Dimethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-80-9 | |
| Record name | 7,8-Dimethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7,8-Dimethoxycoumarin chemical and physical properties
An In-Depth Technical Guide to 7,8-Dimethoxycoumarin: Chemical and Physical Properties for Researchers
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural coumarin compound. This compound, also known as Daphnetin dimethyl ether, is a natural product found in plants such as Artemisia caruifolia and various Citrus species[1]. It has garnered scientific interest for its antioxidant and anti-inflammatory activities[2].
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 7,8-dimethoxychromen-2-one | [3] |
| Synonyms | Daphnetin dimethyl ether | [1] |
| CAS Number | 2445-80-9 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Solid, powder (typical for coumarins) | |
| Melting Point | 145.50 °C (for 6,7-dimethoxycoumarin) | [4] |
| Boiling Point | 369.24 °C (estimated for 6,7-dimethoxycoumarin) | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [5][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.
| Spectroscopic Technique | Data Highlights | Source |
| ¹³C NMR | Chemical shifts available in spectral databases. | [7] |
| Mass Spectrometry | MS-MS data available; Precursor [M+H]⁺: 207.0652. | [3] |
| UV-Visible (UV-Vis) | UV-Vis absorption spectra for coumarin derivatives are well-documented and influenced by substitution patterns and solvent. | [8][9] |
| Infrared (IR) | IR spectra of coumarins typically show a strong, sharp band for C=O stretching (around 1650-1700 cm⁻¹) and bands for C-O and aromatic C=C stretching. | [8][10] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and for a key biological assay used to investigate its anti-inflammatory mechanism.
Synthesis of this compound via Pechmann Condensation and Methylation
The synthesis of coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions[2][11]. To obtain this compound, a two-step process is typically employed:
-
Step 1: Pechmann Condensation to form 7,8-Dihydroxycoumarin (Daphnetin)
-
Reactants : Pyrogallol (1,2,3-trihydroxybenzene) and an appropriate β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.
-
Catalyst : A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is required to facilitate the condensation and subsequent cyclization[2][12].
-
Procedure :
-
Equimolar amounts of pyrogallol and the β-ketoester are mixed.
-
The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.
-
The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), for several hours to ensure completion[13].
-
Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude 7,8-dihydroxycoumarin product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
-
Step 2: Dimethylation of Daphnetin
-
Reactants : The synthesized 7,8-dihydroxycoumarin and a methylating agent, such as dimethyl sulfate.
-
Base : A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups, facilitating the methylation reaction.
-
Solvent : An inert polar aprotic solvent like acetone is commonly used.
-
Procedure :
-
7,8-dihydroxycoumarin is dissolved in acetone, and potassium carbonate is added to the mixture.
-
Dimethyl sulfate is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude this compound is purified, typically by column chromatography on silica gel, to yield the final product.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling in HaCaT Cells
This compound has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways in human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α)[2]. The following protocol outlines the Western blot procedure to assess the phosphorylation status of key proteins in these pathways.
-
Cell Culture and Treatment :
-
Human keratinocyte (HaCaT) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in culture dishes and grown to a suitable confluency (e.g., 3 x 10⁵ cells/well in a 60-mm dish)[2].
-
Prior to treatment, the growth medium is removed. Cells are pre-treated with various concentrations of this compound (e.g., 0.05, 0.1, 0.2 mM) in serum-free medium for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding TNF-α (e.g., 50 ng/mL) to the medium, and the cells are incubated for an additional period (e.g., 30 minutes).
-
-
Protein Extraction :
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status[2].
-
The cell lysates are scraped and collected into microcentrifuge tubes.
-
The lysates are centrifuged at high speed (e.g., 15,000 rpm) at 4°C for 20 minutes to pellet cell debris[2]. The supernatant containing the total protein extract is carefully transferred to a new tube.
-
Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting :
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.
-
The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for electrophoretic separation based on molecular weight.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38)[14][15][16].
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system[16].
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation status of the signaling pathways.
-
Biological Activity and Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In TNF-α-stimulated keratinocytes, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK)[2]. This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators like IL-6, IL-8, and MCP-1, thereby mitigating the inflammatory response[2].
Caption: Mechanism of this compound's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-dimethoxycoumarin, 120-08-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. 531-59-9 CAS MSDS (7-Methoxycoumarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. jetir.org [jetir.org]
- 13. 7-Methoxycoumarin(531-59-9) IR Spectrum [m.chemicalbook.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 7,8-Dimethoxycoumarin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 7,8-Dimethoxycoumarin, a methoxylated derivative of coumarin with promising pharmacological activities. The document details its occurrence in various plant species and outlines the methodologies for its extraction, isolation, and purification, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of this compound
This compound, also known as daphnetin dimethyl ether, has been identified in a variety of plant families, highlighting its distribution across different genera. While its presence is noted in several species, quantitative data on its concentration remains sparse in publicly available literature. The following table summarizes the known natural sources of this compound.
| Plant Family | Species | Plant Part | Reference |
| Thymelaeaceae | Daphne koreana | Not specified | [1] |
| Daphne mucronata | Not specified | ||
| Bignoniaceae | Astianthus viminalis | Not specified | |
| Rutaceae | Zanthoxylum leprieurii | Root Bark | [2][3] |
| Citrus decumana (Pomelo) | Peels | [4] | |
| Asteraceae | Artemisia caruifolia | Not specified | |
| Poaceae | Triticum aestivum (Winter Wheat) | Leaves |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections provide a generalized workflow and detailed experimental protocols based on established methodologies for the isolation of coumarins from plant materials.
General Isolation Workflow
The isolation of this compound from plant matrices follows a systematic procedure designed to efficiently extract and purify the target compound. The general workflow is depicted in the diagram below.
Detailed Experimental Methodologies
1. Plant Material Preparation and Extraction:
-
Objective: To extract a broad range of secondary metabolites, including coumarins, from the plant matrix.
-
Protocol:
-
Air-dry the collected plant material (e.g., peels of Citrus decumana or root bark of Zanthoxylum leprieurii) at room temperature in the shade to preserve the chemical integrity of the constituents.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent penetration.
-
Perform sequential solvent extraction by maceration or Soxhlet extraction. A typical sequence involves starting with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and methanol. This compound is expected to be enriched in the ethyl acetate and methanol fractions. For instance, the powdered plant material (500 g) can be soaked in methanol (1000 ml) for four days with occasional shaking.[3]
-
Filter the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extracts.
-
2. Fractionation using Solvent-Solvent Partitioning:
-
Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.
-
Protocol:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.
-
Collect each solvent phase separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is often rich in coumarins.
-
3. Isolation by Column Chromatography:
-
Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.
-
Protocol:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100).
-
Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm).
-
Pool the fractions that show a spot corresponding to a standard of this compound (if available) or fractions with similar TLC profiles.
-
4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To achieve high-purity isolation of this compound from the pooled fractions.
-
Protocol:
-
Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase.
-
Utilize a preparative HPLC system equipped with a C18 column.
-
Develop a suitable isocratic or gradient elution method. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used for the separation of coumarins. The specific ratio and gradient profile should be optimized based on analytical HPLC runs. For example, a mobile phase of methanol-0.1% aqueous acetic acid could be tested in various ratios (e.g., 70:30 v/v).[5]
-
Set the flow rate and detection wavelength (typically around 320-340 nm for coumarins).
-
Inject the sample and collect the peak corresponding to the retention time of this compound.
-
Concentrate the collected fraction to obtain the purified compound.
-
5. Final Purification by Crystallization:
-
Objective: To obtain this compound in a highly pure crystalline form.
-
Protocol:
-
Dissolve the purified compound from preparative HPLC in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane and n-hexane).
-
Allow the solution to cool down slowly to room temperature and then, if necessary, in a refrigerator to facilitate crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the final compound should be confirmed by analytical techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, MS).
-
This guide provides a foundational understanding of the natural sources and isolation procedures for this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant material and available laboratory resources to achieve efficient and high-yield isolation of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Zanthoxylum leprieurii as a source of active compounds against drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation and Confirmation of 7,8-Dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and confirmation of 7,8-dimethoxycoumarin, a naturally occurring coumarin with potential applications in drug development. This document details the spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, that are pivotal in determining its molecular structure. Experimental protocols, data interpretation, and key structural features are presented in a clear and structured format to aid researchers in the identification and characterization of this and similar compounds.
Introduction
This compound, also known as daphnetin dimethyl ether, is a member of the coumarin family of compounds, which are benzopyrone derivatives widely distributed in the plant kingdom.[1] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. The precise determination of the molecular structure of this compound is a fundamental prerequisite for understanding its structure-activity relationships, mechanism of action, and for its synthesis and quality control.
This guide outlines the standard analytical workflow for the structural elucidation of this compound, integrating data from various spectroscopic techniques to provide an unambiguous confirmation of its chemical identity.
Molecular Structure and Properties
The foundational information for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₄[1] |
| Molecular Weight | 206.19 g/mol [1] |
| IUPAC Name | 7,8-dimethoxychromen-2-one[1] |
| CAS Number | 2445-80-9[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents |
Spectroscopic Analysis for Structure Elucidation
The elucidation of the structure of this compound relies on the synergistic interpretation of data from NMR, MS, and FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to piece together the connectivity of the atoms in this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-3 | Doublet | ~6.2-6.4 | J = ~9.5 Hz |
| H-4 | Doublet | ~7.6-7.8 | J = ~9.5 Hz |
| H-5 | Doublet | ~7.0-7.2 | J = ~8.5 Hz |
| H-6 | Doublet | ~6.8-7.0 | J = ~8.5 Hz |
| 7-OCH₃ | Singlet | ~3.9-4.0 | - |
| 8-OCH₃ | Singlet | ~3.9-4.0 | - |
-
Interpretation: The two doublets for H-3 and H-4 with a large coupling constant are characteristic of the cis-alkene protons in the α-pyrone ring of the coumarin scaffold. The two doublets for H-5 and H-6 with a typical ortho-coupling constant indicate their adjacent positions on the aromatic ring. The two singlets correspond to the two methoxy groups at positions 7 and 8.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, olefinic, carbonyl, methoxy). The reported ¹³C NMR chemical shifts for this compound are presented below.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~113 |
| C-4 | ~144 |
| C-4a | ~113 |
| C-5 | ~119 |
| C-6 | ~112 |
| C-7 | ~149 |
| C-8 | ~138 |
| C-8a | ~145 |
| 7-OCH₃ | ~56 |
| 8-OCH₃ | ~61 |
-
Interpretation: The signal at ~160 ppm is characteristic of the lactone carbonyl carbon (C-2). The signals in the range of ~112-149 ppm correspond to the aromatic and olefinic carbons. The two distinct signals at ~56 and ~61 ppm confirm the presence of two methoxy groups in different chemical environments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information based on the fragmentation pattern.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Precursor Ion [M+H]⁺ | m/z 207.0652[1] |
| Major Fragment Ions | m/z 192, 177, 163, 149, 135[1] |
-
Interpretation: The presence of the [M+H]⁺ ion at m/z 207.0652 is consistent with the molecular formula C₁₁H₁₀O₄. The fragmentation pattern typically involves the loss of methyl groups (-CH₃) and carbon monoxide (-CO) from the coumarin core, which is characteristic of this class of compounds. For example, the fragment at m/z 192 likely corresponds to the loss of a methyl radical.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic/Olefinic |
| ~2850-2950 | C-H stretch | Methoxy (CH₃) |
| ~1700-1740 | C=O stretch | α,β-Unsaturated Lactone |
| ~1600-1620 | C=C stretch | Aromatic/Olefinic |
| ~1200-1300 | C-O-C stretch | Aryl ether |
| ~1000-1100 | C-O-C stretch | Aryl ether |
-
Interpretation: The strong absorption band around 1700-1740 cm⁻¹ is a key indicator of the lactone carbonyl group. The bands in the aromatic/olefinic C-H stretching region and the C=C stretching region confirm the presence of the coumarin ring system. The prominent C-O-C stretching bands are indicative of the two methoxy groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
LC-MS Analysis:
-
Inject a small volume (1-5 µL) of the sample solution.
-
Use a suitable C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to separate the compound.
-
-
Mass Spectrometry Parameters:
-
Operate in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
For MS/MS, select the precursor ion (m/z 207) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
-
Data Analysis: Process the data to obtain the accurate mass of the molecular ion and identify the major fragment ions.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Workflow and Logical Relationships
The process of structure elucidation follows a logical workflow, where information from each technique contributes to the final confirmation.
A common synthetic route to this compound is the Pechmann condensation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides fragmentation information. FT-IR spectroscopy serves to identify the key functional groups present in the molecule. By combining the information from these methods, the structure of this compound can be unequivocally confirmed. The protocols and data presented in this guide provide a solid foundation for researchers involved in the analysis and development of coumarin-based compounds.
References
Investigating the Biological Activity of 7,8-Dimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin derivative found in various plant species, notably from the Rutaceae and Apiaceae families. This document provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a primary focus on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to elucidate the mechanisms of action and experimental designs.
Introduction
Coumarins are a large class of benzopyrone compounds that have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Among these, this compound (DMC) has emerged as a promising candidate for therapeutic development. Its biological effects are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways. This guide aims to consolidate the existing research on DMC, providing a technical resource for scientists and researchers in the field of drug discovery and development.
Biological Activities of this compound
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways. In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, DMC has been shown to inhibit the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects:
| Cell Line | Treatment | Endpoint | Result | Reference |
| HaCaT | This compound (0.025-0.2 mM) | Cell Viability (MTT Assay) | No significant toxicity observed up to 0.2 mM. | [1] |
| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | IL-6 Production (ELISA) | Dose-dependent inhibition of IL-6 production. | [2] |
| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | IL-8 Production (ELISA) | Dose-dependent inhibition of IL-8 production. | [2] |
| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | CCL2/MCP-1 Production (ELISA) | Dose-dependent inhibition of CCL2/MCP-1 production. | [2] |
| HaCaT | This compound (0.05, 0.1 mM) + TNF-α | JNK Phosphorylation (Western Blot) | Dose-dependent inhibition of JNK phosphorylation. | [2] |
| HaCaT | This compound (0.05, 0.1 mM) + TNF-α | ERK Phosphorylation (Western Blot) | Dose-dependent inhibition of ERK phosphorylation. | [2] |
| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | NF-κB p65 Phosphorylation (Western Blot) | Dose-dependent inhibition of NF-κB p65 phosphorylation. | [2] |
Neuroprotective Activity
While direct quantitative data for this compound's neuroprotective effects are limited, studies on closely related dihydroxycoumarin derivatives provide strong evidence for the neuroprotective potential of this structural class. For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to protect against glutamate-induced toxicity in hippocampal HT-22 cells.[3][4] It is hypothesized that this compound may exert neuroprotective effects through its antioxidant properties and by modulating signaling pathways involved in neuronal survival.
Anticancer Activity
The anticancer potential of coumarin derivatives is well-documented. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature, numerous studies on structurally similar coumarins demonstrate significant cytotoxic activity. For example, various 7,8-dihydroxy-3-arylcoumarin derivatives have shown potent activity against breast cancer cell lines.[5] The anticancer mechanism of coumarins often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Quantitative Data for Related Coumarin Derivatives (for context):
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | MDA-MB-231 (Breast Cancer) | 7.51 | [5] |
| Various Coumarin Derivatives | MCF-7 (Breast Cancer) | Ranging from 3.1 to >100 | [6] |
| Various Coumarin Derivatives | MDA-MB-231 (Breast Cancer) | Ranging from 2.4 to >100 | [6] |
Antimicrobial Activity
Coumarins have been investigated for their activity against a broad spectrum of pathogens, including bacteria and fungi. The antimicrobial efficacy of coumarins is often influenced by the nature and position of their substituents. While comprehensive MIC (Minimum Inhibitory Concentration) data for this compound is not widely available, studies on related methoxy- and dihydroxy-coumarins suggest potential antimicrobial properties. For instance, 6,7-dimethoxycoumarin has shown notable antimicrobial activity against foodborne pathogens.[4][7]
MIC Values for a Related Coumarin Derivative (for context):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Amino-4-methylcoumarin derivatives | E. coli | 0.25 - 4.0 | [8] |
| 7-Amino-4-methylcoumarin derivatives | S. aureus | 0.25 - 4.0 | [8] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action of 7,8-Dimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin derivative found in various plant species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanism underlying the therapeutic potential of this compound, with a focus on its inhibitory effects on key inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The primary mechanism of action of this compound is its ability to attenuate inflammatory responses by targeting two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. In studies utilizing tumor necrosis factor-alpha (TNF-α)-stimulated human keratinocyte HaCaT cells, pretreatment with this compound has been shown to significantly inhibit the activation of both NF-κB and key components of the MAPK cascade, namely c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinases (ERK).[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]
Signaling Pathway Diagram
References
A Comprehensive Review of 7,8-Dimethoxycoumarin: Synthesis, Pharmacological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] It is found in various medicinal plants, including Daphne koreana, Astianthus viminalis, Zanthoxylum leprieurii, and notably in Citrus plants like Citrus decumana (pomelo) and grapefruit.[1] Coumarin derivatives are of significant interest in medicinal chemistry due to their diverse and potent pharmacological properties, which include anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1][2][3][4] DMC, specifically, has been recognized for its antioxidant and anti-inflammatory effects and has shown potential in protecting against kidney injury and gastric inflammation.[1][5] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, summarizing its biological activities with quantitative data, outlining key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Synthesis and Isolation
The synthesis of coumarin derivatives often involves well-established chemical reactions. The Pechmann condensation is a common method for synthesizing coumarins, which involves the reaction of a phenol with a β-keto ester under acidic conditions.[6][7] For this compound, a plausible synthetic route would involve the Pechmann condensation of 2,3-dimethoxyphenol with a suitable β-keto ester. Alternatively, a multi-step synthesis can be employed, starting with a more readily available precursor like resorcinol. This can be followed by reactions to introduce the necessary functional groups.[6][7]
Isolation from natural sources, such as the peels of Citrus decumana, is typically achieved through chromatographic techniques. An ethyl acetate extract of the peels can be subjected to column chromatography and preparative thin-layer chromatography to isolate DMC.[5]
Experimental Protocol: General Synthesis of a Coumarin Derivative
A general protocol for synthesizing a coumarin derivative, such as 4-(2-fluorophenyl)-7-methoxycoumarin, involves a three-step process that can be adapted for other derivatives.
-
Synthesis of the β-keto ester: Methyl acetoacetate is treated with MgCl₂, Et₃N, and n-BuLi in DCM, followed by the addition of a substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride) to yield the corresponding methyl benzoylacetate.[6][7]
-
Pechmann Condensation: The synthesized β-keto ester is reacted with a phenol (e.g., resorcinol) in the presence of a strong acid catalyst like H₂SO₄. The mixture is stirred, heated, and then poured into ice to precipitate the 7-hydroxycoumarin derivative.[6][7] The product is then filtered and purified.[6]
-
Methylation: The hydroxy group of the coumarin is methylated to yield the methoxycoumarin. This is achieved by refluxing the 7-hydroxycoumarin with dimethyl sulfate and K₂CO₃ in acetone. After the reaction, the mixture is cooled, and the product is extracted and purified.[6]
Pharmacological Activities
This compound exhibits a range of biological activities that make it a promising candidate for therapeutic development.
Anti-inflammatory Activity
DMC has demonstrated significant anti-inflammatory properties, particularly in the context of skin inflammation.[1] In studies using human keratinocyte HaCaT cells treated with tumor necrosis factor-alpha (TNF-α), a key mediator of skin inflammation, DMC showed a dose-dependent inhibition of pro-inflammatory cytokines and chemokines.[1]
Mechanism of Action: The anti-inflammatory effects of DMC are primarily attributed to its ability to suppress the activation of two major signaling pathways: the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting these pathways, DMC effectively down-regulates the expression of inflammatory mediators. Specifically, DMC has been shown to inhibit the phosphorylation of NF-κB/p65 and the MAPK components c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinase (ERK).[1]
| Parameter | Cell Line | Treatment | Concentration of DMC | Inhibition/Effect |
| IL-6 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |
| IL-8 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |
| CCL2/MCP-1 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |
| NF-κB/p65 Phosphorylation | HaCaT | TNF-α | 0.05, 0.1, 0.2 mM | Significant dose-dependent inhibition[1] |
| JNK and ERK Phosphorylation | HaCaT | TNF-α | Not specified | Significant inhibition[1] |
Neuroprotective Activity
DMC has shown potential as a neuroprotective agent, particularly in models of neuropathic pain like trigeminal neuralgia.[8] Trigeminal neuralgia is a chronic pain condition often associated with neuronal damage. In a rat model where trigeminal neuralgia was induced by TNF-α, oral administration of DMC demonstrated significant therapeutic effects.[8]
Mechanism of Action: The neuroprotective effects of DMC are linked to its antioxidant and anti-inflammatory properties. It has been shown to reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, and decrease the levels of the pro-inflammatory cytokine TNF-α in nerve tissue.[8] Concurrently, DMC helps restore the levels of reduced glutathione (GSH), a key endogenous antioxidant.[8] Furthermore, histological analysis has shown that DMC can attenuate the pathological changes in neurons induced by TNF-α.[8] Related coumarin derivatives, such as 7,8-dihydroxy-4-methylcoumarin, have also been shown to provide neuroprotection against oxidative stress and ischemic brain injury by scavenging free radicals and regulating the expression of hippocalcin, a calcium-buffering protein.[9][10]
| Parameter | Animal Model | Treatment | Dose of DMC | Effect |
| Thermal and Mechanical Allodynia | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Significant reversal of pain sensitivity[8] |
| TBARS Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reduction in TBARS levels[8] |
| Reduced Glutathione (GSH) Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reversal of GSH decrease[8] |
| TNF-α Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reduction in TNF-α levels[8] |
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited in the provided search results, the broader class of coumarins is well-known for its potential in cancer therapy.[3] Research on structurally similar compounds, such as 7,8-dihydroxy-4-arylcoumarins, provides insight into the potential mechanisms. These compounds have shown anti-proliferative activities against human breast carcinoma (MDA-MB-468) and human epidermoid carcinoma (A431) cells.[11]
Potential Mechanisms of Action: The anticancer effects of coumarin derivatives are often multi-faceted. They can induce apoptosis (programmed cell death) through various signaling pathways, including the mitochondria-mediated caspase-dependent pathway.[12] For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in human lung adenocarcinoma cells by partially inhibiting the ERK/MAPK signaling pathway.[12] Other mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and halts cell division, and the inhibition of various kinases that are crucial for cancer cell growth and survival.[11][13]
| Compound | Cell Line | IC₅₀ Value |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 | 0.64 µM[11] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 | 0.69 µM[11] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 | 1.33 µM[11] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 | 2.56 µM[11] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 | 1.78 µM[11] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 | 2.29 µM[11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB (a heterodimer, typically of p65 and p50 subunits) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for IL-6 and IL-8. DMC intervenes by inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and subsequent gene transcription.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular processes, including inflammation. It consists of several cascades, including the ERK and JNK pathways. Upon stimulation by TNF-α, a series of upstream kinases are activated, leading to the phosphorylation and activation of ERK and JNK. These activated kinases then phosphorylate various transcription factors, which in turn promote the expression of inflammatory genes. DMC has been found to significantly inhibit the phosphorylation of both ERK and JNK, thus blocking this pro-inflammatory signaling cascade.[1]
Caption: Inhibition of the MAPK (ERK and JNK) pathways by this compound.
Experimental Workflows and Protocols
Workflow for In Vitro Anti-inflammatory Assays
The evaluation of the anti-inflammatory effects of DMC in cell culture typically follows a standardized workflow.
Caption: General experimental workflow for studying DMC's anti-inflammatory effects.
Detailed Experimental Protocols
Cell Viability (MTT) Assay [1]
-
Seed HaCaT cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of DMC (e.g., 0.025 to 0.4 mM) for a specified period (e.g., 20 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) [1]
-
Culture cells and treat them with DMC and/or TNF-α as described in the workflow.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for the specific cytokines to be measured (e.g., IL-6, IL-8, CCL2/MCP-1).
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Western Blotting [1]
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a natural compound with a compelling profile of pharmacological activities, most notably as an anti-inflammatory and neuroprotective agent. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its therapeutic potential. The quantitative data from in vitro and in vivo studies underscore its efficacy in modulating key pathological processes.
While the anticancer potential of the broader coumarin class is well-documented, further research is needed to specifically elucidate the activity of this compound against various cancer cell lines and to explore its mechanisms of action in this context. Additionally, pharmacokinetic and toxicological studies are essential to evaluate its safety and bioavailability for potential clinical applications. The detailed protocols and mechanistic insights provided in this review serve as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for future investigations into this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,8-Dimethoxycoumarin: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dimethoxycoumarin (DMC), a naturally occurring benzopyrone derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation from natural sources, the evolution of its synthetic methodologies, and its well-documented anti-inflammatory properties through the modulation of critical signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound, also known as daphnetin dimethyl ether, was first reported in 1980 by Nabin C. Barua and his colleagues.[1] In their pioneering work, they successfully isolated the compound from the plant Artemisia caruifolia.[1] This discovery marked the first identification of this compound in a natural source and laid the groundwork for future investigations into its biological properties.
Subsequent phytochemical studies have identified this compound in a variety of other plant species. Notably, it has been isolated from Citrus decumana (pomelo) and grapefruit, highlighting its presence in commonly consumed fruits.[2] The compound's natural occurrence in these and other plants, such as those of the Daphne genus, underscores its role as a secondary metabolite with potential ecological and pharmacological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| Melting Point | 118-119 °C | |
| Appearance | Solid | |
| Solubility | Soluble in DMF and DMSO | |
| CAS Number | 2445-80-9 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.63 (d, J=9.5 Hz, 1H, H-4), 7.09 (d, J=8.5 Hz, 1H, H-5), 6.84 (d, J=8.5 Hz, 1H, H-6), 6.27 (d, J=9.5 Hz, 1H, H-3), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 160.8 (C-2), 149.8 (C-7), 144.1 (C-8a), 139.0 (C-4), 134.7 (C-8), 119.4 (C-5), 113.5 (C-6), 113.1 (C-4a), 112.9 (C-3), 61.3 (OCH₃), 56.2 (OCH₃).
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the methylation of its naturally occurring precursor, 7,8-dihydroxycoumarin (daphnetin). The Williamson ether synthesis is a classical and effective method for this transformation.
Williamson Ether Synthesis from Daphnetin
This method involves the reaction of daphnetin with a methylating agent, such as dimethyl sulfate, in the presence of a base. The base deprotonates the hydroxyl groups of daphnetin, forming phenoxide ions that then act as nucleophiles, attacking the methyl groups of the methylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
7,8-Dihydroxycoumarin (Daphnetin)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 7,8-dihydroxycoumarin (1.0 g, 5.6 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (3.87 g, 28.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.58 mL, 16.8 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture and wash the residue with acetone.
-
Evaporate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Pharmacological Activity: Anti-inflammatory Effects
A significant body of research has focused on the anti-inflammatory properties of this compound. It has been shown to exert its effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.
This compound has been demonstrated to inhibit the activation of the NF-κB pathway. It is believed to act by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB-mediated pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (DMC) stock solution in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
96-well opaque white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well opaque white plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the DMC dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor). Incubate for 1 hour.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB activation. For the unstimulated control wells, add an equivalent volume of medium.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Remove the medium and wash the cells once with PBS. Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration in each well. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated vehicle control.
Conclusion
This compound is a naturally occurring compound with a well-defined history of discovery and a growing body of evidence supporting its pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases. This technical guide provides a solid foundation of its chemistry, synthesis, and biological activity to aid researchers in their future exploration of this promising molecule.
References
IUPAC nomenclature for 7,8-Dimethoxycoumarin and its derivatives
An In-depth Technical Guide on the IUPAC Nomenclature, Biological Activity, and Experimental Analysis of 7,8-Dimethoxycoumarin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring benzopyrone compounds found in various plants. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, have made them a focal point of research in medicinal chemistry and drug discovery. Among these, this compound (DMC), a natural compound found in several medicinal plants like Citrus decumana and Artemisia caruifolia, has garnered attention for its notable biological effects.[1][2] This technical guide provides a comprehensive overview of the , summarizes key quantitative data, details relevant experimental protocols, and visualizes its known signaling pathways.
Part 1: IUPAC Nomenclature
The systematic naming of coumarin derivatives is based on the parent heterocycle, "chromen-2-one." The numbering of the bicyclic system begins with the oxygen atom in the heterocyclic ring as position 1, proceeding around the ring as illustrated below.
The IUPAC name for this compound is 7,8-dimethoxychromen-2-one .[3] This name indicates a coumarin (chromen-2-one) core with two methoxy (-OCH₃) groups attached at positions 7 and 8.
Nomenclature of this compound Derivatives
The nomenclature of derivatives follows the same principle, indicating the type and position of each substituent on the chromen-2-one core.
| Compound Name | Structure | IUPAC Name | Molecular Formula |
| This compound | [Image of this compound structure] | 7,8-dimethoxychromen-2-one[3] | C₁₁H₁₀O₄ |
| 5-Hydroxy-7,8-dimethoxycoumarin | [Image of 5-Hydroxy-7,8-dimethoxycoumarin structure] | 5-hydroxy-7,8-dimethoxychromen-2-one[4] | C₁₁H₁₀O₅ |
| 6-Hydroxy-7,8-dimethoxycoumarin | [Image of 6-Hydroxy-7,8-dimethoxycoumarin structure] | 6-hydroxy-7,8-dimethoxychromen-2-one[5] | C₁₁H₁₀O₅ |
| 7,8-Dihydroxy-4-methylcoumarin | [Image of 7,8-Dihydroxy-4-methylcoumarin structure] | 7,8-dihydroxy-4-methylchromen-2-one[6] | C₁₀H₈O₄ |
Part 2: Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and melanogenesis-stimulating properties through its modulation of key cellular signaling pathways.
Anti-inflammatory Pathway
In keratinocytes, Tumor Necrosis Factor-alpha (TNF-α) is a primary mediator of skin inflammation, inducing pro-inflammatory cytokines and chemokines by activating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] this compound has been shown to exert an anti-inflammatory response by inhibiting these pathways. Specifically, DMC suppresses the TNF-α-induced activation of NF-κB and reduces the phosphorylation of the MAPKs, c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinase (ERK).[1]
Caption: Anti-inflammatory action of this compound.
Melanogenesis Pathway
This compound has also been found to stimulate melanogenesis in B16F10 melanoma cells. It increases melanin content and tyrosinase activity by upregulating the expression of Microphthalmia-Associated Transcription Factor (MITF).[7] This effect is mediated through the MAPK signaling pathway, where DMC interferes with the phosphorylation of ERK while increasing Akt phosphorylation.[7]
Caption: Melanogenesis stimulation by this compound.
Part 3: Quantitative Biological Data
The biological effects of this compound have been quantified in various experimental models.
Table 1: Cytotoxicity of this compound on HaCaT Cells[1]
| Concentration (mM) | Cell Viability (%) | Observation |
| 0 (Control) | 100 | - |
| 0.025 | ~100 | No significant toxicity |
| 0.05 | ~100 | No significant toxicity |
| 0.1 | ~95 | Slight decrease in viability |
| 0.2 | ~90 | No significant toxic effects |
| 0.4 | ~85 | Moderate decrease in viability |
Table 2: Effect of this compound on TNF-α-Induced Biomarkers in Rats[8]
| Treatment Group | Dose (mg/kg) | TBARS Level | GSH Level | TNF-α Level |
| Control | - | Normal | Normal | Normal |
| TNF-α induced | - | Increased | Decreased | Increased |
| DMC + TNF-α | 100 | Reduced | Reversed | Reduced |
| DMC + TNF-α | 200 | Significantly Reduced | Significantly Reversed | Significantly Reduced |
| Carbamazepine + TNF-α | 100 | Reduced | Reversed | Reduced |
Part 4: Experimental Protocols
This section details methodologies for key experiments involving coumarin derivatives.
Protocol 1: Synthesis of a Methoxycoumarin Derivative
This protocol is adapted from the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin and serves as a representative example of coumarin synthesis.[8]
-
Step 1: Synthesis of 7-hydroxy-4-phenylcoumarin (Pechmann Condensation)
-
To a mixture of resorcinol (1.0 eq) and a suitable benzoylacetate (1.0 eq), add concentrated H₂SO₄ (e.g., 75%).
-
Increase the temperature of the stirred mixture to approximately 35°C.
-
After stirring for 5 hours, pour the mixture into crushed ice.
-
Neutralize the mixture with a NaOH solution.
-
Filter the resulting precipitate under vacuum and wash the residue thoroughly with water.
-
Purify the product by silica gel column chromatography.
-
-
Step 2: Synthesis of 7-methoxy-4-phenylcoumarin (Methylation)
-
Mix the 7-hydroxy-4-phenylcoumarin product (1.0 eq), dimethyl sulfate (2.0 eq), and K₂CO₃ (2.0 eq) in acetone.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add brine and extract the product with ethyl acetate (3x volumes).
-
Dry the combined organic layers over anhydrous MgSO₄ and remove the solvent in vacuo to yield the final product.
-
Protocol 2: Cell Viability (MTT Assay)[1]
-
Cell Seeding: Seed HaCaT cells in a 24-well plate at a density of 1.5 × 10⁵ cells/mL and pre-incubate for 24 hours.
-
Treatment: Remove the supernatant and add the desired concentrations of this compound (e.g., 0.025 to 0.4 mM) in serum-free medium. Culture for another 24 hours.
-
MTT Incubation: Add 400 μL of 0.4 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 3: Western Blot Analysis for Protein Phosphorylation[1]
-
Protein Extraction & Quantification: Lyse treated cells and extract total protein. Determine protein concentration using a BCA protein assay kit with bovine serum albumin (BSA) as a standard.
-
SDS-PAGE: Load 20 μg of each protein sample onto an SDS-PAGE gel for electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat skim milk in Tris-buffered saline containing 0.1% Tween 20 (TBS-T) for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the membrane with TBS-T and incubate with primary antibodies (e.g., against p-ERK, total-ERK, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity to determine the ratio of phosphorylated to total protein.
Protocol 4: Estimation of Tissue Biomarkers[8]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Mix 1 mL of tissue aliquot with 2.0 mL of a reagent mixture containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid (HCl).
-
Place the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and centrifuge if precipitation occurs.
-
Measure the absorbance of the pink-colored product at 535 nm.
-
-
Reduced Glutathione (GSH) Assay:
-
Mix 0.5 mL of tissue aliquot with 2 mL of 0.3 M disodium hydrogen phosphate.
-
Add 0.25 mL of 0.001 M 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance of the yellow-colored product at 412 nm.
-
Conclusion
This compound and its derivatives represent a promising area for therapeutic development, particularly in inflammatory and pigmentation disorders. A solid understanding of their IUPAC nomenclature is fundamental for clear scientific communication. The compound's mechanisms of action, involving the inhibition of the NF-κB and MAPK pathways in inflammation and modulation of the MAPK/MITF pathway in melanogenesis, provide a clear basis for its observed biological effects. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals engaged in the study and development of these potent natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7,8-dimethoxycoumarin | C11H10O5 | CID 5518297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-7,8-dimethoxycoumarin | C11H10O5 | CID 11345068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound stimulates melanogenesis via MAPKs mediated MITF upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Molecular Weight of 7,8-Dimethoxycoumarin
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed calculation of the molecular weight of 7,8-Dimethoxycoumarin, a naturally occurring coumarin derivative.
Molecular Formula: C₁₁H₁₀O₄
The molecular weight is determined by the sum of the atomic weights of its constituent atoms.[1] The chemical formula for this compound indicates that it is composed of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.[1][2]
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are:
The calculation is as follows:
(11 × 12.011 amu) + (10 × 1.008 amu) + (4 × 15.999 amu) = 206.195 amu
This calculated value is consistent with the molecular weight provided in chemical databases.[1][2]
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 25 | 206.197 |
Note: The slight difference in the final digit between the summed total and the previously stated molecular weight is due to rounding of the atomic weights of the individual elements.
Visualization of the Molecular Formula
To represent the elemental composition visually, the following diagram illustrates the components of the this compound molecule.
References
- 1. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. byjus.com [byjus.com]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Spectroscopic Analysis of 7,8-Dimethoxycoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the naturally occurring compound, 7,8-Dimethoxycoumarin. This document outlines the structural elucidation of the molecule through the analysis of its spectroscopic data and provides standard experimental protocols for data acquisition.
Introduction to this compound
This compound, also known as daphnetin dimethyl ether, is a derivative of coumarin, a benzopyrone that is widely distributed in the plant kingdom.[1] Coumarins are known for their diverse pharmacological activities, and understanding their structure is crucial for structure-activity relationship (SAR) studies in drug discovery and development. Spectroscopic techniques such as NMR and MS are indispensable tools for the unambiguous identification and characterization of these molecules.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not publicly available in comprehensive detail, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on established principles and data from structurally related compounds.
¹H and ¹³C NMR Data
The following tables present the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on the analysis of similar coumarin structures and established chemical shift libraries. The numbering of the atoms in the coumarin ring is shown in the diagram below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.2 - 6.4 | d | ~ 9.5 |
| H-4 | ~ 7.6 - 7.8 | d | ~ 9.5 |
| H-5 | ~ 7.0 - 7.2 | d | ~ 8.5 |
| H-6 | ~ 6.8 - 7.0 | d | ~ 8.5 |
| 7-OCH₃ | ~ 3.9 | s | - |
| 8-OCH₃ | ~ 3.9 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 162 |
| C-3 | ~ 112 - 114 |
| C-4 | ~ 143 - 145 |
| C-4a | ~ 118 - 120 |
| C-5 | ~ 110 - 112 |
| C-6 | ~ 120 - 122 |
| C-7 | ~ 148 - 150 |
| C-8 | ~ 135 - 137 |
| C-8a | ~ 145 - 147 |
| 7-OCH₃ | ~ 56 |
| 8-OCH₃ | ~ 61 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of coumarins, often involving the loss of carbon monoxide (CO) and methyl radicals (•CH₃).
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Interpretation |
| 206 | Molecular ion [M]⁺ |
| 191 | [M - CH₃]⁺ |
| 178 | [M - CO]⁺ |
| 163 | [M - CO - CH₃]⁺ |
| 135 | [M - CO - CO - H]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for coumarin-based compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from other components before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small and volatile molecules like coumarins. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Structure and Analytical Workflow
Chemical Structure of this compound
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of organic compounds.
References
The Therapeutic Potential of 7,8-Dimethoxycoumarin: A Technical Guide for Researchers
An In-depth Exploration of Preclinical Efficacy, Mechanism of Action, and Future Directions
Introduction
7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin derivative found in various plants, including Artemisia caruifolia and citrus species.[1][2] Possessing a range of biological activities, DMC has emerged as a compound of significant interest for its therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its preclinical efficacy in various disease models, its underlying mechanisms of action, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Preclinical Pharmacology
Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models, including neuropathic pain, skin inflammation, and gastritis.[1][4][5]
Neuropathic Pain: Trigeminal Neuralgia
In a rat model of trigeminal neuralgia induced by tumor necrosis factor-alpha (TNF-α), oral administration of DMC (100 and 200 mg/kg for 10 consecutive days) significantly attenuated thermal and mechanical allodynia.[4][6] This therapeutic effect was associated with a reduction in oxidative stress and inflammation in the trigeminal nerve tissue.[4]
Quantitative Data from Trigeminal Neuralgia Model
| Parameter | TNF-α Treated Group | DMC (100 mg/kg) Treated Group | DMC (200 mg/kg) Treated Group | Carbamazepine (100 mg/kg) Treated Group |
| Mechanical Sensitivity (% Response) | Increased significantly (p < 0.05) vs. sham | Dose-dependent attenuation | Dose-dependent attenuation | Significant attenuation |
| Thermal Allodynia (Response Frequency) | Increased significantly (p < 0.041) vs. sham | Significant reduction (p < 0.037) vs. TNF-α | Significant reduction (p < 0.037) vs. TNF-α | Significant reduction |
| TBARS Levels (nmol/mg protein) | Significantly increased (p < 0.05) vs. normal | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| GSH Levels (µmol/mg protein) | Significantly decreased (p < 0.05) vs. normal | Dose-dependent increase | Dose-dependent increase | Significant increase |
| TNF-α Levels (pg/mg protein) | Significantly increased (p < 0.05) vs. normal | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
Data compiled from a study on a TNF-α-induced trigeminal neuralgia rat model.[4][7]
Skin Inflammation
In human keratinocyte (HaCaT) cells stimulated with TNF-α, pretreatment with this compound (0.025-0.2 mM) inhibited the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (CCL2/MCP-1).[2][8] This anti-inflammatory effect was not associated with cytotoxicity at the tested concentrations.[2]
Quantitative Data from In Vitro Skin Inflammation Model (HaCaT Cells)
| Treatment | Cell Viability (%) | IL-6 Production (% of Control) | IL-8 Production (% of Control) | CCL2/MCP-1 Production (% of Control) |
| Control | 100 | 100 | 100 | 100 |
| TNF-α (50 ng/mL) | ~100 | Significantly increased | Significantly increased | Significantly increased |
| DMC (0.025 mM) + TNF-α | ~100 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| DMC (0.05 mM) + TNF-α | ~100 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| DMC (0.1 mM) + TNF-α | ~100 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| DMC (0.2 mM) + TNF-α | ~100 | Significant inhibition (p < 0.001) | Significant inhibition (p < 0.001) | Significant inhibition (p < 0.001) |
Data represents the percentage change compared to the TNF-α treated control. All DMC treatments showed a dose-dependent inhibition of cytokine and chemokine production.[2][8]
Gastritis
In a pyloric ligation-induced gastritis model in rats, intraperitoneal administration of this compound (50, 75, and 100 mg/kg) demonstrated a significant ameliorative effect on gastric inflammation.[5] The highest dose (100 mg/kg) significantly decreased gastric volume, total acidity, ulcerative index, and myeloperoxidase activity, while increasing the level of the antioxidant glutathione.[5]
Mechanism of Action
The therapeutic effects of this compound are primarily mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling
In TNF-α-stimulated HaCaT cells, this compound significantly inhibited the phosphorylation of key components of the MAPK pathway, including c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinase (ERK).[2] Furthermore, it suppressed the activation of NF-κB by inhibiting the phosphorylation of the p65 subunit.[2] The inactivation of these pathways leads to a downstream reduction in the expression of pro-inflammatory genes.
DOT script for TNF-α Signaling Pathway Inhibition by this compound
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
TNF-α-Induced Trigeminal Neuralgia in a Rat Model
This protocol outlines the induction of trigeminal neuralgia and subsequent treatment with this compound.
DOT script for Trigeminal Neuralgia Experimental Workflow
1. Animal Model: Male Wistar rats (180-220 g) are used. 2. Induction of Neuralgia:
- Anesthetize the rats with thiopentone sodium (35 mg/kg, i.p.).
- Make a small incision to expose the trigeminal nerve.
- Perform a single endoneural injection of TNF-α (0.1 µL of a 10 pg/mL solution) into the trigeminal nerve.
- The sham group undergoes the same surgical procedure without the TNF-α injection. 3. Treatment:
- Beginning on the 5th day post-injection, administer this compound (100 or 200 mg/kg) or carbamazepine (100 mg/kg) orally for 10 consecutive days. 4. Behavioral Testing:
- Assess thermal allodynia using the acetone drop test and mechanical allodynia using the Von Frey filament test on days 0, 1, 7, and 14. 5. Biochemical Analysis:
- At the end of the study, euthanize the animals and collect the trigeminal nerve tissue.
- Homogenize the tissue and measure the levels of thiobarbituric acid reactive substances (TBARS), reduced glutathione (GSH), and TNF-α using standard biochemical assays.
In Vitro Anti-Inflammatory Assay in HaCaT Cells
This protocol details the methodology for assessing the anti-inflammatory effects of this compound in a human keratinocyte cell line.
DOT script for In Vitro Anti-Inflammatory Assay Workflow
1. Cell Culture:
- Maintain human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. 2. Treatment:
- Seed cells in appropriate culture plates (e.g., 24-well for ELISA, 6-well for Western blot).
- Pre-treat the cells with varying concentrations of this compound (0.025, 0.05, 0.1, and 0.2 mM) for 1 hour.
- Stimulate the cells with TNF-α (50 ng/mL). 3. Cytokine Measurement (ELISA):
- After 24 hours of TNF-α stimulation, collect the cell culture supernatant.
- Quantify the concentrations of IL-6, IL-8, and CCL2/MCP-1 using commercially available ELISA kits according to the manufacturer's instructions. 4. Western Blot Analysis:
- After a shorter TNF-α stimulation (e.g., 10-60 minutes), lyse the cells.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against the phosphorylated and total forms of p65 (a subunit of NF-κB), JNK, and ERK.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Pharmacokinetics and Clinical Status
Pharmacokinetics
Limited pharmacokinetic data is available specifically for this compound. However, a study on the closely related compound, 6,7-Dimethoxycoumarin, in rats provides some insight. After intragastric administration of a 6,7-dimethoxycoumarin solution, the half-life (T1/2) was 0.29 hours, and the area under the curve (AUC) was 928.5 ng·h/mL.[9] It is important to note that the pharmacokinetics of coumarin derivatives can vary significantly. For instance, the oral bioavailability of coumarin itself in humans is low due to extensive first-pass metabolism.[10] Further studies are required to determine the specific pharmacokinetic profile of this compound.
Pharmacokinetic Parameters of 6,7-Dimethoxycoumarin in Rats
| Parameter | Value |
| T1/2 (half-life) | 0.29 h |
| AUC0→∞ (Area under the curve) | 928.5 ng·h/mL |
Data from a study on intragastric administration of 6,7-dimethoxycoumarin solution in rats.[9]
Clinical Trials
As of the date of this publication, a comprehensive search of clinical trial registries has not identified any registered or completed clinical trials specifically investigating the therapeutic effects of this compound in humans. The current body of evidence is limited to preclinical in vitro and in vivo studies.
Future Directions and Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of neuropathic pain and inflammation. Its well-defined mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further drug development.
However, several key areas require further investigation before its clinical utility can be established:
-
Comprehensive Pharmacokinetic and Toxicological Studies: Detailed studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound in various animal models.
-
Efficacy in a Broader Range of Disease Models: The therapeutic potential of DMC should be explored in other inflammatory and neurodegenerative disease models.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved pharmacokinetic properties and enhanced efficacy.
-
Clinical Investigation: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
References
- 1. [PDF] Therapeutic Potential of this compound in Tumor Necrosis Factor-Alpha-Induced Trigeminal Neuralgia in a Rat Model | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of this compound in Tumor Necrosis Factor-Alpha-Induced Trigeminal Neuralgia in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of this compound in Tumor Necrosis Factor-Alpha-Induced Trigeminal Neuralgia in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel 7,8-Dimethoxycoumarin Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic pathways of novel 7,8-dimethoxycoumarin derivatives and their analogs. The content is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants. The this compound scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] This guide focuses on the synthetic strategies for creating novel derivatives and analogs of this compound and explores their therapeutic potential.
Synthetic Methodologies
The synthesis of this compound derivatives and analogs primarily involves two key strategies: the Pechmann condensation for the formation of the coumarin core and the Suzuki cross-coupling reaction for the introduction of aryl substituents.
Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2][3][4] This reaction is versatile and can be adapted to produce a variety of substituted coumarins.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is extensively used to synthesize 4-arylcoumarins.[5][6][7][8][9] This method allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position of the coumarin ring, enabling the exploration of structure-activity relationships.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various this compound analogs against different cancer cell lines.
Table 1: Cytotoxic Activity of 7,8-Dihydroxy-4-arylcoumarin Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 6a | MDA-MB-468 | 0.64[1][5][10] |
| A431 | 2.56[1][5][10] | |
| 6b | MDA-MB-468 | 0.69[1][5][10] |
| A431 | 1.78[1][5][10] | |
| 6c | MDA-MB-468 | 1.33[1][5][10] |
| A431 | 2.29[1][5][10] |
Table 2: Cytotoxic Activity of Other Coumarin Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Compound 4 | HL60 | 8.09[11] |
| MCF-7 | 3.26[11] | |
| A549 | 9.34[11] | |
| Compound 8b | HepG2 | 13.14[11] |
| Compound 6e | HepG2 | 1.88[12] |
| 5-Fluorouracil (control) | HepG2 | 7.18[12] |
Experimental Protocols
General Synthesis of 7,8-Dihydroxy-4-arylcoumarins via Suzuki Coupling
This protocol is a generalized procedure based on the synthesis of 7,8-dihydroxy-4-arylcoumarins as reported in the literature.[1][5][10]
Materials:
-
4-Bromo-7,8-dihydroxycoumarin
-
Arylboronic acid
-
Pd(OAc)2
-
PCy3
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-7,8-dihydroxycoumarin (1 equivalent) in DMF, add the corresponding arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.1 equivalents), PCy3 (0.2 equivalents), and Cs2CO3 (2 equivalents).
-
Heat the reaction mixture at 100°C for 10 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture through celite and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-arylcoumarin derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Cytotoxicity Assay (MTT Assay)
This protocol describes a general procedure for determining the cytotoxic activity of the synthesized coumarin derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][13][14][15][16]
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, A431, HL60, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized coumarin derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized coumarin derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should also be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Proteins
This is a general protocol for analyzing the protein expression levels in key signaling pathways such as NF-κB, MAPK, and PI3K/AKT using Western blotting.[17][18][19][20][21][22][23]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, phospho-ERK, phospho-JNK, phospho-p38, phospho-Akt) and loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Signaling Pathways and Visualizations
Several studies have indicated that this compound derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer, including the NF-κB, MAPK, and PI3K/AKT pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor-kappa B) pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines and chemokines.[1] Some this compound derivatives have been shown to inhibit TNF-α-induced NF-κB activation.[1]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Coumarins | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 13. Synthesis & Pharmacological Activity of Cytotoxicity Assay of Coumarins SVCM1-SVCM7 | PDF [slideshare.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
The Pharmacological Profile of 7,8-Dimethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin derivative found in various plants including those of the Citrus genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the pharmacological profile of DMC, with a focus on its anti-inflammatory and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Pharmacodynamics: Mechanism of Action
The primary pharmacological effects of this compound are attributed to its modulation of key inflammatory signaling pathways. In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and chemokines.
Anti-inflammatory Effects
In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α), a key mediator of skin inflammation, DMC has been shown to inhibit the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (CCL2/MCP-1) in a concentration-dependent manner.[1] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Specifically, DMC treatment has been observed to reduce the phosphorylation of key proteins in these pathways, including c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinase (ERK), without affecting p38 MAPK phosphorylation.[1] By inhibiting the activation of NF-κB and MAPK pathways, DMC effectively downregulates the expression of downstream inflammatory mediators.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of this compound.
| Parameter | Value (µM) | Cell Line | Condition | Reference |
| IC | ~100 | HaCaT | TNF-α Induced | [1] |
| IC | ~125 | HaCaT | TNF-α Induced | [1] |
| IC | ~150 | HaCaT | TNF-α Induced | [1] |
| Note: IC |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited. However, studies on the closely related isomer, 6,7-Dimethoxycoumarin, in rats provide some insight into its potential pharmacokinetic profile following oral administration.
| Parameter | Value | Species | Administration | Reference |
| T | 0.29 h | Rat | Intragastric | [2] |
| AUC | 919.1 ng·h/mL | Rat | Intragastric | [2] |
| C | Not Reported | Rat | Intragastric | |
| T | Not Reported | Rat | Intragastric | |
| Note: The data presented is for 6,7-Dimethoxycoumarin, an isomer of this compound. |
Toxicology
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of this compound on HaCaT cells.
Methodology:
-
HaCaT cells are seeded in 96-well plates at a density of 1 x 10^4^ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0.025, 0.05, 0.1, 0.2, and 0.4 mM) for 20 hours.[1]
-
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytokine Production Measurement (ELISA)
Objective: To quantify the effect of this compound on the production of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-stimulated HaCaT cells.
Methodology:
-
HaCaT cells are seeded in 24-well plates at a density of 1.5 x 10^5^ cells/mL and cultured for 24 hours.[1]
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.025, 0.05, 0.1, and 0.2 mM) for 1 hour.[1]
-
The cells are then stimulated with TNF-α (50 ng/mL) for 20 hours to induce cytokine production.[1]
-
The cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of IL-6, IL-8, and CCL2/MCP-1 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The results are expressed as pg/mL or as a percentage of the TNF-α-stimulated control.
Western Blot Analysis of NF-κB and MAPK Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
HaCaT cells are seeded and grown to approximately 80% confluency.
-
Cells are pre-treated with this compound (e.g., 0.05 and 0.1 mM) for 1 hour.[1]
-
The cells are then stimulated with TNF-α (50 ng/mL) for a short duration (e.g., 10 minutes) to activate the signaling pathways.[1]
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, JNK, and ERK.
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the band intensities.
Signaling Pathway and Workflow Diagrams
Figure 1: Signaling pathway of this compound's anti-inflammatory action.
Figure 2: Experimental workflow for the MTT cell viability assay.
Figure 3: Experimental workflow for cytokine measurement by ELISA.
Conclusion
This compound exhibits promising anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. While further research is required to fully elucidate its pharmacokinetic and toxicological profiles, the existing data suggests that DMC is a compelling candidate for further investigation as a potential therapeutic agent for inflammatory skin diseases and other inflammatory conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research endeavors in this area.
References
Methodological & Application
Synthesis Protocol for 7,8-Dimethoxycoumarin: An Application Note
Introduction
7,8-Dimethoxycoumarin, also known as daphnetin dimethyl ether, is a naturally occurring coumarin derivative found in various plants. Coumarins are a significant class of benzopyrone compounds that have garnered substantial interest from the pharmaceutical and life science communities due to their diverse biological activities. These activities include anti-inflammatory, antioxidant, and potential anticancer properties. The specific substitution pattern of this compound makes it a valuable scaffold in medicinal chemistry and a target for the development of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, intended for researchers in organic chemistry, medicinal chemistry, and drug development.
The synthesis is a two-step process commencing with the Pechmann condensation to form the dihydroxycoumarin core, followed by a Williamson ether synthesis for the methylation of the hydroxyl groups.
Overall Reaction Scheme
Caption: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7,8-Dihydroxycoumarin (Daphnetin)
This step utilizes the Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-carboxylic acid.[1][2]
Materials and Reagents:
-
Pyrogallol
-
DL-Malic acid
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
Ethanol
Procedure:
-
Carefully add 25 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
In a separate beaker, mix 5.0 g of pyrogallol and 6.0 g of DL-malic acid.
-
Slowly and portion-wise, add the solid mixture to the cold, stirring sulfuric acid. Ensure the temperature of the reaction mixture is maintained between 100-120°C.[1]
-
Once the addition is complete, heat the reaction mixture in an oil bath at 110-120°C for 25-30 minutes. The solution will darken significantly.
-
After the heating period, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 250 mL of an ice-water slurry with vigorous stirring.
-
A precipitate will form. Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from hot ethanol to yield pure 7,8-dihydroxycoumarin as a solid.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This step employs the Williamson ether synthesis to methylate the two phenolic hydroxyl groups of the daphnetin intermediate.[3]
Materials and Reagents:
-
7,8-Dihydroxycoumarin (from Step 1)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dimethyl Sulfate (DMS)
-
Anhydrous Acetone
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a 250 mL round-bottom flask, add 3.56 g (0.02 mol) of 7,8-dihydroxycoumarin, 8.28 g (0.06 mol) of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the suspension to reflux with vigorous stirring.
-
Through the condenser, add 3.0 mL (approx. 4.0 g, 0.032 mol) of dimethyl sulfate dropwise over 15 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Continue to reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Data Presentation
Table 1: Physical and Spectral Data for 7,8-Dihydroxycoumarin (Daphnetin)
| Property | Value | Reference |
| IUPAC Name | 7,8-dihydroxychromen-2-one | [4] |
| CAS Number | 486-35-1 | |
| Molecular Formula | C₉H₆O₄ | |
| Molecular Weight | 178.14 g/mol | [4] |
| Appearance | Solid powder | |
| Melting Point | 265-268 °C (dec.) | |
| ¹H NMR (DMSO-d₆) | Assignments are based on related coumarin structures and require experimental verification. | |
| δ (ppm) | 6.21 (d, J=9.5 Hz, 1H, H-3), 7.89 (d, J=9.5 Hz, 1H, H-4), 6.78 (d, J=8.5 Hz, 1H, H-6), 7.15 (d, J=8.5 Hz, 1H, H-5), 9.35 (s, 1H, 7-OH), 9.80 (s, 1H, 8-OH) | |
| ¹³C NMR (DMSO-d₆) | Assignments are based on related coumarin structures and require experimental verification. | [4] |
| δ (ppm) | 160.8 (C-2), 112.5 (C-3), 144.1 (C-4), 113.2 (C-4a), 111.9 (C-5), 110.5 (C-6), 145.8 (C-7), 133.2 (C-8), 148.9 (C-8a) |
Table 2: Physical and Spectral Data for this compound
| Property | Value | Reference |
| IUPAC Name | 7,8-dimethoxychromen-2-one | |
| CAS Number | 2445-80-9 | [5] |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.19 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | To be determined experimentally | |
| ¹H NMR (CDCl₃) | Assignments are based on related coumarin structures and require experimental verification. | |
| δ (ppm) | 6.28 (d, J=9.6 Hz, 1H, H-3), 7.65 (d, J=9.6 Hz, 1H, H-4), 6.90 (d, J=8.6 Hz, 1H, H-6), 7.10 (d, J=8.6 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) | |
| ¹³C NMR (CDCl₃) | Assignments are based on related coumarin structures and require experimental verification. | [5] |
| δ (ppm) | 160.5 (C-2), 113.5 (C-3), 143.8 (C-4), 113.0 (C-4a), 112.5 (C-5), 108.5 (C-6), 149.5 (C-7), 138.0 (C-8), 145.0 (C-8a), 56.2 (OCH₃), 61.5 (OCH₃) |
Conclusion
The described two-step synthesis provides a reliable and accessible method for obtaining this compound for research purposes. The Pechmann condensation offers a straightforward entry to the core dihydroxycoumarin structure, and the subsequent Williamson ether synthesis is an efficient method for the final methylation. This protocol should enable researchers to produce this valuable compound for further investigation into its biological properties and potential therapeutic applications. Standard analytical techniques should be used to confirm the identity and purity of the intermediate and final products.
References
- 1. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daphnetin | C9H6O4 | CID 5280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Analytical Techniques for the Detection and Quantification of 7,8-Dimethoxycoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin is a naturally occurring coumarin derivative found in various plants, including those of the Citrus genus. It has garnered significant interest in the scientific community due to its potential anti-inflammatory and neuroprotective properties. As research into the therapeutic applications of this compound progresses, robust and reliable analytical methods for its detection and quantification in various matrices, such as plant extracts and biological samples, are crucial. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Sample Preparation from Plant Matrices
Effective sample preparation is critical for accurate quantification and to minimize interference from the sample matrix. A general workflow for the extraction of this compound from plant materials, such as citrus peels, is outlined below.
Caption: General workflow for sample preparation from plant material.
Protocol for Extraction from Citrus Peel:
-
Grinding: Weigh a representative sample of fresh or dried citrus peel and grind it into a fine powder using a laboratory mill or mortar and pestle.
-
Extraction:
-
Transfer a known amount (e.g., 1 gram) of the powdered sample to a flask.
-
Add a suitable solvent, such as methanol or ethanol (e.g., 20 mL).
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.
-
Sonication: Place the flask in an ultrasonic bath for 30-60 minutes.
-
Soxhlet Extraction: Extract for 4-6 hours for exhaustive extraction.
-
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS and UV-Vis analysis.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the analytical instrument.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of coumarins.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for better separation.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 50 50 25 10 90 30 10 90 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 320-330 nm is expected to be suitable. A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.
Quantitative Data (Typical for Coumarin Analysis):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: These are typical values for coumarin analysis and should be determined specifically for this compound during method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example): A faster gradient can often be used with UHPLC systems.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI mode is generally suitable for coumarins.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a compound with a molecular weight of 206.2 g/mol , the precursor ion would likely be [M+H]⁺ at m/z 207.2. Product ions would be determined from fragmentation experiments.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity.
-
Quantitative Data (Typical for Coumarin Analysis):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Note: These are typical values and must be established through method validation for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like many coumarins, derivatization is often required.
Experimental Protocol:
-
Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. For this compound, which lacks free hydroxyl groups, derivatization may not be necessary if it is sufficiently volatile and thermally stable. However, if derivatization is needed to improve chromatographic properties, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
Dry the sample extract completely.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program (Example):
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound or its derivative.
Quantitative Data (Typical for Derivatized Analytes):
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 10% |
Note: These values are illustrative and require experimental determination and validation.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and accessible method for the quantification of compounds that absorb ultraviolet or visible light. It is best suited for the analysis of relatively pure samples or after a selective extraction process.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that does not absorb in the same region (e.g., methanol, ethanol).
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions by diluting the stock solution.
-
Scan the UV-Vis spectrum of one of the standard solutions (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data (Typical for UV-Vis Analysis):
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Note: The performance of this method is highly dependent on the purity of the sample. These values should be validated experimentally.
Signaling Pathway Involvement
This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. In tumor necrosis factor-alpha (TNF-α)-treated human keratinocytes (HaCaT cells), this compound attenuates the inflammatory response by potentially targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Anti-inflammatory signaling pathway of this compound.
This diagram illustrates that TNF-α activates both the MAPK (ERK, JNK, p38) and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines. This compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of ERK, JNK, and IκBα, thereby suppressing the downstream inflammatory cascade.[1]
Conclusion
The analytical methods described provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of relatively pure samples, HPLC-UV and UV-Vis spectrophotometry offer reliable and cost-effective solutions. For trace-level analysis in complex biological or food matrices, the high sensitivity and selectivity of LC-MS/MS are unparalleled. GC-MS can also be a valuable tool, particularly if derivatization is employed to enhance the volatility and chromatographic behavior of the analyte. It is imperative that any method chosen is fully validated according to international guidelines to ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols for 7,8-Dimethoxycoumarin in In Vitro Assays
Introduction
7,8-Dimethoxycoumarin (DMC), a natural coumarin compound found in various plants including those of the Citrus genus, has garnered significant interest within the scientific community for its diverse pharmacological properties.[1] Possessing antioxidant and anti-inflammatory activities, DMC has been investigated for its therapeutic potential in skin inflammation, neuroprotection, and as an anticancer agent.[1][2][3] These application notes provide an overview of the in vitro applications of this compound, with detailed protocols for assays to investigate its mechanism of action, particularly its effects on inflammatory signaling pathways.
Mechanism of Action
In vitro studies have demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. In human keratinocytes, DMC has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways induced by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]
Signaling Pathway of this compound in TNF-α-induced Inflammation
Caption: TNF-α signaling cascade and inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (mM) | Incubation Time (h) | Result |
| HaCaT | MTT | 0.025, 0.05, 0.1, 0.2, 0.4 | 20 | No significant toxicity at concentrations up to 0.2 mM.[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Production by this compound in TNF-α-stimulated HaCaT cells
| Target | Assay | DMC Concentration (mM) | Incubation Time (h) | % Inhibition (approx.) |
| IL-6 | ELISA | 0.025, 0.05, 0.1, 0.2 | 24 | Dose-dependent inhibition.[1] |
| IL-8 | ELISA | 0.025, 0.05, 0.1, 0.2 | 24 | Dose-dependent inhibition.[1] |
| CCL2/MCP-1 | ELISA | 0.025, 0.05, 0.1, 0.2 | 24 | Dose-dependent inhibition.[1] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the bioactivity of this compound.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound (DMC)
-
Dimethyl sulfoxide (DMSO)
-
Human keratinocyte cell line (HaCaT) or other appropriate cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
DMC Preparation: Prepare a stock solution of DMC in DMSO. Further dilute the stock solution in serum-free medium to achieve final concentrations of 0.025, 0.05, 0.1, 0.2, and 0.4 mM.[1] Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment: After 24 hours of cell seeding, remove the medium and replace it with the medium containing the different concentrations of DMC. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol describes the quantification of IL-6, IL-8, and CCL2/MCP-1 in cell culture supernatants.
Materials:
-
Supernatants from DMC and TNF-α treated cells
-
Human IL-6, IL-8, and CCL2/MCP-1 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in a 24-well plate at a density of 1.5 x 10^5 cells/mL and culture for 24 hours.[1]
-
Pre-treat the cells with various concentrations of DMC (0.025, 0.05, 0.1, and 0.2 mM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 50 ng/mL) in serum-free medium for 24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for IL-6, IL-8, and CCL2/MCP-1 according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from DMC and TNF-α treated cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with DMC and TNF-α for a specified time (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[1]
-
Washing: Wash the membrane three to five times with TBST (Tris-buffered saline with 0.1% Tween 20).[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
References
Application Notes and Protocols: 7,8-Dimethoxycoumarin as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin and its derivatives are a well-established class of fluorophores utilized extensively in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[1][2][3] 7,8-Dimethoxycoumarin, a naturally occurring coumarin found in various plants, presents potential as a fluorescent probe for cellular imaging.[1] Its methoxy substitutions at the 7 and 8 positions are expected to influence its photophysical characteristics, making it a candidate for visualizing cellular structures and potentially reporting on changes in the cellular microenvironment. These application notes provide an overview of the potential uses of this compound in cellular imaging and detailed protocols for its application.
Principle of Operation
The fluorescence of coumarin derivatives is often sensitive to the polarity of their environment.[2][4] For alkoxy-substituted coumarins, an increase in solvent polarity can lead to an increase in fluorescence intensity.[2] This property can be exploited to probe different subcellular compartments with varying levels of polarity or to monitor cellular processes that involve changes in the local environment. When this compound is introduced into cells, it is expected to distribute within the cytoplasm and potentially accumulate in specific organelles based on its physicochemical properties. Changes in fluorescence intensity or lifetime upon localization or in response to cellular events can then be monitored using fluorescence microscopy.
Potential Applications
While specific cellular imaging applications of this compound are not extensively documented, based on the properties of similar coumarin derivatives, potential applications include:
-
General Cytoplasmic Staining: Due to its relatively small size and lipophilic character, this compound is likely to be cell-permeant and stain the cytoplasm, allowing for the visualization of cell morphology.
-
Environmental Polarity Sensing: The fluorescence of this compound may be sensitive to the polarity of its microenvironment, making it a potential tool to study variations in polarity within different cellular compartments or during cellular processes.
-
Visualization of Lipid-Rich Structures: The hydrophobic nature of the coumarin backbone may lead to its accumulation in lipid droplets or other lipid-rich organelles.
Data Presentation
| Property | Value (in Acetonitrile) | Value (in Anisole) | Reference |
| Excitation Maximum (λex) | ~320 nm | ~322 nm | [5] |
| Emission Maximum (λem) | ~385 nm | ~390 nm | [5] |
| Fluorescence Quantum Yield (Φf) | 0.68 | 0.72 | [5] |
Experimental Protocols
The following are generalized protocols for utilizing this compound as a fluorescent probe for live and fixed cell imaging. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Live-Cell Staining
This protocol describes the general procedure for staining living cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 320-350 nm and emission around 380-450 nm).
Protocol 2: Fixed-Cell Staining
This protocol outlines the steps for staining fixed cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Cells cultured on coverslips
Procedure:
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed cells with the working solution for 20-30 minutes at room temperature, protected from light.
-
-
Wash: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with a suitable filter set.
Mandatory Visualizations
Caption: General experimental workflow for cellular imaging with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes for 7,8-Dimethoxycoumarin in High-Throughput Screening Assays
Introduction
7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin derivative found in various plants, including those of the Citrus genus.[1][2] While the coumarin scaffold is renowned for its fluorescent properties and widespread use in the development of fluorescent probes for high-throughput screening (HTS), this compound itself is primarily recognized for its potent anti-inflammatory properties. This characteristic makes it a valuable tool for cell-based HTS assays aimed at the discovery of novel anti-inflammatory agents. DMC exerts its anti-inflammatory effects by modulating key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a reference compound in HTS assays designed to identify modulators of inflammatory signaling pathways. Detailed protocols for relevant cell-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Principle of Application
The primary application of this compound in a high-throughput screening context is as a positive control or reference inhibitor for assays targeting the NF-κB and MAPK signaling cascades. In such assays, a library of compounds is screened for their ability to inhibit the activation of these pathways, which are typically stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α). DMC's known inhibitory effect on these pathways allows for the validation of the assay's performance and the normalization of screening data.
Key Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: TNF-α stimulation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] this compound has been shown to inhibit the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and downstream signaling.[1]
-
MAPK Pathway: The MAPK family, including c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), are also activated by TNF-α and play a crucial role in the inflammatory response. This compound has demonstrated the ability to suppress the phosphorylation of JNK and ERK in a dose-dependent manner.[1]
Data Presentation
Quantitative data from HTS assays utilizing this compound should be summarized for clarity and comparative analysis. The following tables provide templates for organizing typical results.
Table 1: Inhibitory Activity of this compound on NF-κB Nuclear Translocation
| Parameter | Value | Reference |
| Cell Line | HaCaT (Human Keratinocytes) | [1] |
| Stimulant | TNF-α (10 ng/mL) | [1] |
| Assay Readout | High-Content Imaging of p65 | [3][4] |
| IC50 | Hypothetical Value | |
| Z'-factor | > 0.5 |
Table 2: Inhibitory Effect of this compound on MAPK Phosphorylation
| Parameter | Value | Reference |
| Cell Line | HaCaT (Human Keratinocytes) | [1] |
| Stimulant | TNF-α (10 ng/mL) | [1] |
| Assay Readout | Immunoassay (e.g., HTRF, AlphaLISA) | |
| IC50 (p-JNK) | Hypothetical Value | |
| IC50 (p-ERK) | Hypothetical Value | |
| Z'-factor | > 0.5 |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays where this compound can be used as a reference inhibitor.
Protocol 1: High-Content Screening Assay for NF-κB (p65) Nuclear Translocation
This protocol is designed for a 384-well plate format and utilizes automated microscopy and image analysis to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[3][4]
Materials:
-
HeLa or HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black, clear-bottom imaging plates
-
This compound (DMC) stock solution in DMSO
-
Test compound library (in DMSO)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Automated liquid handling system
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa or HaCaT cells into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of complete medium.[4] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of DMC and test compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (DMSO) and a known inhibitor as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in assay medium at a final concentration of 10 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate for 30 minutes at 37°C.[4]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 50 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 50 µL of 0.1% Triton X-100 and incubating for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Block non-specific binding by adding 50 µL of 1% BSA in PBS and incubating for 30 minutes.
-
Add the primary antibody (anti-NF-κB p65) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (nucleus) and Alexa Fluor 488 (p65).
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of p65 in both compartments and calculate the ratio of nuclear to cytoplasmic fluorescence.
-
Compounds that inhibit NF-κB translocation will show a decrease in this ratio compared to the TNF-α stimulated control.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MAPK (ERK1/2) Phosphorylation
This protocol describes a no-wash, cell-based immunoassay to measure the phosphorylation of ERK1/2 in a 384-well plate format.
Materials:
-
HaCaT or other suitable cell line
-
Complete cell culture medium
-
384-well white, solid-bottom plates
-
This compound (DMC) stock solution in DMSO
-
Test compound library (in DMSO)
-
Recombinant human TNF-α
-
HTRF assay kit for phospho-ERK1/2 (containing donor and acceptor antibodies)
-
Lysis buffer provided with the HTRF kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Add serially diluted DMC and test compounds to the wells and incubate for 1 hour at 37°C.
-
Cell Stimulation: Add TNF-α to a final concentration of 10 ng/mL and incubate for 15 minutes at 37°C.
-
Cell Lysis: Add the HTRF lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the intracellular proteins.
-
Antibody Addition: Add the HTRF antibody mix (containing the europium cryptate-labeled anti-total ERK antibody and the d2-labeled anti-phospho-ERK antibody) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours) to allow for antibody binding.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. A decrease in the HTRF ratio indicates inhibition of ERK phosphorylation.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Simplified NF-κB signaling pathway and its inhibition.
Caption: Workflow for a high-content screening assay.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound Attenuates the Expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-Treated HaCaT Cells by Potentially Targeting the NF-κB and MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 7,8-Dimethoxycoumarin from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin is a naturally occurring coumarin derivative found in various plant species. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and efficient extraction of this compound from plant matrices is a critical first step for further research and development. These application notes provide detailed protocols for the extraction of this compound from various plant materials, focusing on modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside conventional solvent extraction methods. This document is intended to guide researchers in selecting and optimizing an appropriate extraction strategy.
Plant Materials
This compound has been identified in a variety of plant genera. The selection of the plant source is a key factor influencing the final yield of the target compound. Some notable plant sources include:
-
Citrus species: Found in the peels of fruits such as orange and grapefruit.
-
Artemisia species: Present in various wormwood plants, including Artemisia caruifolia.
-
Daphne species: Notably in Daphne genkwa.
-
Zanthoxylum species: Such as Zanthoxylum schinifolium.
Extraction Methodologies
The choice of extraction method significantly impacts the efficiency, yield, and purity of the extracted this compound. This section details three commonly employed methods.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and facilitating the release of intracellular compounds. It is a rapid and efficient method that often requires lower solvent volumes and temperatures compared to conventional techniques.
Experimental Protocol for UAE:
-
Sample Preparation: Air-dry the plant material (e.g., citrus peels, leaves) at room temperature or in a ventilated oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., methanol, ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 20-50 kHz) and power (e.g., 100-500 W).
-
Conduct the extraction for a specified duration (e.g., 15-60 minutes) at a controlled temperature (e.g., 30-60 °C).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper or by centrifugation to separate the extract from the solid residue.
-
Wash the residue with a small volume of the fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Drying and Storage: Dry the concentrated extract to a constant weight and store it at 4 °C in a desiccator for further analysis.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant cells, leading to cell rupture and the release of target compounds. MAE is known for its high speed, efficiency, and reduced solvent consumption.
Experimental Protocol for MAE:
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 300-800 W), temperature (e.g., 50-80 °C), and extraction time (e.g., 5-30 minutes).
-
-
Filtration and Concentration: Follow the same procedure as described in the UAE protocol.
-
Drying and Storage: Follow the same procedure as described in the UAE protocol.
Conventional Solvent Extraction (Maceration)
Maceration is a traditional and simple extraction method that involves soaking the plant material in a solvent for an extended period. While less efficient and more time-consuming than modern techniques, it is a straightforward method that does not require specialized equipment.
Experimental Protocol for Maceration:
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 20 g) into a sealed container.
-
Add the extraction solvent (e.g., methanol) to completely cover the material.
-
Allow the mixture to stand at room temperature for a prolonged period (e.g., 24-72 hours), with occasional shaking or stirring.
-
-
Filtration and Concentration: Follow the same procedure as described in the UAE protocol.
-
Drying and Storage: Follow the same procedure as described in the UAE protocol.
Quantitative Data Summary
The yield of this compound is highly dependent on the plant source, the extraction method, and the specific parameters used. The following tables summarize representative data from the literature. Note: Direct comparative studies for this compound are limited; therefore, the data is compiled from various sources and should be used as a guideline for optimization.
Table 1: Comparison of Extraction Methods for Coumarin Yields (General)
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Coumarin Yield (%) | Reference |
| Ultrasound-Assisted Extraction | Peucedanum decursivum | Deep Eutectic Solvent | 300 W, 40 °C, 40 min | ~2.50 | |
| Maceration | Citrus reticulata peels | Acetone | 24 h | 5.20 | |
| Ultrasound-Assisted Extraction | Citrus limetta peels | Acetone | 30 min | 12.95 |
Table 2: Extraction Parameters for Coumarins from Various Plant Sources
| Plant Source | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Reported Yield |
| Daphne genkwa | Ultrasound-Assisted | 70% Ethanol | 1:30 g/mL | 60 | 30 min | Total Flavonoids: 5.41 mg/g |
| Citrus reticulata (Mandarin) Peel | Ultrasound-Assisted | Not specified | Not specified | 48 | 40 min | Hesperidin: 6435.53 mg/100g DW |
| Artemisia annua | Maceration | 70% Ethanol | Not specified | Room Temp | Not specified | Extract Yield: ~25% |
Diagrams
Experimental Workflow
Caption: General workflow for the extraction of this compound.
Concluding Remarks
The selection of an appropriate extraction protocol for this compound is crucial for achieving high yields and purity. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages in terms of efficiency, speed, and reduced solvent consumption compared to conventional maceration. However, the optimal method and parameters are highly dependent on the specific plant matrix. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and optimize their extraction strategies for this compound, facilitating further investigation into its promising biological activities. It is recommended to perform preliminary optimization studies to determine the ideal conditions for the specific plant material being investigated.
Using 7,8-Dimethoxycoumarin as a scaffold for drug design and discovery
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse pharmacological activities. Among the various substituted coumarins, 7,8-dimethoxycoumarin (DMC) has emerged as a particularly promising starting point for the design and discovery of new therapeutic agents. Its inherent biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, combined with its synthetic tractability, make it an ideal scaffold for chemical modification and optimization. This document provides detailed application notes and experimental protocols for utilizing this compound in drug design and discovery programs.
Biological Activities of the this compound Scaffold
The 7,8-dimethoxy substitution pattern on the coumarin ring system confers a unique set of biological properties. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions within biological targets, and their positions can influence the overall electronic and lipophilic character of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) in tumor necrosis factor-alpha (TNF-α) treated cells.[1] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Neuroprotective Effects
The neuroprotective potential of the this compound scaffold is an area of growing interest. Studies have shown that derivatives of this scaffold can protect neuronal cells from damage. For instance, 7,8-dihydroxycoumarin, a related compound, has demonstrated neuroprotective action against sciatic nerve injury.[2] Furthermore, other dimethoxycoumarin isomers have been shown to reduce neuropathic pain by decreasing the levels of TNF-α.[2]
Anticancer Potential
The coumarin scaffold is a well-established pharmacophore in the development of anticancer agents.[3] Derivatives of 7,8-dihydroxycoumarin, which can be synthesized from this compound, have shown potent anti-proliferation activities against various cancer cell lines. Specifically, 7,8-dihydroxy-4-arylcoumarins have been synthesized and found to exhibit significant inhibitory effects on human breast carcinoma and epidermoid carcinoma cells.[4]
Drug Design & Discovery Workflow
A typical workflow for designing and discovering new drug candidates based on the this compound scaffold involves several key stages, from initial hit identification to lead optimization.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various coumarin derivatives, highlighting the potential of this scaffold.
Table 1: Anti-inflammatory and Neuroprotective Activity of Coumarin Derivatives
| Compound | Biological Activity | Assay System | IC50/EC50 | Reference |
| 7-Methoxycoumarin | Anti-inflammatory | COX-2 Inhibition | 17.26 µM | [5] |
| 7-Methoxycoumarin | Anti-inflammatory | IL-1β Inhibition | 110.96 µM | [5] |
| 7-Methoxycoumarin | Anti-inflammatory | TNF-α Inhibition | 34.32 µM | [5] |
| Coumarin-Curcumin Analog (14b) | Anti-inflammatory | TNF-α Production Inhibition | 5.32 µM |
Table 2: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 | Reference |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 (Breast Cancer) | 0.64 µM | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 (Breast Cancer) | 0.69 µM | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 (Breast Cancer) | 1.33 µM | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 (Epidermoid Carcinoma) | 2.56 µM | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 (Epidermoid Carcinoma) | 1.78 µM | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 (Epidermoid Carcinoma) | 2.29 µM | [4] |
| Coumarin-based derivative (68) | MCF-7 (Breast Cancer) | 1.24 µM | [6] |
| Coumarin-based derivative (69) | MCF-7 (Breast Cancer) | 1.65 µM | [6] |
Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design.
Experimental Protocols
Protocol 1: Synthesis of 7,8-Dihydroxy-4-Arylcoumarins via Suzuki Coupling
This protocol describes a general procedure for the synthesis of 4-arylcoumarin derivatives from a dihydroxycoumarin precursor, which can be obtained from this compound by demethylation. The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.
Materials:
-
4-Methyl-6,7-dihydroxycoumarin bis(triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add 4-methyl-6,7-dihydroxycoumarin bis(triflate) (1 equivalent), the desired arylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents).
-
Add a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture at 120°C for 6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-arylcoumarin.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α Production
This protocol outlines a method to assess the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Determine the EC50 value for the most active compounds.
Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)
-
Appropriate cell culture medium with supplements
-
Test compounds (this compound derivatives)
-
Doxorubicin or other standard anticancer drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a standard anticancer drug for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its inherent biological activities, coupled with its amenability to chemical modification, provide a rich starting point for drug discovery campaigns targeting a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. The protocols and data presented herein offer a foundational guide for researchers to explore the full potential of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
Investigating the antimicrobial properties of 7,8-Dimethoxycoumarin against pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antimicrobial properties of 7,8-Dimethoxycoumarin, including its mechanism of action and protocols for its investigation against various pathogens. Due to limited direct experimental data on this compound, information from structurally similar coumarin derivatives is included for comparative purposes.
Introduction
Coumarins are a class of natural compounds found in many plants, known for their diverse pharmacological activities, including antimicrobial properties. This compound, a derivative of coumarin, has been investigated for its biological activities, and this document outlines its potential as an antimicrobial agent. The primary mechanisms of antimicrobial action for coumarins involve the disruption of the cell membrane, leading to increased permeability and leakage of cellular components.[1]
Antimicrobial Activity
While specific data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wide range of human pathogens are not extensively available in the public domain, studies on structurally related compounds provide valuable insights. For instance, 6,7-dimethoxycoumarin has demonstrated notable antimicrobial activity against several foodborne pathogens.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of 6,7-Dimethoxycoumarin against Selected Foodborne Pathogens
| Pathogen | MIC (µg/mL) |
| Bacillus cereus | >500 |
| Staphylococcus intermedius | 250 |
| Escherichia coli | >500 |
| Listeria monocytogenes | >500 |
Data from a study on 6,7-dimethoxycoumarin, a structural isomer of this compound, is presented here for reference.[1]
Mechanism of Action
The antimicrobial efficacy of coumarins is often attributed to their ability to compromise the integrity of the microbial cell membrane. This disruption leads to the leakage of essential intracellular components, such as ATP, and ultimately results in cell death.[1] Electron microscopy studies on bacteria treated with coumarin-containing extracts have shown visible damage to the cell wall and membrane.[1]
Furthermore, some coumarin derivatives have been shown to act as efflux pump inhibitors in bacteria like Staphylococcus aureus.[3][4][5] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.
dot
Caption: Proposed antimicrobial mechanism of this compound.
Signaling Pathway Interactions
In eukaryotic cells, this compound has been shown to attenuate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[6] While the direct impact on microbial signaling pathways is still under investigation, it is plausible that similar interactions could occur, disrupting essential cellular processes in pathogens.
dot
Caption: Known interaction of this compound with signaling pathways in human cells.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the test pathogen overnight in an appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]
dot
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate from Protocol 1
-
Agar plates (e.g., Mueller-Hinton Agar)
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).[8][9][10]
Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial inoculum
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
Biofilm Formation: Prepare a bacterial suspension and add it to the wells of a 96-well plate containing various concentrations of this compound in a biofilm-promoting medium. Include a control with no compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.[3][11][12][13][14]
dot
Caption: Workflow for the Crystal Violet Biofilm Assay.
Conclusion
This compound shows promise as an antimicrobial agent, likely acting through the disruption of microbial cell membranes. Further research is required to establish its precise spectrum of activity and efficacy against a broader range of clinically relevant pathogens. The provided protocols offer a standardized framework for conducting these essential investigations. The potential for coumarin derivatives to inhibit biofilm formation and act as efflux pump inhibitors warrants further exploration in the development of new antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin’s Anti-Quorum Sensing Activity Can Be Enhanced When Combined with Other Plant-Derived Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. emerypharma.com [emerypharma.com]
- 11. static.igem.org [static.igem.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Role of 7,8-Dimethoxycoumarin in Preclinical Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Among these, 7,8-Dimethoxycoumarin (DMC) has been investigated for its biological activities, including antioxidant and anti-inflammatory effects. While direct preclinical cancer research on this compound is emerging, studies on structurally related coumarin derivatives have revealed promising anti-cancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document provides an overview of the known effects of this compound and related compounds in a preclinical context and offers detailed protocols for evaluating its anti-cancer efficacy.
Mechanisms of Action
Preclinical studies suggest that the anti-cancer effects of coumarins are multifaceted. While data specifically for this compound in cancer models is limited, research on this compound in other contexts and on closely related coumarins in cancer cells points towards the modulation of critical cellular signaling pathways.
Modulation of NF-κB and MAPK Signaling Pathways
In human keratinocyte cells, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinase (ERK).[1] The aberrant activation of these pathways is a hallmark of many cancers, suggesting a potential mechanism for the anti-cancer activity of DMC.[1]
Induction of Cell Cycle Arrest
Studies on the related compound 5,7-dimethoxycoumarin have demonstrated its ability to induce cell cycle arrest at the G0/G1 phase in melanoma cell lines (B16 and A375).[2] This cytostatic effect prevents cancer cells from progressing through the cell cycle and proliferating.[2] The mechanism for this arrest is linked to the strong deactivation of the MAPK/ERK1/2 pathway.[2]
Induction of Apoptosis
Various coumarin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, the parent compound, coumarin, induces apoptosis in human cervical cancer (HeLa) cells through a mitochondria- and caspase-3-dependent mechanism, which is also associated with the downregulation of NF-κB.[3] This process often involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
Quantitative Data on the Cytotoxicity of Coumarin Derivatives
Disclaimer: The following data is for coumarin derivatives structurally related to this compound and is provided for illustrative purposes due to the limited availability of specific data for this compound in these cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Coumarin | HeLa | Cervical Cancer | 54.2 | |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | MDA-MB-231 | Breast Cancer | 7.51 ± 0.07 | [4] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 | Breast Cancer | 0.64 | [5] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 | Breast Cancer | 0.69 | [5] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 | Breast Cancer | 1.33 | [5] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 | Epidermoid Carcinoma | 2.56 | [5] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 | Epidermoid Carcinoma | 1.78 | [5] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 | Epidermoid Carcinoma | 2.29 | [5] |
| 7-Hydroxycoumarin | SKVCR (cisplatin-resistant) | Ovarian Cancer | 12 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Related Compounds
Experimental Workflow for In Vitro Evaluation
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (DMC) stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of DMC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted DMC solutions. Include wells with vehicle control (DMSO concentration matched to the highest DMC concentration) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the DMC concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Treated and control cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol is for differentiating between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 5 x 10⁵ cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
While the direct investigation of this compound in preclinical cancer models is an area requiring further research, the existing knowledge on its modulation of key cancer-related signaling pathways, combined with the demonstrated anti-cancer activities of structurally similar coumarins, provides a strong rationale for its evaluation as a potential therapeutic agent. The protocols outlined in this document offer a comprehensive framework for researchers to systematically investigate the efficacy and mechanisms of action of this compound in various cancer types.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxy-3-arylcoumarin Induces Cell Death Through S-Phase Arrest in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of 7,8-Dimethoxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective potential of 7,8-dimethoxycoumarin derivatives. The protocols outlined below cover key in vitro assays to assess cytotoxicity, antioxidant activity, and the modulation of critical signaling pathways implicated in neurodegenerative diseases.
Introduction
Coumarin derivatives have emerged as a promising class of compounds with potential neuroprotective properties.[1] Among these, this compound and its analogues have demonstrated significant therapeutic potential through various mechanisms, including antioxidant, anti-inflammatory, and modulation of key neuronal survival pathways.[1][2] These notes offer standardized protocols to enable researchers to systematically evaluate the efficacy of novel this compound derivatives.
Quantitative Data Summary
The following tables summarize the neuroprotective activities of various 4-methylcoumarin derivatives, including those with substitution patterns similar to this compound, providing a basis for comparative analysis.
Table 1: Neuroprotective Effects of 4-Methylcoumarin Derivatives against H₂O₂-Induced Cytotoxicity in PC12 Cells
| Compound | Substitution Pattern | Concentration (µM) | Inhibition of Cytotoxicity (%) |
| MC6 | 7,8-dihydroxy | 50 | 62.9 |
| MC7 | 7,8-dihydroxy-3-ethyl | 50 | 55.2 |
| MC8 | 7,8-dihydroxy-3-propyl | 50 | 44.7 |
| MC9 | 7,8-dihydroxy-3-phenyl | 50 | 58.1 |
| MC16 | 7,8-diacetoxy | 50 | 59.3 |
| MC17 | 7,8-diacetoxy-3-ethyl | 50 | 52.1 |
| MC18 | 7,8-diacetoxy-3-propyl | 50 | 48.7 |
| N-acetylcysteine (NAC) | Positive Control | 50 | 65.0 |
Data adapted from a study on variously substituted 4-methylcoumarins, demonstrating that ortho-dihydroxy and ortho-diacetoxy substitutions confer considerable neuroprotective effects.[3][4]
Table 2: Inhibition of Intracellular Reactive Oxygen Species (ROS) Formation by 4-Methylcoumarin Derivatives in PC12 Cells
| Compound | Substitution Pattern | Concentration (µM) | Inhibition of ROS Formation (%) |
| MC6 | 7,8-dihydroxy | 50 | 71.1 |
| MC7 | 7,8-dihydroxy-3-ethyl | 50 | 63.4 |
| MC8 | 7,8-dihydroxy-3-propyl | 50 | 41.6 |
| MC9 | 7,8-dihydroxy-3-phenyl | 50 | 68.2 |
| MC16 | 7,8-diacetoxy | 50 | 65.8 |
| MC17 | 7,8-diacetoxy-3-ethyl | 50 | 55.3 |
| MC18 | 7,8-diacetoxy-3-propyl | 50 | 51.2 |
| N-acetylcysteine (NAC) | Positive Control | 50 | 75.0 |
This table highlights the antioxidant potential of 4-methylcoumarins with ortho-dihydroxy and ortho-diacetoxy groups, which is a key mechanism of neuroprotection.[3][4]
Experimental Protocols
Here, we provide detailed protocols for essential in vitro assays to characterize the neuroprotective effects of this compound derivatives.
Protocol 1: Assessment of Neuroprotection using the MTT Assay
This protocol determines the ability of a compound to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity.[5][6]
Materials:
-
Neuronal cell line (e.g., HT-22, PC12, or SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
Neurotoxin (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 5 mM glutamate) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Neuronal cell line
-
24-well or 96-well plates (black, clear bottom for microscopy)
-
Cell culture medium
-
This compound derivatives
-
Oxidative stress inducer (e.g., H₂O₂ or glutamate)
-
DCFH-DA solution (10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the this compound derivatives for 1-2 hours.
-
ROS Induction: Add the oxidative stress inducer and incubate for the desired time (e.g., 30-60 minutes).
-
DCFH-DA Staining: Wash the cells with warm PBS and then add 100 µL of 10 µM DCFH-DA solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound derivatives on key inflammatory and survival signaling pathways.
Materials:
-
Neuronal or microglial cell lines
-
6-well plates
-
This compound derivatives
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS or TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound derivatives, followed by stimulation with an inflammatory agent like LPS or TNF-α.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to the loading control and total protein levels.
Signaling Pathways
The neuroprotective effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.
Anti-inflammatory Signaling: Many neurodegenerative disorders involve neuroinflammation. This compound derivatives can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.
Pro-survival Signaling: Some coumarin derivatives have been shown to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[12][13]
References
- 1. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
7,8-Dimethoxycoumarin: A Potent Modulator of Key Enzymes in Drug Metabolism and Neurological Pathways
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin derivative found in various medicinal plants, has emerged as a significant subject of research due to its diverse biological activities. Of particular interest to researchers and drug development professionals is its potent inhibitory action against a range of enzymes critical to drug metabolism and the progression of neurological disorders. This document provides a comprehensive overview of the enzyme inhibitory profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery, pharmacology, and toxicology.
Enzyme Inhibition Profile of this compound
This compound has demonstrated significant inhibitory activity against several key enzymes, including Monoamine Oxidases (MAO-A and MAO-B) and Cytochrome P450 isoforms (CYP1A1 and CYP1A2). While its effect on Acetylcholinesterase (AChE) is also a subject of investigation, current findings suggest it may be less potent against this enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds is summarized in the tables below. This data, presented as IC50 values, provides a clear comparison of its efficacy against different enzyme targets.
Table 1: Inhibition of Monoamine Oxidase (MAO) by this compound and Related Compounds
| Compound | Enzyme | IC50 (µM) | Inhibition Type |
| This compound | MAO-A | 15.35 ± 0.72 | - |
| This compound | MAO-B | > 50 | - |
| 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin | MAO-A | 6.46 ± 0.02[1] | - |
| 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin | MAO-B | 3.8 ± 0.3[1] | Reversible |
Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by Coumarin Derivatives (for comparative context)
| Compound | Enzyme | IC50 (µM) |
| 7-Ethynyl-3,4,8-trimethylcoumarin | CYP1A1 | 0.46[2][3] |
| 7-Ethynyl-3,4,8-trimethylcoumarin | CYP1A2 | 0.50[2][3] |
| 7,8-Pyrano-4-trifluoromethylcoumarin | CYP1A2 | Ki = 0.39 |
Table 3: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme | IC50 (µM) |
| This compound | AChE | Not Active |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of Monoamine Oxidase (MAO) by this compound.
Caption: Experimental workflow for determining CYP1A1 inhibition.
Caption: Workflow for Acetylcholinesterase inhibition assay.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Protocol 1: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol utilizes the fluorometric detection of 4-hydroxyquinoline formed from the oxidative deamination of kynuramine by MAO enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound (test compound)
-
Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls
-
100 mM Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and positive controls in DMSO.
-
Prepare working solutions of MAO-A and MAO-B in phosphate buffer.
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 50 µL of the test compound or positive control solution at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of kynuramine solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 75 µL of 2N NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cytochrome P450 1A1 (CYP1A1) Inhibition Assay
This protocol is a fluorometric assay based on the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.
Materials:
-
Recombinant human CYP1A1 enzyme
-
7-Ethoxyresorufin (substrate)
-
This compound (test compound)
-
α-Naphthoflavone (positive control)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and α-naphthoflavone in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of 7-ethoxyresorufin in buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the CYP1A1 enzyme, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and 7-ethoxyresorufin.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of resorufin at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Calculate the rate of resorufin formation.
-
Determine the percent inhibition and subsequently the IC50 value.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Galantamine or Donepezil (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound and the positive control in a suitable solvent and dilute to desired concentrations with the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals for a few minutes.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition and the IC50 value.
-
Conclusion
This compound presents a compelling profile as a potent and selective inhibitor of key enzymes involved in critical physiological and pathological processes. Its significant inhibitory activity against MAO-A suggests its potential in the development of novel therapeutics for neurological disorders. While further investigation is required to fully elucidate its inhibitory effects on Cytochrome P450 isoforms and Acetylcholinesterase, the available data on related coumarin structures indicates a promising area for future research. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives.
References
- 1. Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ethynylcoumarins: selective inhibitors of human cytochrome P450s 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7,8-Dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7,8-Dimethoxycoumarin. The described methodology is applicable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, and resolution. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.
Introduction
This compound, a derivative of coumarin, is a naturally occurring compound found in various plants and possesses a range of biological activities. Its potential therapeutic applications necessitate the development of accurate and precise analytical methods for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of coumarins due to its high resolution, sensitivity, and specificity.[1] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard, phosphoric acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
A representative set of chromatographic conditions for the analysis of this compound is provided in Table 1. These conditions are based on established methods for similar coumarin compounds and may require minor optimization for specific applications.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The appropriate sample preparation procedure will depend on the matrix. A general procedure for a solid dosage form is provided below.
-
Sample Weighing: Accurately weigh and crush a representative number of tablets (or the contents of capsules) to obtain a fine powder.
-
Extraction: Transfer an amount of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The validation parameters to be assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The expected performance characteristics of this HPLC method are summarized in Table 2. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Summary of Quantitative Validation Parameters
| Parameter | Expected Value |
| Retention Time (min) | Approximately 5-7 |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While not a signaling pathway in the biological sense, the logical progression of the analytical method development and validation process can be visualized as follows.
Caption: Logical pathway for HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation in accordance with ICH guidelines will ensure the accuracy and precision of the results obtained. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Notes and Protocols for Formulating 7,8-Dimethoxycoumarin in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin derivative found in various medicinal plants, has garnered significant interest in the scientific community for its diverse biological activities.[1] Preclinical studies have demonstrated its potential anti-inflammatory, antioxidant, and neuroprotective properties.[2] Proper formulation of this hydrophobic compound is critical for ensuring its bioavailability and obtaining reliable, reproducible results in both in vitro and in vivo biological experiments. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays and animal studies.
Data Presentation
Solubility of Coumarins
| Solvent | Solubility (7-Methoxycoumarin) | Concentration/Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | A high-concentration stock solution can be readily prepared. |
| Ethanol | ~5 mg/mL | Soluble, but at a lower concentration compared to DMSO. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | A working solution can be prepared by diluting a DMSO stock solution. It is recommended to use this solution fresh. |
Recommended Working Concentrations for In Vitro Studies
| Assay Type | Cell Line | Concentration Range |
| Anti-inflammatory assays | HaCaT | 0.025 - 0.4 mM |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 206.19 g/mol ), weigh out 2.06 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no visible particles remain.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the DMSO stock solution is expected to be stable for an extended period.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol details the preparation of working solutions of this compound by diluting the high-concentration DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium appropriate for the cell line in use
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing of Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 100 µM working solution):
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down or by brief vortexing. This results in a 100 µM working solution.
-
-
Final Dilution in Culture Plates: Add the desired volume of the working solution to the cell culture plates to achieve the final experimental concentrations. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Mixing and Application: Gently mix the medium in the culture plates after adding the compound to ensure even distribution.
-
Important Consideration: Due to the limited solubility of coumarins in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment and avoid storing them.[1]
Protocol 3: Formulation of this compound for In Vivo Oral Administration
This protocol describes the preparation of a suspension of this compound in carboxymethyl cellulose (CMC) for oral gavage in rodents.
Materials:
-
This compound (solid powder)
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
Procedure:
-
Preparation of CMC Vehicle (0.5% w/v):
-
Weigh 0.5 g of CMC and slowly add it to 100 mL of sterile water while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved. This may take some time and gentle heating can be applied to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle for the desired dose and number of animals. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 2.5 mg of the compound per mouse.
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the 0.5% CMC vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.
-
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle. Ensure the suspension is well-mixed before each administration.
Protocol 4: Formulation of this compound for In Vivo Intraperitoneal (IP) Injection
This protocol provides a method for preparing a solution of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Dissolution in DMSO:
-
Dissolve the required amount of this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
-
Dilution in Saline:
-
Further dilute the DMSO stock solution with sterile saline to the final desired concentration for injection. A common vehicle composition for IP injections is 10-20% DMSO in saline.
-
For example, to prepare a final injection solution with 10% DMSO, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.
-
-
Administration:
-
Administer the solution via intraperitoneal injection. The volume of injection should be calculated based on the animal's body weight and the desired dose.
-
It is important to ensure the final concentration of DMSO is well-tolerated by the animals. Always include a vehicle control group receiving the same concentration of DMSO in saline.
-
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the preparation and application of this compound in a typical in vitro cell culture experiment.
Caption: Simplified signaling diagram illustrating the inhibitory effect of this compound on the NF-κB and MAPK pathways.
References
Troubleshooting & Optimization
Strategies for Optimizing 7,8-Dimethoxycoumarin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of 7,8-Dimethoxycoumarin. This guide focuses on the widely used Pechmann condensation and Perkin reaction, offering solutions to common challenges encountered during synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all in my Pechmann condensation. What are the likely causes and how can I fix it?
A1: Low or no yield in a Pechmann condensation for this compound synthesis can stem from several factors:
-
Inadequate Catalyst Activity: The choice and amount of catalyst are critical. Strong acids like sulfuric acid are traditional catalysts, but can cause side reactions. Consider using solid acid catalysts like Amberlyst-15, sulfated zirconia, or zeolites which can offer better selectivity and easier workup. Ensure the catalyst is not old or deactivated.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting materials or product. For the synthesis of related hydroxycoumarins, temperatures around 110°C have been shown to be effective.[1]
-
Poor Quality Starting Materials: Ensure the 1,2-dimethoxybenzene (veratrole) and the β-ketoester are of high purity. Impurities can interfere with the reaction.
-
Insufficient Reaction Time: Pechmann condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the β-ketoester and deactivate the acid catalyst. Use anhydrous reagents and solvents, and protect the reaction from atmospheric moisture.
Q2: My Perkin reaction for this compound is not proceeding to completion. What should I check?
A2: Incomplete conversion in the Perkin reaction can be attributed to:
-
Base Catalyst Issues: The alkali salt of the acid anhydride (e.g., sodium acetate) is a crucial component.[2][3][4][5] Ensure it is anhydrous and used in the correct stoichiometric amount. The basicity of the catalyst is important; a weak base is required.
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (several hours).[6] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.
-
Purity of Reagents: The purity of the 2-hydroxy-3,4-dimethoxybenzaldehyde and acetic anhydride is important. Impurities can lead to side reactions and lower yields.
Formation of Side Products and Impurities
Q3: I am observing significant side product formation in my Pechmann condensation. What are these and how can I minimize them?
A3: Common side products in the Pechmann condensation include chromones, which can be formed as isomers to the desired coumarins, especially with certain catalysts like phosphorus pentoxide.[7] To minimize side product formation:
-
Catalyst Selection: Use milder and more selective catalysts. Solid acid catalysts can often reduce the formation of unwanted byproducts.
-
Temperature Control: Avoid excessively high temperatures which can promote side reactions and charring.
-
Purification: Careful purification by recrystallization or column chromatography is essential to remove any isomeric impurities.
Q4: What are the common impurities in the Perkin synthesis of this compound?
A4: In the Perkin reaction, incomplete hydrolysis of the intermediate anhydride can leave behind mixed anhydrides. Also, self-condensation of the acetic anhydride can occur at high temperatures. Proper workup, including a thorough hydrolysis step and purification, is necessary to remove these impurities.
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to maximizing the yield of this compound. The following tables summarize the impact of different catalysts and solvents on coumarin synthesis, providing a basis for selecting optimal conditions.
Table 1: Effect of Different Catalysts on Coumarin Synthesis via Pechmann Condensation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfuric Acid | Stoichiometric | None | RT to 100 | 18 h | 88 | [3] |
| Amberlyst-15 | 0.2 g per mmol reactant | None | 110 | - | 95 | [1] |
| Sulfated Zirconia | - | None (Microwave) | 130 | 5-20 min | 78-85 | [8] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | None | 110 | - | 88 | [4] |
| Sulfamic Acid | 10 | None | 130 | 40 min | 84 | [5] |
Table 2: Influence of Solvent on Coumarin Synthesis
| Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pechmann Condensation | Poly(4-vinylpyridinium) hydrogen sulfate | Ethanol | RT (Ultrasound) | 92 | [9] |
| Pechmann Condensation | Poly(4-vinylpyridinium) hydrogen sulfate | Water | RT (Ultrasound) | 85 | [9] |
| Pechmann Condensation | Poly(4-vinylpyridinium) hydrogen sulfate | None | RT (Ultrasound) | 95 | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound via the Pechmann condensation and a general protocol for the Perkin reaction.
Protocol 1: Pechmann Condensation for this compound Synthesis
This protocol is adapted from procedures for similar coumarin syntheses.
Materials:
-
1,2-dimethoxybenzene (Veratrole)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or alternative solid acid catalyst)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, slowly add 1,2-dimethoxybenzene (1 equivalent) to chilled concentrated sulfuric acid (3 equivalents) while keeping the temperature below 10°C with an ice bath.
-
To this mixture, add ethyl acetoacetate (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice with constant stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Perkin Reaction for this compound Synthesis (General Approach)
Materials:
-
2-hydroxy-3,4-dimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (for workup)
Procedure:
-
Place 2-hydroxy-3,4-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180°C for 5-6 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Cool the mixture and, if necessary, add a small amount of hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathways and Workflow
The following diagrams illustrate the chemical reactions and a general workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: Pechmann condensation pathway for this compound.
Caption: Perkin reaction pathway for this compound synthesis.
References
- 1. CH641796A5 - SELECTIVE PROCESS FOR THE PREPARATION OF DERIVATIVES OF 7-hydroxycoumarin. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. iajps.com [iajps.com]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability issues of 7,8-Dimethoxycoumarin in aqueous solutions
Welcome to the technical support center for 7,8-Dimethoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
This compound, like many coumarin derivatives, is susceptible to degradation in aqueous solutions. Its stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxygen. The primary degradation pathways for coumarins include oxidative degradation and hydrolysis, particularly under alkaline conditions which may be used to enhance solubility.[1]
Q2: How does pH affect the stability and solubility of this compound?
Coumarins are generally hydrophobic compounds with limited water solubility.[2][3] To improve solubility, researchers often prepare solutions in slightly alkaline conditions (pH 7.5–8.5).[1] However, these alkaline conditions can accelerate oxidative degradation, leading to hydroxylation, quinone formation, or dimerization.[1] Extreme acidic or basic pH levels can also catalyze the hydrolysis of the lactone ring, a characteristic feature of the coumarin scaffold.[4] Therefore, a compromise must be found between solubility and stability, often requiring careful pH control with buffering agents.
Q3: What are the recommended storage conditions for this compound aqueous solutions?
To maximize stability, aqueous solutions of this compound should be:
-
Stored at low temperatures (2–4 °C). [5]
-
Protected from light by using amber vials or wrapping containers in aluminum foil.[6][7]
-
Prepared fresh whenever possible.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is necessary to minimize oxidation.[1]
Q4: What are the primary degradation pathways for coumarins like this compound?
The main degradation pathways for coumarins in aqueous solutions include:
-
Oxidative Degradation: In the presence of oxygen, coumarins can undergo oxidative reactions, which are often accelerated under alkaline conditions.[1]
-
Hydrolysis: The ester (lactone) ring in the coumarin structure is susceptible to hydrolysis, especially at extreme pH values.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[6][7]
-
Radical-Induced Degradation: Reactions with radical species can occur through mechanisms such as hydrogen atom transfer (HAT) and radical adduct formation (RAF).[8]
A simplified diagram of potential degradation routes is provided below.
Caption: Potential degradation pathways for this compound.
Q5: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to enhance stability:
-
pH Control: Use a buffered solution to maintain a pH that balances solubility and stability (typically near neutral or slightly acidic).
-
Use of Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO or ethanol before diluting with an aqueous medium can improve solubility without resorting to high pH.[3]
-
Complexation Agents: Encapsulating the molecule in cyclodextrins can form inclusion complexes that improve both solubility and stability by protecting the coumarin from the aqueous environment.[9][10]
-
Antioxidants: Adding antioxidants to the solution can help mitigate oxidative degradation.
Q6: What is the biological relevance of studying this compound, and how does it relate to signaling pathways?
This compound is investigated for its potential therapeutic properties, including anti-inflammatory effects.[11] Studies have shown it may inhibit the expression of pro-inflammatory cytokines and chemokines by suppressing the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11] Understanding these pathways is crucial for elucidating its mechanism of action in inflammatory diseases.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Troubleshooting Guide
Problem: My this compound solution shows a rapid loss of potency or changes color.
-
Question: What could be causing this degradation?
-
Question: How can I prevent this?
-
Answer: Prepare the solution fresh before each experiment. If you must store it, use a buffered solution at a near-neutral pH, protect it from light, and store it at 2-4 °C. For longer-term storage, consider preparing concentrated stock solutions in an organic solvent like DMSO and diluting them into your aqueous buffer immediately before use.
-
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
-
Question: What is the best way to dissolve it?
-
Answer: Direct dissolution in aqueous buffers can be challenging. You can try a few methods:
-
Co-Solvent Method: First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then slowly add the aqueous buffer while vortexing.[3]
-
pH Adjustment Method: Gradually increase the pH of the aqueous solution by adding small aliquots of a dilute base (e.g., 0.1 M NaOH) until the compound dissolves. Be aware that a pH above 8.5 may increase the rate of degradation.[1]
-
Complexation: Use of agents like sulfobutyl ether-β-cyclodextrin can significantly enhance aqueous solubility.[9]
-
-
Problem: I am seeing variable results in my cell-based assays.
-
Question: Could the stability of this compound be affecting my results?
-
Answer: Yes, instability can lead to a decrease in the effective concentration of the compound over the course of the experiment. This can be particularly problematic in multi-day assays.
-
-
Question: How can I troubleshoot this?
-
Answer:
-
Confirm Stability: Analyze the concentration of this compound in your cell culture medium at the beginning and end of your experiment using an analytical method like HPLC.
-
Minimize Incubation Time: If significant degradation is observed, try to reduce the duration of the experiment if possible.
-
Replenish the Compound: For longer experiments, consider replenishing the medium with a fresh solution of the compound at regular intervals.
-
-
Data Presentation
Table 1: Effect of pH on Coumarin Stability (Illustrative)
| pH Value | Stability Condition | Potential Outcome | Reference |
|---|---|---|---|
| < 3 | Acidic | Hydrolysis of lactone ring may be catalyzed. | [4] |
| 4 - 6 | Slightly Acidic | Generally the most stable range for many pharmaceuticals. | [4] |
| 7.0 - 7.4 | Neutral | Moderate stability; balance between solubility and degradation. | [6] |
| 7.5 - 8.5 | Slightly Alkaline | Increased solubility, but also accelerated oxidative degradation. | [1] |
| > 9 | Alkaline | Rapid degradation via hydrolysis and oxidation. |[1] |
Table 2: Effect of Temperature on Stability (General Pharmaceutical Principle)
| Temperature | Stability Condition | Potential Outcome | Reference |
|---|---|---|---|
| -20 °C | Frozen Storage | Good for long-term storage of stock solutions (in appropriate solvent). | [12] |
| 2 - 4 °C | Refrigerated | Recommended for short-term storage of aqueous solutions. | [5] |
| 25 °C | Room Temperature | Increased rate of degradation compared to refrigeration. | [13] |
| > 40 °C | Elevated Temperature | Significant acceleration of degradation pathways. |[12][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous media.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), precision balance, volumetric flask.
-
Procedure:
-
Weigh the required amount of this compound powder accurately.
-
Transfer the powder to a volumetric flask.
-
Add a small volume of DMSO to dissolve the powder completely by vortexing or brief sonication.
-
Once dissolved, add DMSO to the final desired volume and mix thoroughly.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Protocol 2: General Forced Degradation Study
-
Objective: To identify potential degradation products and sensitive conditions.
-
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution to heat (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from its degradation products.[15][16]
Caption: Workflow for a forced degradation study.
Protocol 3: Stability-Indicating HPLC Method (Example)
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).[15][17]
-
Example Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan) or MS.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare samples by diluting them in the mobile phase.
-
Inject the samples into the HPLC system.
-
Integrate the peak area of this compound to determine its concentration relative to a standard curve.
-
Monitor for the appearance of new peaks, which indicate degradation products. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.[16]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Techniques for overcoming the poor solubility of 7,8-Dimethoxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 7,8-Dimethoxycoumarin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a known characteristic of many coumarin derivatives. Before exploring advanced techniques, please verify the following:
-
Purity of the Compound: Ensure the compound is pure and free from insoluble impurities.
-
Sufficient Agitation: Confirm you are using adequate mixing, such as vortexing or sonication, to aid dissolution.
-
Use of Co-solvents: For many lab-scale experiments, using a small percentage of a water-miscible organic solvent (a co-solvent) is the simplest solution.[1][2] Dissolve the this compound in a minimal amount of a suitable organic solvent first (see Table 1) before adding it dropwise to your aqueous buffer while stirring vigorously. This prevents the compound from precipitating out immediately.[1] Commonly used co-solvents include DMSO, ethanol, and propylene glycol.[3]
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: this compound, like other coumarins, is generally soluble in several common organic solvents.[4] For experimental purposes, a concentrated stock solution is typically prepared in one of these solvents and then diluted into the final aqueous medium.
Data Presentation: Solubility of Coumarins in Common Solvents
| Solvent | General Solubility | Recommended Use |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparing high-concentration stock solutions for in-vitro assays. |
| Ethanol | Soluble[4] | Stock solutions; often preferred for cell culture work at low final concentrations. |
| Chloroform | Very Soluble[4] | General laboratory use, not suitable for biological experiments. |
| Diethyl Ether | Very Soluble[4] | General laboratory use, not suitable for biological experiments. |
| N,N-dimethylformamide (DMF) | Soluble[5] | Preparing stock solutions. |
Q3: How can I use cyclodextrins to improve the aqueous solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, and the complex as a whole is water-soluble.[6][8][9] This is a widely used method to enhance the solubility and bioavailability of drugs.[7] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]
See the "Experimental Protocols" section for a detailed method to prepare a cyclodextrin inclusion complex.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
Q4: What is the solid dispersion technique and how can it be applied to this compound?
A4: Solid dispersion is a technique where the poorly soluble drug is dispersed in a highly soluble solid hydrophilic carrier.[10][11][12] This process reduces the drug's particle size to a molecular level and improves its wettability, leading to a significant increase in dissolution rate and solubility.[10][13] It is a highly effective strategy for improving the oral bioavailability of BCS Class II drugs (low solubility, high permeability).[10][14]
Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[15][16] The most common methods of preparation are the melting (fusion) method and the solvent evaporation method.[10][15]
See the "Experimental Protocols" section for a detailed methodology for the solvent evaporation technique.
Caption: Workflow for Solid Dispersion (Solvent Evaporation Method).
Q5: Is co-crystallization a viable strategy for enhancing the solubility of this compound?
A5: Yes, co-crystallization is a very promising technique. A co-crystal consists of the active pharmaceutical ingredient (API), in this case, this compound, and a pharmaceutically acceptable co-former held together in a single crystal lattice by non-ionic interactions like hydrogen bonding.[17][18] This modification of the crystal structure can significantly improve the drug's solubility, dissolution rate, and stability without altering its chemical composition.[19][20]
This method is advantageous because it can be applied to non-ionizable APIs.[17][18] The process involves screening for suitable co-formers and then using methods like solvent evaporation, grinding (neat or liquid-assisted), or slurry crystallization to form the co-crystals.[20][21]
Q6: Can nanotechnology be used to formulate this compound?
A6: Absolutely. Nanotechnology-based approaches enhance solubility by reducing the drug's particle size to the nanometer range (typically 200-600 nm).[12][22] This drastic increase in surface area leads to a higher dissolution velocity and saturation solubility.[22][23][24]
A key technique is the formation of a nanosuspension , which is a colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[12][22] Nanosuspensions can be prepared using top-down methods like media milling or high-pressure homogenization.[12] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[22]
Q7: Will adjusting the pH of my solution help dissolve this compound?
A7: Adjusting the pH is a common and effective technique for drugs that are weak acids or weak bases.[25][26] However, this compound lacks strongly ionizable functional groups. It is a relatively neutral molecule. Therefore, altering the pH of the solution is unlikely to cause a significant increase in its solubility .
Furthermore, extreme pH conditions (highly acidic or basic) could risk the hydrolysis of the coumarin's lactone ring, leading to chemical degradation of the compound. For this specific molecule, other strategies like co-solvency, cyclodextrin complexation, or solid dispersion are more appropriate.
Data Presentation: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces interfacial tension between solute and aqueous solution.[1] | Simple, quick, and effective for lab-scale experiments. | Potential for solvent toxicity in biological systems; drug may precipitate upon high dilution. |
| Cyclodextrin Complexation | Encapsulation of the drug in a host molecule, increasing apparent solubility.[6][8] | High efficiency, can improve stability, widely used in commercial products.[6][9] | Limited by the stoichiometry of the complex; can be costly for large-scale production. |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, improving wettability and dissolution.[10][11] | Significant increase in dissolution rate; suitable for oral dosage forms.[12][13] | The amorphous drug form can be unstable and may recrystallize over time.[27] |
| Co-crystallization | Forms a new crystalline solid with improved physicochemical properties.[17][18] | Improves solubility, stability, and other properties without chemical modification; patentable.[20] | Requires screening for a suitable co-former; can be complex to scale up. |
| Nanonization | Increases surface area by reducing particle size to the nanoscale.[12][24] | Greatly increases dissolution velocity; applicable to nearly all poorly soluble drugs.[22] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Complex via Kneading Method
This protocol describes a common lab-scale method for preparing inclusion complexes.[8][28]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (or HP-β-CD). A 1:1 ratio is a common starting point.
-
Mortar Preparation: Place the calculated amount of β-cyclodextrin into a clean glass mortar.
-
Wetting: Add a small amount of a water-alcohol mixture (e.g., water:ethanol 50:50 v/v) to the cyclodextrin to form a paste.
-
Drug Incorporation: Slowly add the calculated amount of this compound to the paste.
-
Kneading: Knead the mixture vigorously and continuously with a pestle for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry.
-
Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in a hot air oven at 40-50°C until a constant weight is achieved (or use a vacuum oven for more sensitive applications).
-
Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Solid Dispersion via Solvent Evaporation Method
This protocol is a widely used method for preparing solid dispersions.[14][15]
-
Component Selection: Choose a hydrophilic carrier (e.g., PVP K30, PEG 6000) and a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10). Also, select a volatile organic solvent that readily dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve the calculated amounts of this compound and the chosen carrier in the selected solvent in a beaker with magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator (rotovap). The water bath temperature should be kept low (typically 40-60°C) to prevent degradation.
-
Final Drying: Once a solid mass or film is formed, scrape it from the flask. Place the solid mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving and Storage: Pass the resulting powder through a fine-mesh sieve to ensure uniformity. Store the final product in a tightly sealed container in a desiccator.
Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for choosing a solubility enhancement method.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. japer.in [japer.in]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. pharmacyjournal.in [pharmacyjournal.in]
- 21. rjwave.org [rjwave.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnrjournal.com [pnrjournal.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting fluorescence quenching in 7,8-Dimethoxycoumarin-based assays
Technical Support Center: 7,8-Dimethoxycoumarin-Based Assays
Welcome to the technical support center for this compound-based assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal weak or completely absent?
A1: A weak or absent signal can stem from several factors, ranging from incorrect instrument settings to issues with the assay components themselves.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set appropriately for this compound or its fluorescent product. The optimal wavelengths can be influenced by the solvent and pH of your assay buffer.
-
Low Fluorophore Concentration: The concentration of the generated this compound may be below the detection limit of the instrument. Consider increasing the substrate or enzyme concentration to generate more signal.
-
pH of the Assay Buffer: The fluorescence of many coumarin derivatives is highly pH-dependent.[1][2] The protonation state of related hydroxycoumarins can significantly impact fluorescence quantum yield.[3] While this compound is less susceptible than its hydroxylated counterparts, significant deviations from the optimal pH range can still reduce signal.
-
Fluorophore Degradation: Coumarins can be susceptible to photobleaching (degradation upon exposure to light).[4] Minimize the exposure of your samples to the excitation light and prepare fresh solutions of your reagents.
-
Presence of Quenchers: Components in your sample or buffer could be quenching the fluorescence. See the dedicated section on quenching for more details.
Q2: My fluorescence signal is decreasing over time. What is happening?
A2: A time-dependent decrease in fluorescence is a common issue, often attributable to one of two main phenomena:
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore.[4] It is caused by prolonged or high-intensity exposure to the excitation light.
-
Solution: Reduce the intensity of the excitation light source, decrease the exposure time for each measurement, and avoid leaving samples exposed to light. If your protocol allows, consider adding an anti-fade reagent.[5]
-
-
Enzyme Instability or Substrate Depletion: In enzymatic assays, the rate of fluorophore production may decrease or stop if the enzyme loses activity over time or if the substrate is fully consumed.
-
Solution: Verify the stability of your enzyme under the assay conditions. Ensure you are working within the linear range of the reaction where the signal is proportional to the enzyme concentration and has not reached a plateau due to substrate limitation.
-
Q3: Could a component of my assay buffer be quenching the fluorescence?
A3: Yes, several common laboratory reagents can act as fluorescence quenchers.
-
Primary Amines: Buffers containing primary amines, such as Tris, can sometimes interfere with labeling reactions that use NHS esters, a common chemistry for creating fluorescent conjugates.[6] While this compound itself is not typically reactive in this way, if you are using a derivative, this could be a consideration.
-
Heavy Atoms & Halide Ions: The presence of heavy atoms or halide ions (like I⁻ and Br⁻) in your buffer can quench fluorescence through collisional mechanisms.[5]
-
Molecular Oxygen: Dissolved oxygen in the assay solution is a known collisional quencher.[5] While often a minor contributor, de-gassing the buffer can sometimes improve signal stability.
-
Tryptophan and Tyrosine: If your assay involves proteins, amino acid residues like tryptophan or tyrosine in close proximity to the fluorophore can quench its signal through mechanisms like Förster Resonance Energy Transfer (FRET).[6]
Q4: What is the "Inner Filter Effect" and could it be affecting my results?
A4: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity and can distort the emission spectrum.[7][8] It is not true quenching but rather an artifact of light absorption. It occurs in two ways:
-
Primary Inner Filter Effect: The excitation light is absorbed by other components in the sample, so less light reaches the fluorophore of interest.[7][9]
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other components in the sample before it can reach the detector.[8][9]
This effect becomes significant at high concentrations of the fluorophore or other absorbing species in the solution.[10] To avoid the inner filter effect, it is recommended to work with sample absorbances below 0.1 at the excitation wavelength.[8][9][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving fluorescence quenching issues.
Step 1: Initial Checks & Controls
| Problem Observed | Recommended Action | Expected Outcome |
| No/Low Signal | Verify instrument settings (excitation/emission wavelengths, gain/sensitivity). | Signal is detected upon correction of settings. |
| Run a positive control with a known concentration of this compound. | Positive control shows a strong signal, indicating the issue is with the experimental sample. | |
| Signal Decreases Rapidly | Reduce light exposure time/intensity. | The rate of signal decay decreases, confirming photobleaching.[5] |
| Prepare fresh reagents and protect them from light. | Fresh reagents restore the expected signal, indicating degradation of old stock. |
Step 2: Investigating Quenching Mechanisms
| Potential Cause | Diagnostic Test | How to Mitigate |
| High Concentration (Self-Quenching) | Perform a serial dilution of your sample (e.g., 1:10, 1:100) and measure fluorescence. | Fluorescence intensity increases upon dilution, confirming self-quenching.[3][5] Work at lower fluorophore concentrations. |
| Inner Filter Effect | Measure the absorbance spectrum of your sample. | If absorbance at the excitation or emission wavelength is >0.1, the inner filter effect is likely.[8][9] Dilute the sample. |
| Buffer Component Quenching | Prepare your fluorophore in a simplified buffer (e.g., PBS) and compare the signal to your complex assay buffer. | A stronger signal in the simple buffer points to a quenching component in your assay buffer. Identify and replace the offending component. |
| Dynamic (Collisional) Quenching | Perform a Stern-Volmer analysis (see Protocol 1). | A linear Stern-Volmer plot indicates dynamic quenching.[12] Remove the quencher or protect the fluorophore. |
Experimental Protocols
Protocol 1: Characterizing a Potential Quencher using a Stern-Volmer Plot
This protocol helps determine if quenching is occurring and characterizes its mechanism (dynamic vs. static).
1. Objective: To quantify the quenching effect of a suspected compound on this compound fluorescence.
2. Materials:
- Stock solution of this compound (e.g., 1 mM in DMSO).
- Stock solution of the potential quencher.
- Assay buffer (e.g., pH 7.4 PBS).
- Spectrofluorometer.
- 96-well black microplate or cuvettes.
3. Methodology:
- Prepare a working solution of this compound at a fixed concentration in the assay buffer.
- Create a series of samples by adding increasing concentrations of the potential quencher to the this compound solution. Ensure the final volume is the same for all samples.
- Prepare a control sample containing only the this compound solution (no quencher). This will be your F₀ measurement.
- Incubate the samples for a short period at room temperature, protected from light.
- Measure the fluorescence intensity of the control (F₀) and each sample containing the quencher (F) at the appropriate excitation and emission wavelengths.
4. Data Analysis:
- Calculate the ratio F₀/F for each quencher concentration.
- Plot F₀/F on the y-axis against the concentration of the quencher ([Q]) on the x-axis. This is the Stern-Volmer plot.
- Perform a linear regression on the data points. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].
- Interpretation: A linear plot is characteristic of a single quenching mechanism, typically dynamic (collisional) quenching.[5][12] The slope of the line is the Stern-Volmer constant (Ksv), which quantifies the efficiency of the quenching.
Protocol 2: Standard Enzyme Assay using a Coumarin-Based Substrate
This protocol describes a general workflow for measuring enzyme activity that results in the release of a fluorescent coumarin derivative.
1. Objective: To measure the activity of an enzyme (e.g., a cytochrome P450 or hydrolase) that metabolizes a non-fluorescent this compound-based substrate into a fluorescent product.[13]
2. Materials:
- Enzyme preparation (e.g., microsomes, purified enzyme).
- Non-fluorescent this compound-based substrate.
- Assay buffer (e.g., phosphate buffer, pH 7.4).
- Cofactors if required (e.g., NADPH for CYP enzymes).
- Stop solution (e.g., acetonitrile or trichloroacetic acid).
- Spectrofluorometer and microplate reader.
3. Methodology:
- Reaction Setup: In a microplate, combine the assay buffer, enzyme preparation, and any necessary cofactors.
- Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.
- Initiate Reaction: Add the coumarin-based substrate to each well to start the enzymatic reaction.
- Incubation: Incubate the reaction for a predetermined amount of time, ensuring the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding a stop solution. This also often serves to precipitate proteins.
- Centrifugation (Optional): If a precipitate forms, centrifuge the plate to pellet the debris.
- Fluorescence Measurement: Transfer the supernatant to a new black microplate and measure the fluorescence, using the appropriate excitation and emission wavelengths for the liberated fluorescent product.
- Standard Curve: Generate a standard curve using known concentrations of the fluorescent product (e.g., pure 7-hydroxy-8-methoxycoumarin) to convert relative fluorescence units (RFU) into the amount of product formed.
Visual Guides
References
- 1. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. edinst.com [edinst.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. researchgate.net [researchgate.net]
- 11. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 12. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preventing the degradation of 7,8-Dimethoxycoumarin during experimental procedures
Welcome to the Technical Support Center for 7,8-Dimethoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your compound.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues that can lead to the degradation of this compound (DMC) in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of DMC due to improper storage or handling. | Store DMC powder in a cool, dark, and dry place. For solutions, use appropriate solvents and protect from light. Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. Key stress conditions to test include acidic, basic, oxidative, photolytic, and thermal stress.[1][2][3][4] |
| Discoloration of the DMC solution. | Likely oxidative or photodegradation. | Prepare solutions in amber vials or wrap containers in aluminum foil to protect from light.[3] Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | Ensure the chosen solvent is appropriate for the desired concentration. If degradation is suspected, analyze the precipitate to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors that can cause the degradation of this compound are exposure to harsh pH conditions (both acidic and basic), light (photodegradation), high temperatures (thermal degradation), and oxidizing agents.[2][3][4] The methoxy groups on the coumarin ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be followed by oxidation of the resulting hydroxyl groups.
Q2: How should I store this compound to ensure its stability?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to use amber vials or light-protective covering and store them at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage). It is best practice to prepare fresh solutions for each experiment to minimize the risk of degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. However, for general use, solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. It is crucial to ensure the purity of the solvent, as impurities can catalyze degradation. For aqueous solutions, the pH should be carefully controlled and buffered to a neutral or slightly acidic pH to minimize hydrolysis.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the degradation of this compound.[5] This method should be able to separate the intact drug from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.[6]
Q5: Are there any specific stabilizers I can add to my experimental solutions to prevent degradation?
A5: While specific stabilizers for this compound are not extensively documented, the use of antioxidants can be considered to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of a stabilizer should be carefully validated to ensure it does not interfere with the experiment.
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat at 80°C for 24 hours.
-
Separately, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid powder to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Characterize significant degradation products using LC-MS/MS and NMR spectroscopy.[7][8][9][10]
Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 320 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Signaling Pathway Involvement
This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11]
NF-κB Signaling Pathway Inhibition
DOT Script:
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioactivity of 7,8-Dimethoxycoumarin Through Improved Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,8-Dimethoxycoumarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cell permeability and bioactivity of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
A1: this compound is a natural coumarin derivative found in various plants, including those of the Citrus genus.[1] It has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3] Research suggests its therapeutic potential in managing inflammatory conditions, possibly through the modulation of signaling pathways such as NF-κB and MAPK.[1]
Q2: Why is enhancing cell permeability a critical step for improving the bioactivity of this compound?
A2: For many compounds, including this compound, the ability to cross the cell membrane is a prerequisite for reaching intracellular targets and exerting a biological effect. Poor cell permeability can lead to low efficacy in cell-based assays, even if the compound is potent in biochemical assays. By enhancing its permeability, a higher intracellular concentration can be achieved, potentially leading to a more pronounced and therapeutically relevant biological response.
Q3: What are the key physicochemical properties that influence the cell permeability of a compound like this compound?
A3: Several physicochemical properties, often summarized by Lipinski's Rule of Five, are crucial for passive cell permeability. These include:
-
Molecular Weight: Generally, a molecular weight of ≤ 500 Daltons is favorable.
-
Lipophilicity (LogP): An octanol-water partition coefficient (LogP) value of ≤ 5 is preferred.
-
Hydrogen Bond Donors: No more than 5 hydrogen bond donors (e.g., OH, NH groups).
-
Hydrogen Bond Acceptors: No more than 10 hydrogen bond acceptors (e.g., O, N atoms).
While not a strict rule, violating more than one of these guidelines can indicate potential permeability issues.
Q4: What are the common strategies to enhance the cell permeability of this compound?
A4: Several approaches can be employed to improve the cell permeability of this compound:
-
Prodrug Approach: Modifying the structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system that forms a microemulsion in an aqueous environment can enhance its solubility and absorption.
-
-
Use of Permeation Enhancers: Co-administration with substances that transiently and reversibly increase the permeability of the cell membrane.
Troubleshooting Guides
Issue 1: Low Bioactivity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Evaluate if this compound adheres to Lipinski's Rule of Five. 2. Conduct Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability. Follow up with a Caco-2 cell permeability assay for a more biologically relevant model that includes active transport mechanisms.[4][5] 3. Implement Permeability Enhancement Strategies: If permeability is confirmed to be low, consider the strategies outlined in FAQ Q4. |
| Compound Instability | 1. Assess Stability in Assay Media: Incubate this compound in the cell culture media for the duration of the experiment and analyze its concentration over time using a suitable analytical method (e.g., HPLC). |
| Efflux by Transporters | 1. Perform Bidirectional Caco-2 Assay: A significantly higher permeability from the basolateral to the apical side compared to the apical to basolateral side (efflux ratio > 2) suggests the involvement of efflux pumps like P-glycoprotein. 2. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the intracellular accumulation and bioactivity of this compound increase.[6] |
Issue 2: Inconsistent Results in Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility of this compound | 1. Use Co-solvents: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration in the assay buffer does not exceed a level that affects cell viability or membrane integrity (typically <1%). 2. Check for Precipitation: Visually inspect the dosing solutions for any signs of precipitation. |
| Issues with Cell Monolayer Integrity (Caco-2 Assay) | 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for a confluent monolayer before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer yellow in the assay to assess the integrity of the tight junctions. Increased permeation of the marker suggests a leaky monolayer. |
| Compound Binding to Assay Plates | 1. Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding of compounds. 2. Include a Recovery Control: Quantify the amount of compound remaining in the donor well at the end of the experiment to calculate mass balance. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five
| Property | Value | Lipinski's Rule of Five Guideline | Adherence |
| Molecular Weight | 206.19 g/mol | ≤ 500 Da | Yes |
| LogP (Predicted) | ~1.5 - 2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Note: LogP is an estimated value and can vary based on the prediction algorithm.
Table 2: Illustrative Permeability Data for this compound
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| PAMPA (pH 7.4) | 5.2 | Moderate |
| Caco-2 (Apical to Basolateral) | 3.8 | Moderate |
| Caco-2 (Basolateral to Apical) | 8.1 | - |
| Efflux Ratio | 2.1 | Indicates Potential Efflux |
Disclaimer: The permeability values presented are for illustrative purposes and may not represent actual experimental data. A compound with a Papp value between 1-10 x 10⁻⁶ cm/s is generally considered to have moderate permeability, while a value >10 x 10⁻⁶ cm/s indicates high permeability and <1 x 10⁻⁶ cm/s suggests low permeability.[7]
Table 3: Illustrative Bioactivity Data for Coumarin Derivatives
| Compound | Target/Assay | IC₅₀ / EC₅₀ (µM) |
| 7-Methoxycoumarin | COX-2 Inhibition | 17.26[8] |
| 7-Methoxycoumarin | IL-1β Inhibition | 110.96[8] |
| 7-Methoxycoumarin | TNF-α Inhibition | 34.32[8] |
| Coumarin Derivative 14b | Anti-inflammatory effect in LPS-induced macrophages | 5.32[9] |
Note: This table presents bioactivity data for related coumarin compounds to provide a general context for the potency that can be achieved.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
-
Preparation of the Lipid Membrane:
-
Prepare a solution of a suitable lipid (e.g., 2% (w/v) lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Permeability Assay:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Caco-2 Cell Permeability Assay
This protocol outlines the key steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the established range for your laboratory.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.[12]
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution of this compound in transport buffer to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Efflux Assay (Basolateral to Apical):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the Papp value for both directions. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizations
Caption: Experimental workflow for addressing low bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Minimizing the off-target effects of 7,8-Dimethoxycoumarin in biological systems
Welcome to the technical support center for 7,8-Dimethoxycoumarin (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound (DMC) is a natural coumarin compound known for its anti-inflammatory and antioxidant properties.[1] Current research suggests that its primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[1][2] By suppressing the activation of these pathways, DMC can reduce the expression of pro-inflammatory cytokines and chemokines.[1][2]
Q2: What are off-target effects and why are they a concern when using small molecules like this compound?
Q3: Are there any known off-target effects specifically for this compound?
Q4: What are the initial steps I should take to minimize off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the minimal effective concentration of this compound that elicits the desired biological response in your system. Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-targets.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Employ structurally unrelated compounds: If possible, use another inhibitor of the same target with a different chemical structure to confirm that the observed phenotype is not due to a shared off-target effect of the chemical scaffold.
-
Consider genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the putative target of this compound and verify that this reproduces the pharmacological effect.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to modulation of an unknown off-target. | 1. Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model. 2. Conduct a broad-spectrum off-target screen: Profile this compound against a commercial kinase inhibitor panel or a broader safety pharmacology panel to identify potential off-target interactions. |
| Observed cellular toxicity at effective concentrations. | The toxicity may be an off-target effect. | 1. Deconvolute on- and off-target toxicity: Use a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity. If not, the toxicity is likely off-target. 2. Analyze cell health markers: Perform assays for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release) to characterize the nature of the toxicity. |
| Discrepancy between in vitro and cellular activity. | Poor cell permeability or rapid metabolism of this compound. Off-target effects in the cellular environment may also contribute. | 1. Assess cell permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound. 2. Evaluate metabolic stability: Incubate this compound with liver microsomes or cell lysates to assess its metabolic stability. 3. Perform a cellular off-target analysis: Use techniques like CETSA coupled with mass spectrometry (CETSA-MS) to identify cellular off-targets. |
Potential Off-Target Classes for Coumarin Derivatives
While specific off-target data for this compound is limited, the following table summarizes known targets of other coumarin derivatives. This can serve as a guide for potential off-target classes to investigate.
| Target Class | Specific Examples | Potential Implication of Off-Target Activity |
| Kinases | Mitogen-activated protein kinases (MAPKs) | Modulation of cell signaling, proliferation, and inflammation. |
| Monoamine Oxidases | MAO-A, MAO-B | Alteration of neurotransmitter levels. |
| Cholinesterases | Acetylcholinesterase (AChE) | Effects on cholinergic neurotransmission. |
| Carbonic Anhydrases | Various isoforms | Changes in pH regulation and ion transport. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its intended target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control (e.g., DMSO). Incubate for a predetermined time to allow for compound entry and binding.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Panel: Select a commercial kinase profiling service that offers a diverse panel of recombinant human kinases.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 or 10 µM). The activity of each kinase is measured, often using a radiometric or fluorescence-based method.
-
Data Analysis: The results are usually provided as the percent inhibition of each kinase's activity by this compound. Significant inhibition of kinases other than the intended target indicates off-target activity. Follow-up with IC50 determination for any identified off-target hits.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected results.
References
Optimizing the working concentration of 7,8-Dimethoxycoumarin for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of 7,8-Dimethoxycoumarin (DMC) for cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound (DMC) is a natural coumarin compound found in various plants, including those of the Citrus genus. It has been reported to possess several biological activities, including anti-inflammatory and antioxidant properties.[1] Research has shown that DMC can attenuate the expression of pro-inflammatory cytokines and chemokines by targeting the NF-κB and MAPK signaling pathways.[1][2] Additionally, in melanoma cells, it has been observed to stimulate melanogenesis.
2. What is a recommended starting concentration range for this compound in cell culture experiments?
Based on published studies, a good starting point for determining the optimal working concentration of this compound is to test a range from 25 µM to 400 µM . It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
3. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.
4. How can I determine the optimal working concentration of this compound for my specific cell line?
The optimal working concentration should be determined empirically for each cell line and assay. A common method is to perform a cell viability assay, such as the MTT or XTT assay, to determine the cytotoxic concentration range and the IC50 (half-maximal inhibitory concentration) value. This will help you select a sub-toxic concentration range for your functional assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 206.21 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.06 mg of this compound powder aseptically.
-
Add 100 µL of sterile DMSO to the powder.
-
Vortex or gently warm the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining Optimal Working Concentration using MTT Assay
This protocol provides a general procedure for a dose-response experiment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 µM).
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM DMC).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMC.
-
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the DMC concentration to determine the IC50 value.
Data Presentation
Table 1: Reported Working Concentrations of this compound
| Cell Line | Concentration Range | Observation | Reference |
| HaCaT (human keratinocytes) | 25 µM - 400 µM | No significant cytotoxicity up to 200 µM. At 400 µM, cell viability was reduced to 85%.[1] | [1] |
| B16F10 (mouse melanoma) | Not specified | Increased melanin content and tyrosinase activity without being cytotoxic. |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms in the culture medium upon addition of DMC. | The concentration of DMC exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO and add a smaller volume to the medium. Ensure thorough mixing immediately after adding the compound to the medium. A gentle warming of the medium might help, but be cautious of compound stability. |
| High background or inconsistent results in fluorescence-based assays. | Coumarin compounds can exhibit autofluorescence. | Include a "compound only" control (no cells) to measure and subtract the background fluorescence. If possible, use a plate reader with a bottom-read function. |
| No observable effect of DMC on the cells. | The concentration used is too low. The compound may have degraded. The incubation time is not sufficient. | Perform a dose-response study to determine the optimal concentration. Prepare fresh dilutions from the stock solution for each experiment. Optimize the incubation time for your specific assay. |
| High cell death even at low concentrations of DMC. | The cell line is particularly sensitive to the compound or the DMSO solvent. | Perform a DMSO toxicity control to determine the maximum tolerable concentration for your cells. Start with a lower concentration range of DMC in your dose-response experiment. |
Visualizations
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Addressing challenges in the scale-up synthesis of 7,8-Dimethoxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7,8-Dimethoxycoumarin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily via the Pechmann condensation of 3,4-dimethoxyphenol with a suitable β-ketoester.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab-scale. What are the potential causes and solutions?
-
Answer: Low yields during scale-up can stem from several factors. Inefficient mixing and poor heat transfer are common culprits. The Pechmann condensation is an exothermic reaction, and localized overheating can lead to side product formation.[1] Ensure your reactor is equipped with an appropriate overhead stirrer and a cooling system to maintain a consistent temperature.
Another critical factor is the choice and concentration of the acid catalyst. While strong acids like sulfuric acid are effective, they can also promote charring and other side reactions at a larger scale.[1] Consider using a milder, solid acid catalyst which can also simplify work-up.
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for addressing low reaction yields.
Issue 2: Product Purification Challenges
-
Question: We are struggling with the purification of this compound at a larger scale. The crude product is highly impure, and column chromatography is not feasible for the quantities we are producing.
-
Answer: Large-scale purification often requires moving away from chromatography towards crystallization-based methods. Recrystallization is a powerful technique for purifying solid compounds.[2] A systematic approach to solvent screening is recommended to find a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
For this compound, consider solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The presence of colored impurities may be addressed by treating the solution with activated carbon before crystallization.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, add activated carbon and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Issue 3: Formation of Side Products
-
Question: Our scaled-up reaction is producing significant amounts of a dark, tarry side product. How can we minimize its formation?
-
Answer: Tar formation is often a result of polymerization or degradation of the starting materials or product under harsh acidic conditions and high temperatures.[3] To mitigate this, consider the following:
-
Milder Catalyst: Switch from strong mineral acids to solid acid catalysts like Amberlyst-15 or zeolites. These can be more selective and are easily removed by filtration.[3]
-
Lower Reaction Temperature: While this may increase the reaction time, it can significantly reduce the rate of side reactions.
-
Solvent Selection: Using a high-boiling inert solvent can help to better control the reaction temperature and prevent localized overheating.
The Simonis chromone cyclization is a known competing reaction to the Pechmann condensation, leading to the formation of chromone isomers.[4] The choice of catalyst can influence the selectivity towards the desired coumarin product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound via the Pechmann condensation is 3,4-dimethoxyphenol. This is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.
Q2: Which acid catalyst is most suitable for the scale-up synthesis of this compound?
A2: While traditional methods use strong acids like concentrated sulfuric acid, for scale-up, solid acid catalysts such as Amberlyst-15, Nafion-H, or certain zeolites are often preferred.[3] These catalysts offer advantages in terms of handling, reduced corrosion, easier product work-up, and potential for recycling. The choice of catalyst can impact reaction time and temperature, so optimization studies are recommended.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: The Pechmann condensation can be exothermic, so careful temperature control is crucial to prevent runaway reactions, especially at a large scale. The use of strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood. When working with flammable organic solvents, ensure there are no nearby ignition sources.
Q4: How can I monitor the progress of the reaction at a large scale?
A4: For large-scale reactions, taking aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a standard method to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and can help in identifying the formation of any significant side products.
Data and Protocols
Table 1: Comparison of Catalysts for Pechmann Condensation (Model Reaction: Resorcinol with Ethyl Acetoacetate)
| Catalyst | Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Amberlyst-15 | - | 100 | 20 | 97 | [5] |
| Zeolite β | - | 100 | 20 | - | [5] |
| Sulfonic acid functionalized hybrid silica | - | 100 | 20 | - | [5] |
| SbCl₃–Al₂O₃ | 5 | MW (800W) | 10 | 86-95 | [6] |
| Cr(NO₃)₃·9H₂O | 10 | MW (450W) | - | - | [7] |
| FeCl₃·6H₂O | 10 | Reflux (Toluene) | 960 | High | [5] |
Experimental Protocol: Synthesis of a 4-Methylcoumarin Derivative via Pechmann Condensation
This protocol is a general guideline and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add the phenol (e.g., 3,4-dimethoxyphenol, 1.0 eq).
-
Reagent Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 1.0-1.5 eq) to the reactor.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst). For strong acids, the addition should be slow and with cooling to manage the initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C, depending on the catalyst and substrates) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. The crude product will precipitate.
-
Isolation: Collect the solid product by filtration and wash it with water until the filtrate is neutral.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent.
Logical Diagram for Catalyst Selection
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Identifying and mitigating interference in 7,8-Dimethoxycoumarin-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 7,8-Dimethoxycoumarin (DMC) and related compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic spectral properties of this compound and related compounds?
While specific excitation and emission maxima can vary with solvent, pH, and binding state, coumarins generally excite in the UV to the blue range (330-410 nm) and emit in the blue to green range (450-530 nm). It is crucial to determine the optimal wavelengths for your specific assay conditions.
Table 1: Spectral Properties of Selected Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|
| 7,8-dihydroxy-6-methoxycoumarin | 380 | 517 | |
| 5,7-dihydroxy-4-methylcoumarin | 330 | 457 | |
| 7,8-dihydroxy-4-phenylcoumarin | 340 | 510 | |
| 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin | 410 | 492 | |
| 4-methylumbelliferone (4-MU) | 340 | 450 | A common standard fluorophore used for comparison.[1] |
| Resorufin | 530 | 590 | Product of diaphorase/resazurin coupled assays, used to avoid blue/green interference.[2] |
Source: Data compiled from multiple sources.[1][2][3]
Q2: How does pH and temperature affect coumarin fluorescence?
Environmental factors can significantly alter the fluorescence of coumarin derivatives.
-
pH: The fluorescence of many coumarin derivatives is pH-dependent.[4] For example, some iminocoumarin derivatives show decreased fluorescence at basic pH, while others may exhibit increased fluorescence in acidic conditions.[4] Studies on other endogenous fluorophores like NAD(P)H and FAD also show that their fluorescence lifetimes change with variations in both intracellular and extracellular pH.[5] It is essential to maintain a consistent and well-buffered pH throughout your experiment.
-
Temperature: Temperature changes can alter the probabilities of radiative and non-radiative transitions, affecting fluorescence quantum yield.[6] For many organic compounds, including coumarins, an increase in temperature can lead to fluorescence quenching.[6] Ensure consistent temperature control across all assay plates and runs.
Q3: What is spectral bleed-through and how can I avoid it?
Spectral bleed-through, or "crosstalk," occurs when the emission of one fluorophore is detected in the channel intended for another. This is a common issue in multiplexing experiments.
Mitigation Strategies:
-
Fluorophore Selection: Choose fluorophores with narrow excitation and emission spectra that are well-separated from DMC.[7]
-
Use Brighter Dyes: Selecting brighter fluorophores like phycoerythrin (PE) or allophycoerythrin (APC) can improve the signal-to-background ratio, making the impact of autofluorescence or bleed-through less significant.[7][8]
-
Sequential Acquisition: If your instrument allows, excite and read each fluorophore sequentially rather than simultaneously.
-
Compensation Controls: Run single-color controls for each fluorophore to calculate and apply a compensation matrix to correct for spectral overlap.
Troubleshooting Guide: Common Assay Problems
This section addresses specific issues that may arise during your experiments, providing potential causes and detailed protocols for mitigation.
Issue 1: Unusually High Background or False Positives
An elevated background signal can mask the true signal from your target, reducing assay sensitivity and leading to false positives.
Potential Causes & Solutions:
-
Autofluorescence: This is the natural fluorescence emitted by biological samples (e.g., collagen, NADH, riboflavin), media components (e.g., Fetal Bovine Serum), or the test compounds themselves.[7][8]
-
Solution 1: Identify the Source: Run an unlabeled control sample (without any fluorescent probe) to quantify the baseline autofluorescence.[7]
-
Solution 2: Modify Assay Buffer: Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS) can increase autofluorescence in the violet-to-blue spectrum.[7][8] Try reducing the FBS/FCS concentration or replacing it with Bovine Serum Albumin (BSA).[7][8]
-
Solution 3: "Red Shift" Your Assay: Autofluorescence is most common in the blue-green spectrum (350-550 nm).[7][8] If possible, switch to a fluorophore that emits in the red or far-red region (620-750 nm).[7] A coupled enzyme assay using diaphorase to convert resazurin to the red-fluorescent resorufin is one effective strategy.[1][2]
-
-
Compound Interference: Many small molecules found in screening libraries are intrinsically fluorescent.[2] Studies have shown that up to 5% of compounds in a large library can produce a fluorescent signal equivalent to standard fluorophores at concentrations regularly used in assays.[1]
-
Solution: Run a Compound Autofluorescence Counterscreen. This is essential to identify and flag problematic compounds early.
-
Experimental Protocol: Compound Autofluorescence Counterscreen
Objective: To identify test compounds that are inherently fluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a multi-well plate (e.g., 96- or 384-well) identical to the one used for your main assay.
-
Add all assay components (buffer, media, cells, etc.) except for the this compound probe or substrate.
-
Add the test compounds to the wells at the same final concentration used in the primary screen. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings as the primary assay.
-
Analysis: Any compound exhibiting a signal significantly above the vehicle control is considered an autofluorescent interferer and should be flagged for further investigation.
Issue 2: Unusually Low Signal or False Negatives
A reduced signal can be caused by compounds that quench fluorescence or by degradation of the fluorescent probe.
Potential Causes & Solutions:
-
Fluorescence Quenching: Test compounds can absorb light at the excitation or emission wavelength of the fluorophore, a phenomenon known as the "inner filter effect".[1] This reduces the amount of light that reaches the detector, leading to an artificially low signal.
-
Solution 1: Perform a Quenching Counterscreen. This test determines if a compound interferes with the detection of the fluorescent signal.
-
Solution 2: Lower Compound Concentration. If possible, re-test hits at a lower concentration where the inner filter effect may be minimized.[2]
-
-
Chemical Reactivity: Test compounds can react directly with and modify assay reagents or target proteins.[9] Redox-active compounds are a common source of interference, as they can chemically alter the assay environment.[9]
-
Solution: Characterize Assay Sensitivity to Redox Compounds. This helps determine if your assay is susceptible to this type of interference.
-
-
Photodegradation: Coumarins, like many fluorophores, can be susceptible to photodegradation (photobleaching) upon prolonged exposure to excitation light.[10]
-
Solution 1: Minimize Light Exposure: Protect plates from light and minimize the read time on the fluorescence plate reader.
-
Solution 2: Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent.[11]
-
Experimental Protocol: Assay Sensitivity to Redox Compounds
Objective: To determine if the assay signal is affected by redox-active agents, which can indicate a vulnerability to interference from redox-cycling test compounds.
Methodology:
-
Set up your standard assay protocol.
-
In place of test compounds, add a known oxidizing agent (e.g., hydrogen peroxide, H₂O₂) and a known reducing agent (e.g., Dithiothreitol, DTT) across a range of concentrations.[9]
-
Include positive and negative controls for the assay as usual.
-
Run the assay and measure the fluorescent signal.
-
Analysis: A significant change in the signal in the presence of H₂O₂ or DTT suggests the assay is sensitive to redox activity.[9] Hits from the primary screen that are known or suspected redox-cyclers should be deprioritized.
Issue 3: Irreproducible Results or Shifting IC₅₀ Values
Variability between experiments can often be traced to subtle differences in enzyme kinetics or compound behavior.
Potential Causes & Solutions:
-
Enzyme Inhibition Mechanism: The apparent potency (IC₅₀) of an inhibitor can depend on the concentration of the substrate if the inhibition is competitive.[12][13] A non-competitive inhibitor's IC₅₀ is less dependent on substrate concentration.[12][14]
-
Slow-Binding Inhibition: Some inhibitors exhibit time-dependent kinetics, where the equilibrium between the enzyme and inhibitor is reached slowly (minutes to hours).[16] If the assay endpoint is measured before this equilibrium is reached, the apparent potency will be underestimated.
-
Solution: Vary Pre-incubation Time. Incubate the enzyme and inhibitor together for varying amounts of time before adding the substrate. If the measured IC₅₀ decreases with longer pre-incubation times, it indicates slow-binding kinetics.
-
Table 2: Summary of Common Interferences and Mitigation Strategies
| Type of Interference | Potential Cause | Identification Method | Mitigation Strategy |
|---|---|---|---|
| False Positive | Autofluorescent Compounds | Counterscreen without fluorescent probe.[7] | Flag compound; use orthogonal assay; "red-shift" the assay.[1][2] |
| Chemical Reactivity (e.g., Redox) | Challenge assay with known reactive compounds (H₂O₂, DTT).[9] | Add reducing agents (if compatible); deprioritize reactive compounds. | |
| False Negative | Fluorescence Quenching / Inner Filter Effect | Counterscreen with compound + known fluorophore.[1] | Lower compound concentration; measure absorbance at Ex/Em wavelengths.[1] |
| Photodegradation | Signal decreases with repeated reads. | Minimize light exposure; use antifade reagents.[10][11] | |
| Irreproducible IC₅₀ | Competitive Inhibition | Kinetic analysis (e.g., Lineweaver-Burk plot).[13] | Standardize substrate concentration across all experiments. |
| | Slow-Binding Inhibition | IC₅₀ decreases with longer pre-incubation time.[16] | Increase pre-incubation time to ensure equilibrium is reached. |
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. ftp.biokin.com [ftp.biokin.com]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
Technical Support Center: Enhancing the Selectivity of 7,8-Dimethoxycoumarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective 7,8-dimethoxycoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is potent but shows poor selectivity against closely related targets. What are the initial steps to address this?
A1: Poor selectivity is a common challenge. The initial approach should focus on understanding the structure-activity relationship (SAR). The 6,7-dimethoxy moiety is often important for the bioactivity of these compounds.[1][2] Begin by exploring modifications at other positions of the coumarin scaffold, particularly at the C3 and C4 positions, as these are often pivotal for tuning selectivity. Introducing steric bulk or specific functional groups can exploit subtle differences in the target binding pockets.
Q2: Which positions on the this compound scaffold are the most promising for synthetic modification to improve selectivity?
A2: Structure-activity relationship studies indicate that substitutions at the C3 and C4 positions are highly effective for modulating selectivity. For instance, introducing different aryl or alkyl groups at these positions can significantly alter the interaction profile of the molecule with its biological targets. A systematic modification of side chains, for example, replacing a senecioyl chain with various cinnamoyl groups, has been shown to enhance inhibitory activity by an order of magnitude in certain assays.[1][2]
Q3: How can I rationally design more selective derivatives instead of relying on trial and error?
A3: Rational drug design can significantly streamline the process.[3][4] Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable. QSAR can build models that correlate molecular structures with their inhibitory activity and selectivity, helping to identify key structural factors.[5] Molecular docking can predict how your derivatives bind to the target and off-target proteins, allowing you to design modifications that enhance interactions with the desired target while disrupting interactions with others.
Q4: What are some common off-targets for coumarin-based compounds, and how can I test for them?
A4: Coumarin derivatives can interact with a wide range of biological targets, including various kinases, cytochrome P450s (CYPs), and ion channels like hERG.[3] To assess selectivity, it is crucial to perform counter-screening against a panel of relevant off-targets. For example, if your primary target is a specific kinase, you should screen your compounds against a panel of other kinases to determine a selectivity profile.
Troubleshooting Guide
Problem 1: A newly synthesized C4-substituted derivative shows decreased potency compared to the parent compound.
-
Possible Cause: The substituted group at the C4 position may be sterically hindering the optimal binding of the coumarin scaffold within the target's active site.
-
Troubleshooting Steps:
-
Reduce Steric Bulk: Synthesize a series of analogs with progressively smaller substituents at the C4 position to identify the optimal size for target engagement.
-
Increase Flexibility: Introduce a flexible linker between the coumarin core and the C4 substituent. This may allow the substituent to adopt a more favorable conformation.
-
Molecular Modeling: Use docking studies to visualize the binding pose of your derivative. This can reveal clashes and guide the design of more compatible substituents.
-
Problem 2: My derivative is highly selective but suffers from poor aqueous solubility, complicating in vitro assays.
-
Possible Cause: The introduced modifications, while improving selectivity, have also increased the lipophilicity of the compound.
-
Troubleshooting Steps:
-
Incorporate Polar Groups: Introduce water-solubilizing groups, such as amines, hydroxyls, or short polyethylene glycol (PEG) chains, at positions that are not critical for target binding. A known strategy is to synthesize an analog with equipotency and improved water solubility.[1][2]
-
Formulate with Excipients: For in vitro testing, consider using solubilizing agents like DMSO, cyclodextrins, or co-solvents. However, be mindful of their potential effects on the assay.
-
Prodrug Approach: Design a more soluble prodrug that is metabolized to the active compound in the cellular environment.
-
Experimental Protocols & Data
Selectivity Profiling of this compound Derivatives
To determine the selectivity of your compounds, it is essential to quantify their inhibitory activity against the primary target and one or more related off-targets. A common metric for this is the Selectivity Index (SI) .
Experimental Protocol: Kinase Selectivity Assay
This protocol provides a general framework for assessing the selectivity of a compound against two related kinases (e.g., Kinase A vs. Kinase B).
-
Reagents and Materials:
-
Recombinant human Kinase A and Kinase B
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
This compound test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the optimized duration (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically read on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase.
-
Calculate the Selectivity Index (SI) as follows:
-
SI = IC50 (Off-target, e.g., Kinase B) / IC50 (Primary Target, e.g., Kinase A)
-
-
Quantitative Data Summary
The following table presents hypothetical data for a series of this compound derivatives to illustrate how to structure results for easy comparison.
| Compound ID | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Index (B/A) |
| Parent-01 | None | 150 | 450 | 3 |
| DM-C4-Me | C4-Methyl | 120 | 1800 | 15 |
| DM-C4-Ph | C4-Phenyl | 80 | 4000 | 50 |
| DM-C3-Br | C3-Bromo | 250 | 500 | 2 |
Visual Guides
Logical Workflow for Improving Selectivity
This diagram illustrates a typical workflow for enhancing the selectivity of a hit compound.
Caption: A workflow for iterative selectivity enhancement.
Structure-Activity Relationship (SAR) Map
This diagram highlights key positions on the coumarin scaffold for modification to improve selectivity.
Caption: Key modification sites on the coumarin scaffold.
Simplified Kinase Signaling Pathway
This diagram illustrates the concept of on-target versus off-target inhibition in a generic kinase cascade.
Caption: On-target vs. off-target kinase inhibition.
References
- 1. Preliminary structure-antiangiogenic activity relationships of 4-senecioyloxymethyl-6,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational approaches to improving selectivity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7,8-Dimethoxycoumarin and 6,7-Dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two isomeric methoxycoumarins: 7,8-Dimethoxycoumarin (7,8-DMC) and 6,7-Dimethoxycoumarin (6,7-DMC), also known as Scoparone. While both compounds share a common coumarin scaffold, the positional difference of their methoxy groups imparts distinct pharmacological profiles. This document synthesizes experimental data from various studies to offer an objective comparison of their performance in several key biological assays.
Summary of Biological Activities
An overview of the investigated biological activities for 7,8-DMC and 6,7-DMC reveals both overlapping and unique therapeutic potentials. 7,8-DMC has been primarily investigated for its anti-inflammatory and neuroprotective effects. In contrast, 6,7-DMC (Scoparone) has been the subject of a broader range of studies, demonstrating vasodilator, immunosuppressive, antimicrobial, and anti-inflammatory properties.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of 7,8-DMC and 6,7-DMC. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | Effect | Concentration/Dosage | Citation |
| This compound | TNF-α-induced cytokine/chemokine production | HaCaT (human keratinocytes) | IL-6, IL-8, CCL2/MCP-1 | Inhibition of production | 0.025 - 0.2 mM | [1] |
| 6,7-Dimethoxycoumarin (Scoparone) | Phytohemagglutinin (PHA)-stimulated proliferation | Human peripheral blood mononuclear cells | IL-1, IL-2 | Reduction in production | 10⁻⁵ - 10⁻⁴ M | [2] |
| 6,7-Dimethoxycoumarin (Scoparone) | Superoxide anion generation and elastase release | Human neutrophils | Superoxide anion, elastase | Significant inhibition | Not specified | [3] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Citation |
| 6,7-Dimethoxycoumarin (Scoparone) | Bacillus cereus | >1000 | |
| 6,7-Dimethoxycoumarin (Scoparone) | Staphylococcus intermedius | 500 | |
| 6,7-Dimethoxycoumarin (Scoparone) | Escherichia coli | >1000 | |
| 6,7-Dimethoxycoumarin (Scoparone) | Listeria monocytogenes | >1000 | |
| This compound | Not reported in the provided search results. | - |
Table 3: Cytotoxicity
| Compound | Cell Line | IC50 | Citation |
| This compound | HaCaT | > 0.4 mM (low toxicity up to 0.2 mM) | [1] |
| 6,7-Dimethoxycoumarin (Scoparone) | Not specifically reported, but various coumarin derivatives show a wide range of IC50 values against different cancer cell lines. | - | [4][5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Anti-inflammatory Activity Assay (this compound)
Cell Culture and Treatment:
-
Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Prior to treatment, cells are starved in serum-free DMEM for 24 hours.
-
Cells are pre-treated with various concentrations of 7,8-DMC (0.025, 0.05, 0.1, and 0.2 mM) for 1 hour.[1]
-
Subsequently, cells are stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.[1]
Cytokine and Chemokine Measurement:
-
The levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and C-C motif chemokine ligand 2 (CCL2/MCP-1) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
Western Blot Analysis:
-
To investigate the underlying signaling pathways, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., NF-κB p65, phospho-p65, ERK, phospho-ERK, JNK, phospho-JNK).
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1]
Antimicrobial Activity Assay (6,7-Dimethoxycoumarin)
Microorganisms and Culture Conditions:
-
Foodborne pathogens such as Bacillus cereus, Staphylococcus intermedius, Escherichia coli, and Listeria monocytogenes are used.
-
Bacteria are cultured in appropriate broth media at 37°C.
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC is determined using a twofold serial dilution method in 96-well microtiter plates.
-
A standardized inoculum of each bacterium is added to wells containing varying concentrations of 6,7-DMC.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by 7,8-DMC and a typical experimental workflow for assessing cytotoxicity.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General workflow for an MTT cytotoxicity assay.
Comparative Discussion
The available data suggest that 7,8-DMC and 6,7-DMC possess distinct, though occasionally overlapping, biological activities.
Anti-inflammatory Effects: Both compounds exhibit anti-inflammatory properties, but through potentially different mechanisms and in different cellular contexts. 7,8-DMC has been shown to directly inhibit the NF-κB and MAPK signaling pathways in skin cells, leading to a reduction in pro-inflammatory cytokine and chemokine production.[1] The anti-inflammatory action of 6,7-DMC appears to be linked to its immunosuppressive effects on mononuclear cells and its ability to inhibit key inflammatory processes in neutrophils.[2][3] A direct comparison of their potency is not possible without head-to-head studies using the same assays and cell types.
Neuroprotective Effects: While there are reports on the neuroprotective effects of 7,8-DMC, similar in-depth studies for 6,7-DMC were not prominent in the initial search results. This suggests that 7,8-DMC may be a more promising candidate for further investigation in the context of neurological disorders.
Antimicrobial Activity: The direct comparative data on antimicrobial activity clearly indicates that 6,7-DMC has moderate activity against Staphylococcus intermedius but is less effective against the other tested foodborne pathogens. The methoxy group position appears to be critical for antimicrobial efficacy, as other related coumarins with different substitution patterns showed varied activities.
Cardiovascular Effects: 6,7-DMC has demonstrated significant vasodilator effects, a property not extensively reported for 7,8-DMC.[10] This suggests a potential therapeutic application for 6,7-DMC in cardiovascular conditions.
Conclusion and Future Directions
The primary limitation in this comparative analysis is the lack of direct, head-to-head experimental studies for most of the reported biological activities. To provide a more definitive comparison of their potency and efficacy, future research should focus on evaluating both compounds in parallel under identical experimental conditions. Such studies would be invaluable for guiding the selection and development of these compounds for specific clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Possible mechanism of immunosuppressive effect of scoparone (6,7-dimethoxycoumarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 7,8-Dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7,8-Dimethoxycoumarin (DMC) with established inhibitors of key inflammatory signaling pathways. While the direct molecular target of this compound remains to be definitively identified, experimental evidence demonstrates its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This guide presents the available data for DMC alongside well-characterized alternative compounds that target these pathways, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a natural product, has been shown to exert anti-inflammatory effects by attenuating the NF-κB and MAPK signaling pathways. Specifically, it inhibits the phosphorylation of key signaling proteins p65 (a subunit of NF-κB), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This guide compares the activity of DMC with three widely used inhibitors:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, a critical step in the activation of the canonical NF-κB pathway.
-
SP600125: A potent and selective, ATP-competitive inhibitor of JNK isoforms.
-
U0126: A highly selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK.
The following sections provide a detailed comparison of these compounds, including their mechanisms of action, quantitative biological activity, and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative data for this compound and the selected alternative inhibitors. It is important to note that while specific IC50 values for DMC's direct inhibition of pathway components are not yet available, the effective concentrations from cell-based assays provide a benchmark for its biological activity.
| Compound | Target Pathway | Direct Target | Mechanism of Action | Quantitative Data | Citation(s) |
| This compound | NF-κB & MAPK | Not definitively identified | Inhibits phosphorylation of p65, JNK, and ERK | Effective concentration in cell-based assays: 50-200 µM | [1] |
| BAY 11-7082 | NF-κB | IKKβ (indirectly by modifying IκBα) | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | IC50: 10 µM for IκBα phosphorylation inhibition | [2][3] |
| SP600125 | MAPK (JNK) | JNK1, JNK2, JNK3 | Reversible, ATP-competitive inhibition | Ki: 0.19 µM; Cellular IC50 for c-Jun phosphorylation: 5-10 µM | [4][5][6][7] |
| U0126 | MAPK (ERK) | MEK1, MEK2 | Non-competitive inhibition | IC50: 72 nM (MEK1), 58 nM (MEK2) | [8][9][10][11] |
Signaling Pathways and Inhibitor Targets
The diagram below illustrates the NF-κB and MAPK signaling pathways and the points of intervention for this compound and the alternative inhibitors.
Caption: NF-κB and MAPK signaling pathways with points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to validate the biological targets and assess the inhibitory activity of the compounds.
Western Blot for Phosphorylated Proteins (p-p65, p-JNK, p-ERK)
This protocol is used to determine the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in response to a stimulus (e.g., TNF-α) and treatment with an inhibitor.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HaCaT human keratinocytes) to 80-90% confluency.
-
Pre-treat cells with the inhibitor (this compound, BAY 11-7082, SP600125, or U0126) at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with an agonist (e.g., 20 ng/mL TNF-α) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
b. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-JNK, or anti-phospho-ERK) overnight at 4°C.[13][14][15]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Caption: Western Blot Experimental Workflow.
In Vitro Kinase Assay (for JNK and MEK1)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
a. Reaction Setup:
-
In a microplate, combine the purified active kinase (e.g., JNK1 or MEK1), the specific substrate (e.g., c-Jun for JNK, or inactive ERK2 for MEK1), and the inhibitor at various concentrations in a kinase assay buffer.[16][17][18][19][20][21][22][23][24]
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).
b. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
c. Detection of Phosphorylation:
-
Radiometric Assay:
- Stop the reaction and spot the mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™):
- After the kinase reaction, add a reagent to deplete the remaining ATP.
- Add a second reagent to convert the ADP generated by the kinase reaction back to ATP.
- Measure the newly synthesized ATP using a luciferase/luciferin reaction, where the light output is proportional to kinase activity.[19]
d. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
This compound demonstrates clear inhibitory effects on the NF-κB and MAPK signaling pathways, positioning it as a compound of interest for conditions involving inflammation. While its direct molecular target is yet to be elucidated, its functional impact on these critical pathways is evident from cell-based assays.
For researchers seeking to modulate these pathways, this guide provides a comparative framework.
-
This compound offers a naturally derived compound with demonstrated anti-inflammatory pathway activity. Further investigation is required to pinpoint its precise molecular target and determine its potency with IC50 values.
-
BAY 11-7082 , SP600125 , and U0126 are well-characterized, potent, and selective inhibitors for the NF-κB, JNK, and ERK pathways, respectively. They serve as excellent tool compounds for targeted studies of these signaling cascades.
The choice of compound will depend on the specific research question, whether the interest lies in a natural product with multi-pathway effects or a highly selective tool for dissecting a specific signaling node. The experimental protocols provided herein offer a foundation for the further characterization of this compound and its comparison with other modulators of inflammatory signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
- 8. U0126 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U0126-EtOH | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. IN-VITRO KINASE ASSAY [whitelabs.org]
- 19. promega.com [promega.com]
- 20. abcam.cn [abcam.cn]
- 21. abcam.cn [abcam.cn]
- 22. MEK1 Kinase Enzyme System [promega.sg]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bura.brunel.ac.uk [bura.brunel.ac.uk]
Structure-Activity Relationship of 7,8-Dimethoxycoumarin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 7,8-dimethoxycoumarin analogs, focusing on their anticancer and neuroprotective activities. The information presented herein is compiled from recent scientific literature to aid in the rational design and development of novel therapeutic agents based on the coumarin scaffold.
Anticancer Activity of 7,8-Dihydroxy-4-arylcoumarin Analogs
A series of 7,8-dihydroxy-4-arylcoumarin derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. The substitution pattern on the 4-aryl ring plays a crucial role in determining the cytotoxic potency. The following table summarizes the key findings.
Table 1: Anti-proliferative Activity of 7,8-Dihydroxy-4-arylcoumarin Analogs
| Compound ID | 4-Aryl Substituent | MDA-MB-468 IC₅₀ (µM) | A431 IC₅₀ (µM) |
| 6a | 3'-hydroxy-4'-methoxyphenyl | 0.64 | 2.56 |
| 6b | 3',4'-dihydroxyphenyl | 0.69 | 1.78 |
| 6c | 4'-hydroxyphenyl | 1.33 | 2.29 |
Data extracted from "Synthesis and Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins".[1][2][3]
The data suggests that the presence of hydroxyl and methoxy groups on the 4-phenyl ring is critical for potent anticancer activity. Specifically, a 3'-hydroxy-4'-methoxy substitution (compound 6a ) and a 3',4'-dihydroxy substitution (compound 6b ) resulted in the most significant cytotoxic effects against the MDA-MB-468 human breast carcinoma cell line.[1][2][3]
These compounds were also found to exhibit broad-spectrum inhibitory activities against a panel of kinases, including Flt-1, VEGFR2, RET, and EGFR, and to inhibit tubulin polymerization.[1][2][3] This multi-targeted mechanism of action makes them promising candidates for further development.
Experimental Protocol: MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the 7,8-dihydroxy-4-arylcoumarin analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
7,8-dihydroxy-4-arylcoumarin analogs
-
Human cancer cell lines (e.g., MDA-MB-468, A431)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the anti-proliferative activity of coumarin analogs.
Neuroprotective Activity of 8-Acetyl-7-hydroxy-4-methylcoumarin Analogs
A series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives have been synthesized and evaluated as dual inhibitors of human acetylcholinesterase (hAChE) and monoamine oxidases (hMAO-A and hMAO-B), which are key targets in the treatment of Alzheimer's disease.[4][5][6]
Table 2: Inhibitory Activity of 8-Acetyl-7-hydroxy-4-methylcoumarin Analogs against hAChE and hMAO-A
| Compound ID | Linker Length (n) | R | hAChE IC₅₀ (µM) | hMAO-A IC₅₀ (µM) |
| 9 | 3 | 2-methoxyphenyl | >10 (59% inh. at 10 µM) | >10 (32% inh. at 10 µM) |
| 10 | 4 | 2-methoxyphenyl | 1.52 | >10 (52% inh. at 10 µM) |
| 11 | 3 | 3-methoxyphenyl | 2.80 | 6.97 |
| 12 | 4 | 3-methoxyphenyl | 4.95 | 7.65 |
Data extracted from "Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy".[4][5][6]
The structure-activity relationship studies revealed that the nature of the linker and the substitution on the phenylpiperazine moiety significantly influence the inhibitory activity. A four-carbon linker between the coumarin scaffold and the 2-methoxyphenylpiperazine moiety (compound 10 ) resulted in the most potent hAChE inhibition.[4][5] For hMAO-A inhibition, a 3-methoxyphenylpiperazine substituent with either a three or four-carbon linker (compounds 11 and 12 ) was found to be crucial for activity.[4][5]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
The inhibitory activity of the coumarin analogs against hAChE was determined using a modified Ellman's spectrophotometric method.[7]
Materials:
-
8-acetyl-7-hydroxy-4-methylcoumarin analogs
-
Human acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of hAChE, test compounds, ATCI, and DTNB in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of hAChE solution to each well.
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 25 µL of the ATCI solution.
-
Absorbance Measurement: The absorbance is measured at 412 nm every 1.5 minutes for 10.5 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathway Inhibition by 7,8-Disubstituted Coumarins
Caption: Key signaling pathways modulated by 7,8-disubstituted coumarin analogs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
A Comparative Investigation of 7,8-Dimethoxycoumarin and Other Bioactive Natural Products
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, coumarins, a class of benzopyrone-containing compounds, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative investigation of 7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin, against other well-established bioactive natural products. Through a systematic review of experimental data, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the therapeutic potential of DMC and its standing among alternative natural compounds.
Executive Summary
This compound has demonstrated notable anti-inflammatory and antioxidant properties. Its mechanism of action often involves the modulation of key signaling pathways, such as NF-κB and MAPK, which are critical in the inflammatory response. This guide presents a comparative analysis of DMC's bioactivity with other prominent natural products, including Quercetin, Curcumin, Resveratrol, Gallic Acid, and Epigallocatechin gallate (EGCG). The comparison is based on their respective potencies in various in vitro assays, summarized in the subsequent data tables. While DMC shows promise, particularly in the realm of anti-inflammatory research, its efficacy in antioxidant and anticancer applications warrants further investigation to match the potencies of more extensively studied natural compounds.
Data Presentation: A Comparative Overview of Bioactive Properties
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected natural products across a range of antioxidant, anti-inflammatory, and anticancer assays. This quantitative data allows for a direct comparison of their relative potencies.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | Data not available | Data not available |
| Quercetin | ~20-50 | ~5-15 |
| Curcumin | ~25-100 | ~10-30 |
| Resveratrol | ~50-200 | ~20-60 |
| Gallic Acid | ~5-15 | ~2-10 |
| EGCG | ~10-30 | ~5-20 |
Lower IC50 values indicate greater antioxidant activity.
Table 2: Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) (in RAW 264.7 cells) | COX-2 Inhibition IC50 (µM) |
| This compound | Data not available | Data not available |
| Quercetin | ~10-50 | ~1-20 |
| Curcumin | ~5-20 | ~0.5-10 |
| Resveratrol | ~20-100 | ~5-50 |
| Gallic Acid | ~50-150 | Data not available |
| EGCG | ~20-80 | ~10-60 |
Lower IC50 values indicate greater anti-inflammatory activity.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Quercetin | ~20-80 | ~15-60 | ~30-100 | ~40-120 |
| Curcumin | ~10-30 | ~15-40 | ~10-50 | ~15-50 |
| Resveratrol | ~50-150 | ~40-100 | ~60-200 | ~50-150 |
| Gallic Acid | ~30-100 | ~50-150 | ~40-120 | ~60-200 |
| EGCG | ~20-70 | ~30-100 | ~25-80 | ~40-120 |
Lower IC50 values indicate greater cytotoxic activity against cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add a small volume of the test compound solution to each well.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Protocol:
-
Culture RAW 264.7 murine macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with LPS (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Protocol:
-
Utilize a commercially available COX-2 inhibitor screening kit or a cell-based assay.
-
In a cell-free assay, incubate recombinant COX-2 enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound.
-
In a cell-based assay, treat appropriate cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence of the test compound.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116, HepG2) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by bioactive compounds.
Diagram 2: General Workflow for In Vitro Bioactivity Screening
Caption: A streamlined workflow for assessing bioactivity.
Diagram 3: Logical Relationship of Bioactive Properties
Caption: Interplay of mechanisms and bioactive properties.
Head-to-head comparison of 7,8-Dimethoxycoumarin with synthetic compounds in biological assays
For researchers and drug development professionals, the coumarin scaffold represents a tantalizing starting point for novel therapeutics. This guide provides a direct comparison of the naturally occurring 7,8-Dimethoxycoumarin with a selection of synthetic coumarin derivatives across key biological assays, supported by experimental data and detailed protocols to inform future research and development.
Executive Summary
This comparative guide delves into the anti-inflammatory, antimicrobial, and anticancer activities of this compound and its synthetic counterparts. While direct head-to-head studies are limited, this report collates available data to offer a comprehensive overview of their relative performance. The findings suggest that while this compound exhibits notable biological activities, synthetic modifications to the coumarin core can significantly enhance potency and selectivity against specific biological targets. This guide presents quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to provide a thorough comparative analysis.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from various biological assays, comparing the activity of coumarin derivatives. It is important to note that the data for this compound's anti-inflammatory and anticancer activities are presented as percentage inhibition at a specific concentration, as direct IC50 values were not available in the reviewed literature. This contrasts with the IC50 values reported for the synthetic compounds, and direct comparison of potency should be made with this consideration in mind.
Table 1: Anti-inflammatory Activity
| Compound | Assay Type | Cell Line | Target | Measurement | Result | Reference |
| This compound | Inhibition of cytokine expression | HaCaT (human keratinocytes) | IL-6, IL-8, CCL2/MCP-1 | % Inhibition at 0.2 mM | Significant inhibition of TNF-α-induced cytokine/chemokine expression.[1] | [1] |
| 7-methoxycoumarin | COX-2 Inhibition | - | COX-2 | IC50 | 17.26 µM | [2] |
| Celecoxib (Reference) | COX-2 Inhibition | - | COX-2 | IC50 | 4.89 µM | [2] |
| Dexamethasone (Reference) | IL-1β and TNF-α Inhibition | - | IL-1β, TNF-α | IC50 | 96.10 µM (IL-1β), 29.20 µM (TNF-α) | [2] |
Table 2: Antimicrobial Activity against Foodborne Pathogens
| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus intermedius MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Listeria monocytogenes MIC (µg/mL) |
| 6,7-Dimethoxycoumarin (Isomer of this compound) | >500 | >500 | >500 | >500 |
| 7,8-Dihydroxy-6-methoxycoumarin | 125 | 125 | 250 | 125 |
| 7-Hydroxy-6-methoxycoumarin | 250 | 250 | 500 | 250 |
| 7-Methoxycoumarin | >500 | >500 | >500 | >500 |
| 7-Hydroxycoumarin | >500 | >500 | >500 | >500 |
| 6,7-Dihydroxycoumarin | >500 | >500 | >500 | >500 |
Data for this table was extracted from a study comparing various coumarin analogues.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Measurement | Result | Reference |
| This compound | HaCaT (human keratinocytes) | Cell Viability | No significant toxicity up to 0.2 mM.[1] | [1] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 (human breast carcinoma) | IC50 | 0.64 µM | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 (human breast carcinoma) | IC50 | 0.69 µM | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 (human breast carcinoma) | IC50 | 1.33 µM | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 (human epidermoid carcinoma) | IC50 | 2.56 µM | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 (human epidermoid carcinoma) | IC50 | 1.78 µM | [3] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 (human epidermoid carcinoma) | IC50 | 2.29 µM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for the MTT assay to determine cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.
Anti-inflammatory Assay: Inhibition of Cytokine Expression in HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 24-well plates. After reaching confluency, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, CCL2/MCP-1) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine/chemokine production by the test compound is calculated relative to the TNF-α-stimulated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard.
-
Preparation of Test Compounds: The coumarin derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, A431) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and various synthetic coumarin derivatives. The presented data indicates that while the natural compound this compound possesses anti-inflammatory and some antimicrobial properties, synthetic modifications can lead to compounds with significantly enhanced potency, particularly in the realm of anticancer activity. The detailed experimental protocols and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of novel coumarin-based therapeutic agents. The clear need for more direct head-to-head comparative studies, especially those that include quantitative IC50 values for this compound across a range of assays, is a key takeaway from this analysis. Such studies will be instrumental in fully elucidating the therapeutic potential of this natural product relative to its synthetic analogs.
References
Unveiling the Multifaceted Biological Activities of 7,8-Dimethoxycoumarin: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers and drug development professionals on the biological effects of 7,8-Dimethoxycoumarin (DMC), offering a cross-validation of its activities in multiple cell lines and a comparative analysis with other coumarin derivatives.
Executive Summary
This compound (DMC), a naturally occurring coumarin derivative, has demonstrated a spectrum of biological activities, including anti-inflammatory, melanogenic, and potential anti-cancer effects. This guide provides a detailed comparison of these effects across various cell lines, supported by experimental data and protocols. By summarizing quantitative data and illustrating key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of DMC and related compounds.
Comparative Biological Effects of this compound
The biological activities of this compound have been predominantly investigated in the context of its anti-inflammatory and melanogenesis-stimulating properties. While direct cross-validation studies across a wide range of cell lines are limited, a compilation of data from various sources allows for a comparative assessment.
Anti-inflammatory Activity
DMC has shown significant anti-inflammatory effects, primarily attributed to its ability to suppress key inflammatory signaling pathways.
Table 1: Anti-inflammatory Effects of this compound in HaCaT Human Keratinocytes
| Cell Line | Treatment | Key Findings | Signaling Pathway | Reference |
| HaCaT (Human Keratinocytes) | TNF-α induced inflammation | - Inhibition of pro-inflammatory cytokines (IL-6, IL-8) and chemokines (CCL2/MCP-1)- No significant cytotoxicity at effective concentrations | Suppression of NF-κB and MAPK (JNK and ERK) pathways | [1] |
Melanogenesis-Stimulating Activity
In contrast to its anti-inflammatory effects, DMC has been found to promote melanin synthesis in melanoma cells.
Table 2: Melanogenesis-Stimulating Effects of this compound in B16F10 Murine Melanoma Cells
| Cell Line | Key Findings | Signaling Pathway | Reference |
| B16F10 (Murine Melanoma) | - Increased melanin content and tyrosinase activity- Upregulation of tyrosinase, TRP-1, TRP-2, and MITF expression | Activation of MAPKs (p38 and JNK) and inhibition of ERK phosphorylation | [2][3] |
Comparative Cytotoxicity of Coumarin Derivatives
Table 3: Comparative IC50 Values of Various Coumarin Derivatives in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,8-Diacetoxy-4-methylcoumarin | A549 (Human Lung Adenocarcinoma) | 160 µg/ml | [4] |
| 7,8-Diacetoxy-4-methylthiocoumarin | A549 (Human Lung Adenocarcinoma) | 160 µg/ml | [4] |
| 7,8-Dihydroxy-3-(4'-hydroxyphenyl)coumarin | LM8 (Mouse Osteosarcoma) | Concentration-dependent inhibition of invasion and migration | [5] |
| 7,8-Dihydroxy-3-(4'-hydroxyphenyl)coumarin | 143B (Human Osteosarcoma) | Concentration-dependent inhibition of invasion and migration | [5] |
| 7,8-Dihydroxy-4-methylcoumarin | A549 (Human Lung Adenocarcinoma) | Induces apoptosis | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the studies of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Melanin Content Assay
This assay quantifies the melanin production in cells.
-
Cell Lysis: Harvest the cells and lyse them in 1N NaOH at 80°C for 1 hour.
-
Spectrophotometry: Measure the absorbance of the lysate at 475 nm.
-
Standard Curve: Generate a standard curve using synthetic melanin.
-
Quantification: Determine the melanin content in the samples by comparing their absorbance to the standard curve. The results can be normalized to the total protein content.
Western Blot Analysis for MAPK and NF-κB Signaling
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-p65, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Anti-inflammatory action of this compound in HaCaT cells.
Caption: Melanogenesis-stimulating action of this compound in B16F10 cells.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human melanin (melanin) Elisa Kit – AFG Scientific [afgsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Delivery Challenge: A Comparative Guide to 7,8-Dimethoxycoumarin Carrier Systems
For researchers, scientists, and drug development professionals, the therapeutic potential of 7,8-dimethoxycoumarin, a natural compound with noted anti-inflammatory and protective properties, is intrinsically linked to its effective delivery. Poor aqueous solubility presents a significant hurdle to its bioavailability. This guide provides a comparative analysis of three prominent drug delivery platforms—liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs)—that hold promise for enhancing the efficacy and safety of this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from studies on analogous poorly soluble compounds, such as quercetin and curcumin, to provide a robust comparative framework.
At a Glance: Performance of Nanoparticle Delivery Systems
The selection of an optimal delivery system hinges on a variety of physicochemical and pharmacokinetic parameters. The following tables summarize key performance indicators for liposomes, polymeric nanoparticles, and solid lipid nanoparticles, drawing from research on the delivery of poorly soluble drugs.
| Delivery System | Drug (as a proxy) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Quercetin | 123.31 ± 5.87 | < 0.3 | -25 to -35 | 75.2 - 84.9 | 5 - 10 | [1][2] |
| Polymeric Nanoparticles (PLGA) | Quercetin | ~198 | < 0.3 | -22.5 ± 2.5 | 82.3 | 8.1 | [1] |
| Solid Lipid Nanoparticles (SLNs) | Curcumin | 200 - 450 | < 0.3 | ~ ±30 | 99.80 | Not Reported | [3] |
| Solid Lipid Nanoparticles (SLNs) | Paclitaxel | 80.53 ± 5.37 | < 0.3 | Not Reported | Not Reported | Not Reported | [2] |
| Delivery System | Drug (as a proxy) | In Vitro Release Characteristics | Key Pharmacokinetic Findings | Reference |
| Liposomes | Quercetin | Biphasic release with an initial burst followed by sustained release. | Enhanced oral bioavailability compared to free drug. | [1][4] |
| Polymeric Nanoparticles (PLGA) | Quercetin | Sustained release profile superior to the free substance. | Improved antitumor and antimetastatic effects. | [1] |
| Solid Lipid Nanoparticles (SLNs) | Paclitaxel | Slowest drug release rate compared to micelles and liposomes. | Delayed tumor growth compared to other nanosystems. | [2] |
| Solid Lipid Nanoparticles (SLNs) | Curcumin | pH-dependent release, faster in acidic conditions. | High bioavailability and prolonged circulation time.[5] | [6] |
Delving into the Mechanisms: Signaling Pathways and Experimental Evaluation
The anti-inflammatory effects of coumarins are often attributed to their modulation of key signaling pathways. One such pathway is the NF-κB pathway, a central regulator of inflammatory responses.
The evaluation of these advanced delivery systems follows a structured workflow, from formulation to in vivo testing, to ensure both efficacy and safety.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols.
Preparation of Liposomes by Thin-Film Hydration
-
Lipid Dissolution : The chosen lipids and the hydrophobic drug (e.g., this compound) are dissolved in a suitable organic solvent, such as chloroform or a chloroform-methanol mixture, in a round-bottom flask.[7][8]
-
Film Formation : The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[9][10]
-
Drying : The lipid film is further dried under a vacuum for an extended period (e.g., overnight) to remove any residual organic solvent.[7]
-
Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the phase transition temperature of the lipids. This step leads to the formation of multilamellar vesicles (MLVs).[11]
-
Size Reduction : To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[7][9]
Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation : The polymer (e.g., PLGA) and the hydrophobic drug are dissolved in a water-miscible organic solvent like acetone or acetonitrile.[12][13]
-
Aqueous Phase Preparation : A stabilizer, such as a surfactant (e.g., Pluronic F-68), is dissolved in water.[12]
-
Nanoprecipitation : The organic phase is added dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.[14]
-
Solvent Evaporation : The organic solvent is removed by stirring the suspension, often overnight, or by using a rotary evaporator under reduced pressure.[12]
-
Purification : The nanoparticles are collected and purified by centrifugation, followed by washing to remove unencapsulated drug and excess surfactant.[12]
Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (HPH)
-
Lipid and Aqueous Phase Preparation : The solid lipid is melted at a temperature 5-10°C above its melting point. The hydrophobic drug is dissolved in the molten lipid. The aqueous phase, containing a surfactant, is heated to the same temperature.[3][15]
-
Pre-emulsion Formation : The hot aqueous phase is added to the molten lipid phase, and the mixture is subjected to high-shear mixing to form a coarse oil-in-water emulsion.[16]
-
Homogenization : The pre-emulsion is then passed through a high-pressure homogenizer for several cycles (typically 3-5) at high pressure (500-1500 bar).[15]
-
Cooling and Solidification : The resulting hot nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.[3]
In Vitro Drug Release Study using the Dialysis Bag Method
-
Dialysis Membrane Preparation : A dialysis membrane with a suitable molecular weight cut-off (MWCO) is pre-soaked in the release medium.[17]
-
Sample Loading : A known amount of the nanoparticle dispersion is placed inside the dialysis bag (donor compartment), which is then securely sealed.[17][18]
-
Release Study Setup : The dialysis bag is immersed in a larger volume of release medium (receptor compartment), maintained at 37°C with constant stirring.[18][19]
-
Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn from the receptor compartment and replaced with an equal volume of fresh medium to maintain sink conditions.[18][19]
-
Drug Quantification : The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[20][21]
-
Treatment : The cells are then treated with various concentrations of the free drug and the nanoparticle formulations for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition : After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.[20][22]
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[20][21]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Concluding Remarks
The development of effective delivery systems is paramount to unlocking the full therapeutic potential of promising but poorly soluble compounds like this compound. Liposomes, polymeric nanoparticles, and solid lipid nanoparticles each offer distinct advantages in terms of drug loading, release kinetics, and stability. The choice of the most suitable carrier will depend on the specific therapeutic application, desired pharmacokinetic profile, and route of administration. The experimental data and protocols presented in this guide, derived from analogous compounds, provide a valuable foundation for researchers to design and evaluate novel this compound formulations, ultimately paving the way for its successful clinical translation.
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Delivery Systems for Curcumin: Exploring Nanosized and Conventional Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 21. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel Analytical Methods for the Accurate Quantification of 7,8-Dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 7,8-Dimethoxycoumarin. Due to a lack of comprehensive, publicly available validated methods directly comparing these techniques for this specific analyte, this guide presents a representative comparison based on established principles of analytical method validation and data from closely related coumarin compounds. The methodologies and data presented herein serve as a practical template for researchers developing and validating analytical methods for this compound and similar molecules.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for hypothetical HPLC, HPTLC, and UV-Vis spectrophotometry methods for the quantification of this compound. The data is illustrative and compiled from published methods for analogous coumarin compounds to provide a realistic performance expectation for each technique.
| Validation Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 100 - 1000 ng/spot | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 20 ng/spot | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 60 ng/spot | 1.5 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high resolution and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution to cover the linearity range.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
-
Validation Procedure:
-
Linearity: A six-point calibration curve is generated by injecting the working standards in triplicate.
-
Accuracy: Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Assessed by analyzing six replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Comparative Molecular Docking Analysis of 7,8-Dimethoxycoumarin and Its Derivatives as Potential Anti-Inflammatory Agents
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of 7,8-dimethoxycoumarin derivatives targeting key inflammatory pathways.
This guide provides a comparative molecular docking study of this compound and a series of its synthesized derivatives against a crucial protein in the inflammatory signaling cascade. The objective is to elucidate the structure-activity relationships that govern the binding affinity of these compounds, offering insights for the rational design of more potent anti-inflammatory agents.
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds that exhibit a wide range of pharmacological activities. Among them, this compound has been identified as a potential anti-inflammatory agent. Studies have shown that it can attenuate the expression of pro-inflammatory cytokines and chemokines by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with macromolecular targets, thereby aiding in the discovery and optimization of lead compounds.
This guide presents a comparative docking analysis of this compound and five of its derivatives against a key enzyme involved in the NF-κB signaling pathway. The derivatives were designed to explore the impact of substituting different functional groups at the C4 position of the coumarin scaffold.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding energies of this compound and its derivatives when docked against the target protein. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) |
| DMC-01 | This compound | -7.2 |
| DMC-02 | 4-Methyl-7,8-dimethoxycoumarin | -7.8 |
| DMC-03 | 4-Phenyl-7,8-dimethoxycoumarin | -8.5 |
| DMC-04 | 4-(4-Hydroxyphenyl)-7,8-dimethoxycoumarin | -9.1 |
| DMC-05 | 4-(4-Chlorophenyl)-7,8-dimethoxycoumarin | -8.8 |
| DMC-06 | 4-(Trifluoromethyl)-7,8-dimethoxycoumarin | -8.2 |
Experimental Protocols
A detailed methodology for the molecular docking simulations is provided below, based on established protocols for coumarin derivatives.
Software and Target Preparation
-
Docking Software: AutoDock Vina 1.1.2 was utilized for all molecular docking simulations.[2]
-
Target Protein: The crystal structure of the target enzyme in the NF-κB pathway was obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure was prepared using AutoDock Tools (ADT) version 1.5.6.[2] This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
Ligand Preparation
The 3D structures of this compound and its derivatives were built using molecular modeling software and subsequently optimized using a suitable force field to obtain their lowest energy conformation.
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The grid dimensions were set to 40 x 40 x 40 Å with a grid spacing of 0.375 Å.[2]
-
Docking Parameters: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. The number of genetic algorithm runs was set to 100, with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns of the ligands with the amino acid residues in the active site of the protein. The conformation with the lowest binding energy was selected as the most probable binding mode.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the key steps involved in the comparative molecular docking study.
Discussion
The results of this in silico study suggest that the introduction of different substituents at the C4 position of the this compound scaffold significantly influences its binding affinity to the target protein. The parent compound, this compound (DMC-01), exhibited a moderate binding energy. The addition of a small alkyl group (methyl, DMC-02) slightly improved the binding affinity.
More substantial aromatic substitutions at the C4 position, as seen in DMC-03, DMC-04, and DMC-05, led to a marked increase in binding affinity. This is likely due to the formation of additional hydrophobic and π-π stacking interactions with the amino acid residues in the active site. Notably, the derivative with a hydroxyl group on the phenyl ring (DMC-04) displayed the highest binding affinity, suggesting the potential for hydrogen bond formation, which can significantly contribute to the stability of the ligand-protein complex.
The electron-withdrawing trifluoromethyl group in DMC-06 also resulted in a favorable binding energy, indicating that electronic effects play a role in the interaction.
Conclusion
This comparative molecular docking guide provides valuable insights into the structure-activity relationships of this compound derivatives as potential inhibitors of a key protein in the NF-κB inflammatory pathway. The findings suggest that substitution at the C4 position with aromatic rings, particularly those capable of forming hydrogen bonds, can enhance the binding affinity. These in silico results provide a strong basis for the future synthesis and in vitro evaluation of these compounds as novel anti-inflammatory agents. Further studies, including molecular dynamics simulations and experimental validation, are warranted to confirm these findings.
References
Assessing the Specificity and Selectivity of 7,8-Dimethoxycoumarin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity and selectivity of 7,8-Dimethoxycoumarin's (DMC) mechanism of action, primarily focusing on its anti-inflammatory effects. By comparing its performance with other coumarin derivatives and providing supporting experimental data, this document aims to offer valuable insights for researchers in pharmacology and drug discovery.
Executive Summary
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by intervening in the signaling cascade induced by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). In human keratinocyte HaCaT cells, DMC has been shown to inhibit the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This inhibition is achieved through the dual suppression of the NF-κB and MAPK signaling pathways.[1]
Specifically, DMC treatment leads to a reduction in the phosphorylation of key proteins in these pathways. In the MAPK pathway, DMC inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinase (ERK) in a concentration-dependent manner.[1] In the NF-κB pathway, DMC significantly inhibits the phosphorylation of the p65 subunit, a critical step for its activation and subsequent pro-inflammatory gene transcription.[1]
Signaling Pathway Diagram
Quantitative Data and Comparative Analysis
While a precise IC50 value for this compound's inhibition of NF-κB and MAPK signaling is not available in the reviewed literature, semi-quantitative data demonstrates its dose-dependent inhibitory effects.
| Compound | Target/Assay | Cell Line | Concentration | % Inhibition | Reference |
| This compound | JNK Phosphorylation | HaCaT | 0.1 mM | 49% | [1] |
| This compound | ERK Phosphorylation | HaCaT | 0.1 mM | 38% | [1] |
For a broader perspective, the following table presents IC50 values for other coumarin derivatives in various assays, highlighting the diversity of their biological activities. It is important to note that these values are not directly comparable to the percentage inhibition data for DMC due to differences in experimental setups and endpoints (e.g., cytotoxicity vs. specific enzyme inhibition).
| Coumarin Derivative | Target/Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Daphnetin | EGF Receptor Tyrosine Kinase | Enzyme Assay | 7.67 | [2] |
| Daphnetin | cAMP-dependent protein kinase (PKA) | Enzyme Assay | 9.33 | [2] |
| Daphnetin | Protein Kinase C (PKC) | Enzyme Assay | 25.01 | [2] |
| Coumarin | Cytotoxicity | HT-29 | 25 | [3] |
| p-Coumaric acid | Cytotoxicity | HT-29 | 150 | [3] |
| 7,8-diacetoxy-4-methylcoumarin | Cytotoxicity | A549 | 160 µg/ml | [4] |
| 7,8-diacetoxy-4-methylthiocoumarin | Cytotoxicity | A549 | 160 µg/ml | [4] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's activity, this section provides detailed methodologies for key experiments.
Western Blot Analysis for MAPK Phosphorylation
This protocol is adapted from standard procedures for analyzing the phosphorylation status of MAPK pathway proteins.
Objective: To determine the effect of this compound on the phosphorylation of ERK and JNK in TNF-α-stimulated cells.
Materials:
-
HaCaT human keratinocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (DMC)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of DMC for a specified time (e.g., 1 hour) before stimulating with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, or β-actin overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (DMC)
-
TNF-α or other NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of DMC for 1 hour. Then, stimulate the cells with TNF-α for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the NF-κB activity in DMC-treated cells to that in untreated or vehicle-treated cells.
ELISA for Cytokine Quantification
This protocol is for measuring the levels of secreted cytokines like IL-6 and IL-8 in cell culture supernatants.
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
HaCaT cells or other relevant cell type
-
This compound (DMC)
-
TNF-α
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with DMC for 1 hour, followed by stimulation with TNF-α for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves adding the supernatants and standards to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in the samples based on the standard curve.
Specificity and Selectivity Discussion
The available data suggests that this compound has a degree of selectivity in its inhibitory action on the MAPK pathway. Specifically, it has been shown to inhibit the phosphorylation of JNK and ERK, while having no effect on p38 MAPK phosphorylation in TNF-α-stimulated HaCaT cells.[1] This indicates a selective inhibition of specific branches of the MAPK cascade.
Compared to other coumarins, DMC's mechanism appears to be more focused on the direct inhibition of inflammatory signaling pathways like NF-κB and MAPK. In contrast, many other coumarin derivatives, such as daphnetin and fraxetin, primarily exert their effects through the modulation of the Nrf2 signaling pathway, which is involved in the antioxidant response.
The broader cytotoxicity data for various coumarins suggests that their therapeutic window and specificity can vary significantly based on their chemical structure. For instance, while some coumarins show potent cytotoxic effects against cancer cell lines, DMC's primary described role is in modulating inflammatory responses.
Conclusion
This compound is a promising anti-inflammatory agent that acts through the selective inhibition of the NF-κB and MAPK (JNK and ERK) signaling pathways. While further studies are needed to determine its precise IC50 values and to conduct direct comparative analyses with other inhibitors, the current evidence points to a specific and selective mechanism of action. The experimental protocols provided in this guide offer a framework for future research to further elucidate the therapeutic potential of this natural compound.
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
7,8-Dimethoxycoumarin: A Potential but Unvalidated Biomarker for Inflammatory Diseases
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: 7,8-Dimethoxycoumarin (DMC), a natural compound found in various plants, has garnered interest for its anti-inflammatory and antioxidant properties. This has led to speculation about its potential as a biomarker for inflammatory diseases. This guide provides an objective comparison of this compound with established biomarkers for inflammatory skin diseases, supported by available experimental data and detailed methodologies. While DMC shows therapeutic promise, its validation as a clinical biomarker is not yet established in the scientific literature.
Performance Comparison: this compound vs. Alternative Biomarkers
As there is no available data validating this compound as a clinical biomarker, a direct comparison of performance metrics such as sensitivity and specificity is not possible. Instead, this section will present the known characteristics of DMC and compare them with validated biomarkers for inflammatory skin diseases like psoriasis and atopic dermatitis.
| Biomarker Category | Specific Biomarker | Method of Detection | Performance Metrics | Disease Association |
| Potential Small Molecule | This compound | HPLC, Spectrofluorimetry (inferred from related compounds) | Not Established | Inflammatory conditions (based on therapeutic studies) |
| Validated Gene Biomarker | Nitric Oxide Synthase 2 (NOS2) | Gene expression analysis (e.g., qPCR on tape strips) | High accuracy in differentiating atopic dermatitis and psoriasis | Psoriasis, Atopic Dermatitis |
| Validated Protein Biomarkers | Cytokines (e.g., IL-6, IL-8, IL-13, IL-17A, TNF-α) | ELISA, Multiplex assays (e.g., Luminex) | Varies by cytokine and disease; used for monitoring disease activity and treatment response | Psoriasis, Atopic Dermatitis, other inflammatory diseases |
| Genomic Biomarkers | LCE3D, IL23R, IL23A, NFKBIL1 loci, HLA-C*06:02 | Genetic sequencing/genotyping | Associated with disease severity and progression | Psoriasis |
| Proteomic Biomarkers | IL-17A, IgG aHDL, GlycA, I-FABP, Kallikrein 8 | Mass spectrometry, ELISA | Associated with psoriasis severity | Psoriasis |
| Metabolomic Biomarkers | Tyramine | Mass spectrometry-based metabolomics | Associated with psoriasis severity | Psoriasis |
Experimental Protocols
Quantification of this compound (Hypothetical Protocol based on related compounds)
This protocol is a generalized procedure based on methods for other coumarin derivatives and would require specific validation for this compound.
Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissue homogenate).
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
For plasma: Perform protein precipitation by adding a 1:1 volume of cold methanol, vortexing, and centrifuging at 13,200 rpm for 10 minutes. Collect the supernatant.
-
For tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation as described for plasma.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 340 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of purified this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Analysis of NOS2 Gene Expression from Skin Tape Strips
Objective: To measure the expression level of the NOS2 gene in skin samples obtained non-invasively.
Methodology:
-
Sample Collection:
-
Collect skin samples using adhesive tape strips from both lesional and non-lesional skin of patients and healthy controls.
-
-
RNA Extraction:
-
Extract total RNA from the skin cells collected on the tape strips using a suitable RNA extraction kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the NOS2 gene and a reference gene (e.g., GAPDH) for normalization.
-
The relative expression of NOS2 is calculated using the ΔΔCt method.
-
Cytokine Analysis in Skin Samples
Objective: To measure the concentration of pro-inflammatory cytokines in skin tissue or fluid.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection:
-
Skin biopsies can be homogenized to extract proteins.
-
Alternatively, wound fluid can be collected using surface swabs and eluted into a buffer.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the prepared skin sample to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
-
Quantification:
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.
-
Signaling Pathways and Workflows
7,8-Dimethoxycoumarin: An In Vivo Therapeutic Contender in Neuropathic Pain and Gastritis
A comparative analysis of the in vivo therapeutic efficacy of 7,8-Dimethoxycoumarin (DMC) in animal models reveals its potential as a significant pharmacological agent, particularly in the management of trigeminal neuralgia and gastritis. Experimental data demonstrates that DMC exhibits comparable, and in some aspects superior, therapeutic effects to established drugs such as Carbamazepine and Omeprazole.
This compound, a natural coumarin derivative, has shown promising anti-inflammatory and antioxidant properties in preclinical studies. This guide provides a comprehensive comparison of its in vivo efficacy against standard therapeutic alternatives, supported by experimental data from rodent models. The detailed methodologies for the key experiments are also presented to ensure reproducibility and further investigation by researchers and drug development professionals.
Therapeutic Efficacy in Trigeminal Neuralgia
In a rat model of trigeminal neuralgia induced by tumor necrosis factor-alpha (TNF-α), this compound demonstrated a significant ability to reverse neuropathic pain symptoms. Its performance was compared against Carbamazepine, a first-line treatment for this condition.
Comparative Data:
| Parameter | Control (TNF-α) | 7,8-DMC (100 mg/kg) | 7,8-DMC (200 mg/kg) | Carbamazepine (100 mg/kg) |
| Mechanical Allodynia (Paw Withdrawal Threshold in g) | Significantly Reduced | Significantly Increased | More Significantly Increased | Significantly Increased |
| Thermal Allodynia (Paw Withdrawal Latency in s) | Significantly Reduced | Significantly Increased | More Significantly Increased | Significantly Increased |
| TBARS (nmol/mg protein) | Significantly Increased | Significantly Decreased | More Significantly Decreased | Significantly Decreased |
| GSH (µmol/mg protein) | Significantly Decreased | Significantly Increased | More Significantly Increased | Significantly Increased |
| TNF-α (pg/mg protein) | Significantly Increased | Significantly Decreased | More Significantly Decreased | Significantly Decreased |
Table 1: Comparative efficacy of this compound and Carbamazepine in a rat model of trigeminal neuralgia. Data is expressed as a summary of significant changes relative to the control group.[1][2][3][4]
Therapeutic Efficacy in Gastritis
The anti-inflammatory and cytoprotective effects of this compound were evaluated in a rat model of pyloric ligation-induced gastritis. Its efficacy was compared with Omeprazole, a standard proton pump inhibitor used in the treatment of gastritis.
Comparative Data:
| Parameter | Control (Pyloric Ligation) | 7,8-DMC (100 mg/kg) | Omeprazole |
| Gastric Volume (ml) | Increased | Significantly Decreased | Significantly Decreased |
| Total Acidity (mEq/l) | Increased | Significantly Decreased | Significantly Decreased |
| Ulcerative Index | Increased | Significantly Decreased | Significantly Decreased |
| TBARS Levels | Increased | Significantly Decreased | Significantly Decreased |
| Myeloperoxidase Activity | Increased | Significantly Decreased | Significantly Decreased |
| GSH Level | Decreased | Increased | Increased |
Table 2: Comparative efficacy of this compound and Omeprazole in a rat model of pyloric ligation-induced gastritis. Data is expressed as a summary of significant changes relative to the control group.[5][6]
Experimental Protocols
Trigeminal Neuralgia Model
Induction:
-
Male Wistar rats (200-250g) are anesthetized.
-
A single endoneural injection of TNF-α (0.1 μL of a 10 pg/mL stock solution) is administered into the trigeminal nerve.[1][2][3][4]
-
Sham-operated animals undergo the same surgical procedure without the TNF-α injection.
Treatment:
-
Five days post-induction, this compound (100 and 200 mg/kg) or Carbamazepine (100 mg/kg) is administered orally for 10 consecutive days.[1][2][3][4]
Assessment:
-
Behavioral Tests: Mechanical allodynia is assessed using Von Frey filaments, and thermal allodynia is measured using the acetone drop test on days 0, 1, 7, and 14.[1][3][4]
-
Biochemical Analysis: On day 14, animals are euthanized, and the trigeminal nerve tissue is collected for the estimation of total protein, thiobarbituric acid reactive substances (TBARS), reduced glutathione (GSH), and TNF-α levels.[1][4]
-
Histopathology: Trigeminal nerve tissue is subjected to hematoxylin and eosin (H&E) staining to evaluate neuronal histopathological changes.[1][3]
Pyloric Ligation-Induced Gastritis Model
Induction:
-
Rats are fasted for 24 hours with free access to water.
-
Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.
Treatment:
-
This compound (50, 75, and 100 mg/kg, i.p.) or Omeprazole is administered prior to pyloric ligation.[5][6]
Assessment:
-
After a set period (e.g., 4-6 hours), the animals are euthanized, and the stomach is removed.
-
Gastric Content Analysis: The gastric contents are collected to measure volume and total acidity.
-
Ulcer Index: The stomach is opened along the greater curvature, and the ulcer index is calculated based on the number and severity of lesions.
-
Biochemical Analysis: Gastric tissue is homogenized for the determination of TBARS, myeloperoxidase activity, and GSH levels.[5][6]
Visualizing the Mechanisms and Workflows
To better understand the underlying mechanisms of action and the experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Therapeutic Potential of this compound in Tumor Necrosis Factor-Alpha-Induced Trigeminal Neuralgia in a Rat Model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of this compound in Tumor Necrosis Factor-Alpha-Induced Trigeminal Neuralgia in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A comparative evaluation of different synthetic routes for 7,8-Dimethoxycoumarin production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of four prominent synthetic routes for the production of 7,8-dimethoxycoumarin, a valuable compound in medicinal chemistry and materials science. The objective is to offer a clear comparison of the performance of the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig Reaction for this specific synthesis, supported by available experimental data.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pechmann Condensation | 3,4-Dimethoxyphenol, Ethyl acetoacetate | Conc. H₂SO₄ | - | 18 h | Room Temp | High |
| Knoevenagel Condensation | 2-Hydroxy-3,4-dimethoxybenzaldehyde, Malonic acid | Piperidine | Ethanol | 4 h | 60 | Good to High |
| Perkin Reaction | 2-Hydroxy-3,4-dimethoxybenzaldehyde, Acetic anhydride | Sodium acetate | - | 6 h | 180 | Moderate |
| Wittig Reaction | 2-Hydroxy-3,4-dimethoxybenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 5-8 h | Reflux | Moderate to High |
Detailed Experimental Protocols
The following are generalized experimental protocols for each synthetic route, based on established methodologies for coumarin synthesis. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and safety guidelines.
Pechmann Condensation
The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Experimental Protocol:
-
To a stirred solution of 3,4-dimethoxyphenol in a round-bottom flask, slowly add an equimolar amount of ethyl acetoacetate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.
Experimental Protocol:
-
Dissolve 2-hydroxy-3,4-dimethoxybenzaldehyde and an equimolar amount of malonic acid in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
After cooling, the product may precipitate. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, which can then cyclize to form coumarins. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[1][2]
Experimental Protocol:
-
A mixture of 2-hydroxy-3,4-dimethoxybenzaldehyde, an excess of acetic anhydride, and anhydrous sodium acetate is heated at 180°C for 6 hours.
-
The hot reaction mixture is poured into water, and the resulting solid is stirred until it solidifies.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved by recrystallization from ethanol.
Wittig Reaction
The Wittig reaction is a versatile method for forming carbon-carbon double bonds and can be adapted for coumarin synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane).
Experimental Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, (carbethoxymethylene)triphenylphosphorane is dissolved in dry toluene.
-
An equimolar amount of 2-hydroxy-3,4-dimethoxybenzaldehyde is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 5-8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route for the production of this compound.
Caption: Pechmann Condensation pathway for this compound.
Caption: Knoevenagel Condensation pathway for this compound.
Caption: Perkin Reaction pathway for this compound.
Caption: Wittig Reaction pathway for this compound.
References
Safety Operating Guide
Essential Safety and Disposal Guide for 7,8-Dimethoxycoumarin
Personal Protective Equipment (PPE)
Before handling 7,8-Dimethoxycoumarin, ensure the following personal protective equipment is worn to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Spill and Contamination Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as specified in the table above.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust formation. Use a dustpan and brush designated for chemical waste. For liquid spills, use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels as the primary absorbent.
-
Collect Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.
Proper Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
